molecular formula C10H10N2O2 B8739041 n-(4-Cyanophenyl)-n-methylglycine CAS No. 152085-47-7

n-(4-Cyanophenyl)-n-methylglycine

Cat. No.: B8739041
CAS No.: 152085-47-7
M. Wt: 190.20 g/mol
InChI Key: XPDSGSALLPFAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyanophenyl)-n-methylglycine is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152085-47-7

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(4-cyano-N-methylanilino)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-12(7-10(13)14)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,13,14)

InChI Key

XPDSGSALLPFAEH-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of N-(4-Cyanophenyl)-N-methylglycine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical synthesis of N-(4-Cyanophenyl)-N-methylglycine , a specific N-methylated amino acid derivative.[1] This molecule serves as a critical structural motif in the development of Androgen Receptor (AR) modulators, including Selective Androgen Receptor Modulators (SARMs) and non-steroidal anti-androgens (e.g., analogs of RU58841).[2]

The following protocols prioritize Nucleophilic Aromatic Substitution (SNAr) as the primary "Gold Standard" pathway due to its high regioselectivity, scalability, and use of commercially available precursors.

Chemical Identity & Retrosynthetic Analysis

Target Molecule Profile
  • IUPAC Name: this compound[1]

  • Systematic Name: 2-((4-Cyanophenyl)(methyl)amino)acetic acid[1]

  • Molecular Formula: C₁₀H₁₀N₂O₂[1]

  • Molecular Weight: 190.20 g/mol [1]

  • Structural Class: N-Aryl Amino Acid / Benzonitrile derivative[1]

  • Key Functional Groups: Nitrile (electron-withdrawing), Carboxylic Acid (solubility/reactivity), Tertiary Amine (linker).[1][2]

Retrosynthetic Strategy

To synthesize the target efficiently, we disconnect the C-N bond between the aromatic ring and the nitrogen atom.[2] The electron-withdrawing nitrile group at the para position strongly activates the benzene ring, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) .[2]

  • Disconnection: Aryl C–N bond.[2]

  • Synthons: 4-Cyanophenyl cation equivalent (Electrophile) + N-Methylglycine anion equivalent (Nucleophile).[1]

  • Reagents: 4-Fluorobenzonitrile + Sarcosine Ethyl Ester.[1][2]

Retrosynthesis Target Target: This compound Precursor1 Electrophile: 4-Fluorobenzonitrile Process Reaction Type: SNAr (Nucleophilic Aromatic Substitution) Precursor1->Process Precursor2 Nucleophile: Sarcosine Ethyl Ester Precursor2->Process Process->Target 1. Coupling 2. Hydrolysis

Figure 1: Retrosynthetic breakdown utilizing the activation of the nitrile group for SNAr displacement.

Primary Synthesis Pathway: SNAr Route[2]

This pathway is preferred for its operational simplicity and avoidance of toxic alkylating agents (like methyl iodide) used in alternative routes.[1][2]

Reaction Scheme
  • Step 1 (Coupling): Reaction of 4-Fluorobenzonitrile with Sarcosine Ethyl Ester (hydrochloride salt) in the presence of a base.[1][2]

  • Step 2 (Hydrolysis): Saponification of the intermediate ester to yield the free acid.[2]

Step 1: N-Arylation (Coupling)[1]

Rationale: 4-Fluorobenzonitrile is used instead of the chloro- analog because the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) in SNAr reactions, leading to faster kinetics at lower temperatures.[1]

  • Reagents:

    • 4-Fluorobenzonitrile (1.0 equiv) [CAS: 1194-02-1][1]

    • Sarcosine Ethyl Ester HCl (1.2 equiv) [CAS: 52605-49-9][1]

    • Potassium Carbonate (

      
      ) (2.5 equiv) - Acts as an acid scavenger.[1]
      
    • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2] Polar aprotic solvents are required to solvate the cation and increase nucleophilicity.[2]

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-Fluorobenzonitrile (10 mmol) and Sarcosine Ethyl Ester HCl (12 mmol) to DMSO (20 mL).

  • Base Addition: Add anhydrous

    
      (25 mmol) in one portion.
    
  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (

    
    ) for 6–12 hours.
    
    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2][3] The limiting reagent (4-Fluorobenzonitrile) should disappear.[1][2]

  • Workup:

    • Cool to room temperature.[2][4]

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).[1][2]
      
    • Wash combined organics with brine (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo.
    • Result: Crude Ethyl N-(4-cyanophenyl)-N-methylglycinate.[1]

Step 2: Ester Hydrolysis

Rationale: The ethyl ester protects the carboxylic acid during the coupling step to prevent side reactions and improve solubility in organic solvents.[2] It must now be removed to yield the final amino acid.[2]

  • Reagents:

    • Crude Ester Intermediate[1][2]

    • Sodium Hydroxide (NaOH) (2.0 equiv, 1M aqueous solution)[1][2]

    • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1][2]

Protocol:

  • Dissolution: Dissolve the crude ester in MeOH (20 mL).

  • Saponification: Add 1M NaOH (aqueous) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the non-polar ester spot and the formation of a baseline spot (salt form of the acid).[2]

  • Acidification:

    • Concentrate the methanol in vacuo.[2]

    • Dilute the residue with water (10 mL).[1][2]

    • Carefully acidify to pH ~3 using 1M HCl.[2] The product, This compound , will precipitate as a solid.[1]

  • Isolation:

    • Filter the precipitate.[2][5]

    • Wash with cold water and Hexane.[2]

    • Dry in a vacuum oven at 50°C.

Alternative Pathway: Methylation of N-(4-Cyanophenyl)glycine[1]

This route is viable if the unmethylated precursor, N-(4-Cyanophenyl)glycine (CAS 42288-26-6), is already available.[1]

Reductive Methylation (Eschweiler-Clarke Variation)

Direct alkylation with methyl iodide can lead to over-alkylation (quaternary ammonium salts).[1][2] Reductive amination is more controlled.[1][2]

  • Precursor: N-(4-Cyanophenyl)glycine [CAS: 42288-26-6].[1][6][7]

  • Reagents: Formaldehyde (37% aq.), Sodium Cyanoborohydride (

    
    ) or Formic Acid.[1][2]
    
  • Conditions:

    • Dissolve precursor in Methanol/Acetic Acid buffer.

    • Add Formaldehyde (excess).[1][2] Stir for 30 mins to form the iminium ion.

    • Add

      
       (1.5 equiv) at 0°C and warm to RT.
      
    • Quench and extract.[2][8]

Comparison: While effective, this route involves handling toxic reducing agents and formaldehyde.[2] The SNAr route (Section 2) is generally preferred for "cleaner" chemistry.[1][2]

Process Visualization & Mechanism

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination mechanism.[1][2][9] The amine attacks the carbon bearing the fluorine, creating a resonance-stabilized Meisenheimer complex (negative charge delocalized onto the nitrile group), followed by the re-aromatization and loss of fluoride.[2]

Mechanism Step1 Reagents: 4-F-Ph-CN + Sarcosine Ester TS Transition State: Meisenheimer Complex (Stabilized by -CN) Step1->TS Nucleophilic Attack Inter Intermediate: Ester Derivative TS->Inter Loss of F- Final Product: This compound Inter->Final Hydrolysis (NaOH/H+)

Figure 2: Mechanistic flow of the SNAr synthesis pathway.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical data should be verified:

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6) Aromatic: Two doublets (AA'BB' system) ~6.6 ppm (2H) and ~7.5 ppm (2H). N-Methyl: Singlet ~3.0 ppm (3H).[1][2] Methylene (CH2): Singlet ~4.1 ppm (2H).[1][2] Acid: Broad singlet >11 ppm (1H, COOH).[2]
IR Spectroscopy Nitrile (CN): Sharp peak at ~2220 cm⁻¹.[1][2] Carbonyl (C=O): Strong peak at ~1700–1730 cm⁻¹.[1][2]
HPLC Purity: >98% (Area %). Method: C18 Column, Water/Acetonitrile gradient with 0.1% TFA.
Mass Spectrometry [M+H]+: 191.2 m/z.[1][2]

Safety & Handling

  • 4-Fluorobenzonitrile: Harmful if swallowed or inhaled.[1][2][3] Combustible.

  • Sarcosine Ethyl Ester: Irritant.[1][2][7] Hygroscopic.

  • DMSO/DMF: Readily absorbed through skin; carries dissolved toxins into the body.[2] Use butyl rubber gloves.[1][2]

  • Waste Disposal: Aqueous waste from the reaction contains Fluoride ions (

    
    ) and should be treated according to local regulations for halogenated waste.[1][2]
    

References

  • Synthesis of N-(4-Cyanophenyl)

    • Source: ChemicalBook / Literature Protocols.[1][2]

    • Relevance: Establishes the baseline stability of the 4-cyanophenyl-glycine scaffold.
    • Link:[1]

  • SNAr Reactivity of 4-Fluorobenzonitrile

    • Source: BenchChem Applic
    • Relevance: Validates the use of 4-fluorobenzonitrile as a highly reactive electrophile for aromatic substitution with amines.[1][2]

    • Link:[1][10]

  • Sarcosine Ethyl Ester Properties

    • Source: Sigma-Aldrich.[1][2]

    • Relevance: Provides physical property data for the key nucleophile used in the coupling step.[2]

    • Link:[1][2]

  • 4-Fluorobenzonitrile Safety & D

    • Source: PubChem.[1][2]

    • Relevance: Comprehensive safety and physical data for the starting material.[2]

    • Link:[1]

  • General SNAr Methodology

    • Source: ResearchGate (General Fluorination/Substitution context).[1][2]

    • Relevance: Discusses the activation energy and solvent effects (DMSO/DMI) in nucleophilic substitution of benzonitriles.
    • Link:

Sources

"n-(4-Cyanophenyl)-n-methylglycine" chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in medicinal chemistry and peptidomimetic design, I approach the synthesis and application of N-(4-Cyanophenyl)-N-methylglycine (IUPAC: 2-[(4-cyanophenyl)(methyl)amino]acetic acid) not merely as a sequence of chemical reactions, but as a strategic manipulation of molecular architecture.

This bifunctional intermediate is highly valued in drug discovery, serving as a critical building block for synthesizing amidine-containing therapeutics, such as direct thrombin inhibitors (e.g., analogs of dabigatran). The strategic placement of the N-methyl group restricts the conformational flexibility of the resulting peptide backbone, locking the molecule into a bioactive conformation while simultaneously protecting it against proteolytic degradation.

Below is an in-depth technical guide detailing its structural properties, mechanistic synthesis, orthogonal reactivity, and field-proven experimental protocols.

Core Structural and Physicochemical Properties

This compound is characterized by three distinct functional domains:

  • The para-Cyano Group (-CN): A strong electron-withdrawing group that activates the aromatic ring for nucleophilic substitution during synthesis and serves as a synthetic precursor to basic amidine pharmacophores.

  • The Tertiary Amine: The N-methyl substitution eliminates hydrogen bond donor capacity at this position, significantly altering the lipophilicity and membrane permeability of downstream drug candidates.

  • The Carboxylic Acid (-COOH): A versatile handle for amide coupling, allowing the extension of the peptidomimetic chain.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound[1]:

PropertyValue
IUPAC Name 2-[(4-cyanophenyl)(methyl)amino]acetic acid
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Physical State Solid (typically off-white to pale yellow)
Theoretical pKa (Acid) ~3.5 - 4.0 (Carboxylic acid proton)
Solubility Profile Soluble in DMSO, DMF; Slightly soluble in DCM and Methanol
Target Mass [M+H]⁺ 191.2 m/z

Mechanistic Synthesis Pathways

The most efficient and scalable method for synthesizing this compound is via a Nucleophilic Aromatic Substitution (SNAr) . This pathway leverages the strong electron-withdrawing nature of the cyano group on 4-fluorobenzonitrile, which highly activates the para-fluorine atom for displacement by a nucleophile[2].

By reacting 4-fluorobenzonitrile with sarcosine (N-methylglycine) in the presence of a mild base, the secondary amine of sarcosine attacks the electron-deficient aromatic carbon. The reaction proceeds through a stabilized anionic Meisenheimer complex before the fluoride ion is expelled.

SNAr_Synthesis A 4-Fluorobenzonitrile (Electrophile) C SNAr Reaction K2CO3, DMSO, 100°C A->C Activates F B Sarcosine (Nucleophile) B->C Amine attack D N-(4-Cyanophenyl)- N-methylglycine C->D - HF

Fig 1: SNAr synthesis pathway of this compound.

Chemical Reactivity and Derivatization

The true utility of this compound lies in the orthogonal reactivity of its functional groups. In drug development, these two poles of the molecule are derivatized sequentially:

  • Nitrile Activation (Pinner Reaction): The cyano group is critical for targeting serine proteases like thrombin. It is converted into an amidine via the Pinner reaction. The nitrile is first treated with anhydrous HCl in ethanol to form an ethyl imidate intermediate. Subsequent treatment with ammonia displaces the ethoxy group, yielding the basic amidine required to anchor the drug into the aspartate-rich S1 pocket of the protease.

  • Carboxylic Acid Activation (Amide Coupling): The -COOH group can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amide bonds with primary or secondary amines, extending the molecular scaffold into the S2 and S3 binding pockets.

Derivatization_Pathways Core N-(4-Cyanophenyl)- N-methylglycine Pinner Pinner Reaction 1. HCl, EtOH 2. NH3/EtOH Core->Pinner Nitrile Activation Coupling Amide Coupling HATU, DIPEA Core->Coupling COOH Activation Amidine Amidine Derivative (Thrombin S1 Binder) Pinner->Amidine Imidate to Amidine Amide Peptidomimetic Amide (Extended Chain) Coupling->Amide Nucleophilic Attack

Fig 2: Orthogonal derivatization of nitrile and carboxylic acid groups.

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an In-Process Control (IPC) to verify the mechanistic causality.

Protocol 1: SNAr Synthesis of this compound

Causality Note: Dimethyl sulfoxide (DMSO) is mandated here because its high dielectric constant stabilizes the anionic Meisenheimer transition state. Potassium carbonate (K₂CO₃) is selected as a mild acid scavenger to neutralize the generated HF without causing premature hydrolysis of the sensitive nitrile group[2].

  • Reagent Charging: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzonitrile (1.0 eq) and sarcosine (1.2 eq).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Suspend the mixture in anhydrous DMSO (5 volumes relative to the mass of the electrophile).

  • Reaction Execution: Heat the vigorously stirred suspension to 100°C for 14 hours.

    • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak (m/z 121) is exhausted and replaced entirely by the product mass (m/z 191[M+H]⁺).

  • Workup: Cool the mixture to room temperature and pour it into crushed ice/water (20 volumes). Extract unreacted organic impurities with ethyl acetate.

  • Isolation: Carefully acidify the aqueous layer to pH ~3.0 using 1M HCl.

    • Self-Validation (IPC): Upon reaching the target pH, the product will crash out as a distinct off-white precipitate. If an oil forms, seed crystals or trituration with cold diethyl ether is required.

  • Purification: Filter the solid, wash with cold water, and dry under high vacuum at 45°C to constant weight.

Protocol 2: Pinner Reaction for Amidine Conversion

Causality Note: Water must be strictly excluded during the first step. The presence of moisture will cause the imidate intermediate to irreversibly hydrolyze into an ester rather than proceeding to the amidine.

  • Imidate Formation: Dissolve this compound in anhydrous ethanol (10 volumes). Cool the solution to 0°C. Bubble dry HCl gas through the solution until saturation is achieved. Seal the vessel and stir at room temperature for 24 hours.

    • Self-Validation (IPC): Monitor via FTIR spectroscopy. The sharp nitrile stretch at ~2220 cm⁻¹ must completely disappear, confirming full conversion to the ethyl imidate hydrochloride.

  • Solvent Removal: Evaporate the solvent under reduced pressure (keeping the bath temperature below 30°C to prevent degradation).

  • Amidation: Redissolve the crude imidate in anhydrous ethanol. Add an excess of 2M ammonia in ethanol (NH₃/EtOH) (5.0 eq). Stir at room temperature for 16 hours.

    • Self-Validation (IPC): Post-reaction LC-MS will show a mass shift corresponding to the amidine derivative (m/z 208 [M+H]⁺), confirming the successful displacement of the ethoxy group.

References

  • ChemicalBook : 2-[(4-cyanophenyl)(methyl)amino]acetic acid Chemical Properties and Structure. ChemicalBook.

  • PubChem : N-(4-Cyanophenyl)glycine (CID 817965) - Structural Precursor Context. National Center for Biotechnology Information.

  • US Patent 8722084B2 : Controlled release preparation (Details on SNAr of 4-fluorobenzonitrile with sarcosine derivatives). Google Patents.

Sources

Technical Whitepaper: N-(4-Cyanophenyl)glycine (CAS 42288-26-6) in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, precision in molecular nomenclature is paramount. While the title of this inquiry references N-(4-Cyanophenyl)-N-methylglycine, it is imperative to clarify that the universally recognized chemical entity for CAS Registry Number 42288-26-6 is N-(4-Cyanophenyl)glycine [1] (lacking the N-methyl substitution). The presence of an N-methyl group would alter the molecular formula to C10H10N2O2, whereas CAS 42288-26-6 strictly defines the secondary amine C9H8N2O2.

This whitepaper focuses exclusively on the validated entity for CAS 42288-26-6. As a Senior Application Scientist, I present an in-depth analysis of this compound, which serves as a highly specialized, foundational building block—most notably as a critical intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate [2].

Physicochemical Profiling & Structural Logic

Understanding the physicochemical parameters of N-(4-Cyanophenyl)glycine is essential for optimizing its behavior in complex organic synthesis. The molecule features a rigid cyanophenyl ring coupled to a flexible glycine moiety. This bifunctional nature—containing both an electrophilic cyano group and a nucleophilic/acidic glycine tail—dictates its reactivity profile and solubility limits.

Table 1: Quantitative Physicochemical Data for CAS 42288-26-6 [1][3]

PropertyValidated ValueMechanistic Implication
Chemical Name 2-((4-Cyanophenyl)amino)acetic acidDefines the secondary amine and carboxylic acid functional groups.
Molecular Formula C9H8N2O2Baseline for stoichiometric calculations.
Molecular Weight 176.17 g/mol Critical for mass-balance tracking in API scale-up.
Appearance White to off-white solidColorimetric indicator of purity; yellowing indicates oxidation.
Melting Point ~237 °C (decomposes)High thermal stability; requires controlled heating during synthesis.
Boiling Point 447.2 °C at 760 mmHgNon-volatile; necessitates liquid-phase extraction for purification.
Density 1.3 g/cm³Influences phase separation dynamics in biphasic solvent systems.
pKa (Predicted) ~3.81Enables highly efficient acid-base extraction protocols.

Mechanistic Role in Drug Development: The Dabigatran Pathway

CAS 42288-26-6 is not a terminal drug product; it is a highly specialized precursor. Its primary industrial application is in the construction of the benzimidazole core of Dabigatran etexilate[4][5]. The synthetic logic relies on the selective reactivity of the carboxylic acid group of N-(4-Cyanophenyl)glycine, which undergoes an amide condensation with a complex pyridine-substituted diamine intermediate.

This condensation is followed by an acid-catalyzed cyclization. The cyano group on the phenyl ring is deliberately preserved during this stage, as it is later converted into the amidine functionality critical for Dabigatran's mechanism of action (binding to the active site of thrombin).

G NCPG CAS 42288-26-6 N-(4-Cyanophenyl)glycine Amide Amide Condensation (Coupling Agent) NCPG->Amide Diamine Diamine Intermediate (Pyridine-substituted) Diamine->Amide AmideInt Amide Intermediate Amide->AmideInt Cyclization Acid-Catalyzed Cyclization AmideInt->Cyclization Benzimidazole Benzimidazole Core (Dabigatran Precursor) Cyclization->Benzimidazole

Figure 1: Mechanistic incorporation of CAS 42288-26-6 into the Dabigatran benzimidazole core.

Experimental Protocol: Synthesis & Self-Validating Purification

The synthesis of N-(4-Cyanophenyl)glycine must be tightly controlled to prevent side reactions, particularly the over-alkylation of the amine or the hydrolysis of the cyano group. The following protocol outlines an optimized SN2 nucleophilic substitution workflow[6][7].

Step-by-Step Methodology
  • Reaction Assembly : Suspend 90 g (0.75 mol) of bromoacetic acid and 211.7 g (1.5 mol) of p-aminobenzonitrile in 1250 mL of deionized water. Add 35 g (0.42 mol) of sodium bicarbonate (NaHCO3).

  • Thermal Activation : Heat the suspension in a controlled bath to 100–110 °C for exactly 3 hours under continuous mechanical stirring.

  • Precipitation : Remove the reaction vessel from the heat source. Allow it to cool to room temperature, then transfer to a refrigerator (4 °C) to maximize the precipitation of the crude product.

  • Initial Isolation : Isolate the precipitate via diafiltration and dry in a vacuum desiccator at 100 °C. (Expected crude yield: ~92.8%).

  • Acid-Base Purification (Critical Step) : Suspend the crude solid in aqueous NaHCO3 until the pH is mildly alkaline. Filter the solution to remove insoluble impurities.

  • Reprecipitation : Acidify the clear filtrate dropwise with dilute hydrochloric acid (1:1 HCl) until the free acid of N-(4-Cyanophenyl)glycine precipitates completely.

  • Final Drying : Filter the purified product, wash with cold deionized water, and dry in a vacuum desiccator at 105 °C. (Expected final yield: 88%, HPLC Purity: >99.1%).

Causality & Scientific Logic
  • Solvent & Stoichiometry : Water is chosen not only for green chemistry compliance but because it exploits the differential solubility of the reactants at varying temperatures. A 2:1 stoichiometric excess of p-aminobenzonitrile is utilized to suppress over-alkylation (dialkylation of the primary amine), ensuring high selectivity for the secondary amine product.

  • Role of the Acid Scavenger : The SN2 substitution generates hydrobromic acid (HBr). NaHCO3 acts as a mild acid scavenger to neutralize the HBr, driving the equilibrium forward without inducing base-catalyzed hydrolysis of the sensitive cyano group.

  • Self-Validating Purification System : The purification protocol leverages a highly efficient acid-base extraction. By treating the crude solid with aqueous NaHCO3, the carboxylic acid moiety of the target compound is deprotonated, yielding a highly water-soluble sodium carboxylate salt. The unreacted p-aminobenzonitrile, lacking an acidic proton, remains completely insoluble and is mechanically filtered out. Subsequent acidification reprotonates the carboxylate, selectively precipitating the pure target compound. This binary solubility switch guarantees the removal of unreacted starting materials.

G A p-Aminobenzonitrile (Nucleophile) C SN2 Substitution (NaHCO3, H2O, 100°C) A->C B Bromoacetic Acid (Electrophile) B->C D N-(4-Cyanophenyl)glycine (Crude) C->D E Acid-Base Extraction (1. NaHCO3, 2. HCl) D->E F Pure CAS 42288-26-6 (Yield: 88%) E->F

Figure 2: Synthetic workflow and self-validating purification logic for N-(4-Cyanophenyl)glycine.

Analytical Validation & Quality Control

To ensure the integrity of CAS 42288-26-6 for downstream API manufacturing, rigorous analytical validation is required:

  • High-Performance Liquid Chromatography (HPLC) : Utilized to confirm a purity threshold of >99.0%. The primary impurity to monitor is the dialkylated byproduct (N,N-bis(carboxymethyl)-4-cyanoaniline), which elutes differently due to its higher polarity.

  • Karl Fischer Titration : Essential for verifying water content (<0.15%), as residual moisture can severely inhibit the subsequent water-sensitive amide condensation steps in the Dabigatran pathway[8].

References

  • PharmaCompass. "CAS 42288-26-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry." PharmaCompass API Database. Available at:[Link]

  • Google Patents (CN110128407B). "Preparation method of dabigatran etexilate key intermediate." Google Patents Archive.

Sources

"n-(4-Cyanophenyl)-n-methylglycine" as a glycine derivative

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: N-(4-Cyanophenyl)-N-methylglycine

Subtitle: Synthetic Methodology, Physicochemical Profiling, and Pharmaceutical Applications of a Key Sarcosine Derivative.

Introduction: The Chemical Entity

This compound , often referred to in synthetic contexts as N-(4-cyanophenyl)sarcosine, represents a specialized subclass of N-aryl-amino acids. Structurally, it combines the electron-withdrawing nitrile group of 4-aminobenzonitrile with the N-methylglycine (sarcosine) backbone. This unique architecture positions it as a versatile building block in medicinal chemistry, particularly for the development of peptidomimetics , androgen receptor modulators , and thrombin inhibitors .

Unlike simple glycine derivatives, the N-methyl substitution introduces steric constraints that stabilize specific peptide conformations (cis/trans isomerism about the amide bond), while the para-cyano group serves as a robust handle for further chemical elaboration (e.g., into amidines, tetrazoles, or amines) and acts as a sensitive vibrational probe in biological assays.

Chemical Identity:

  • IUPAC Name: this compound

  • Synonyms: N-(4-Cyanophenyl)sarcosine; 4-[(Carboxymethyl)methylamino]benzonitrile

  • Molecular Formula:

    
    
    
  • Molecular Weight: 190.20 g/mol

  • Parent Scaffold: N-Arylglycine / Sarcosine

Physicochemical Properties & Structural Analysis

The pharmacological utility of this compound is dictated by its electronic and steric properties.

PropertyValue / DescriptionSignificance in Drug Design
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).
pKa (Carboxyl) ~3.5 - 4.0Typical of N-aryl amino acids; exists as a zwitterion or anion at physiological pH.
pKa (Amine) < 1.0The aniline nitrogen is non-basic due to delocalization into the p-cyano ring.
H-Bond Donors 1 (COOH)Reduced donor count (vs. NH) improves membrane permeability.
H-Bond Acceptors 3 (CN, C=O, N)The nitrile is a weak acceptor; the carboxylate is strong.
Electronic Effect Strong EWG (-CN)Reduces electron density on the nitrogen, preventing oxidation and metabolic N-dealkylation.
Structural Diagram: Electronic Push-Pull System

The molecule exhibits a donor-acceptor ("push-pull") electronic structure, where the amino nitrogen donates electron density into the phenyl ring, which is pulled by the para-cyano group. This conjugation planarizes the N-phenyl bond but leaves the N-methyl and carboxymethyl groups to adopt a twisted conformation to minimize steric strain.

StructuralAnalysis N_Amine Tertiary Amine (Donor) Low Basicity Phenyl Phenyl Linker Conjugated System N_Amine->Phenyl p-Orbital Overlap Methyl N-Methyl Group Conformational Lock Prevents Proteolysis N_Amine->Methyl Steric Bulk Glycine Carboxymethyl Group Solubility & Binding N_Amine->Glycine Functional Handle Cyano Cyano Group (Acceptor) -I / -M Effect Metabolic Stability Phenyl->Cyano Electron Withdrawal

Figure 1: Structural Activity Relationship (SAR) map highlighting the electronic push-pull system and steric features.

Synthetic Methodologies

For research and scale-up, two primary pathways are recommended. Method A is preferred for high-throughput library generation, while Method B is superior for large-scale preparation due to cost-efficiency.

Method A: Nucleophilic Aromatic Substitution ( )

This route exploits the electron-deficient nature of 4-fluorobenzonitrile. It is a "green" chemistry approach, avoiding heavy metals.

  • Reagents: 4-Fluorobenzonitrile (1.0 eq), Sarcosine (1.2 eq),

    
     (2.5 eq).
    
  • Solvent: DMSO or DMF (Polar aprotic is critical).

  • Conditions: Heat at 100°C for 12–24 hours.

  • Workup: Dilute with water, acidify to pH 3 with 1M HCl to precipitate the product.

  • Mechanism: The secondary amine of sarcosine attacks the ipso-carbon, displacing fluoride via a Meisenheimer complex intermediate.

Method B: N-Alkylation of N-Methyl-4-cyanoaniline

This route allows for the introduction of the glycine moiety onto a pre-formed aniline core.

  • Step 1 (Precursor Synthesis): Methylation of 4-aminobenzonitrile using dimethyl sulfate or iodomethane (controlled conditions to favor mono-methylation) or reductive amination with formaldehyde/formic acid.

  • Step 2 (Alkylation): Reaction of N-methyl-4-aminobenzonitrile with Methyl Bromoacetate (or chloroacetic acid).

    • Base: DIPEA or

      
      .
      
    • Solvent: Acetonitrile or Toluene.

    • Temp: Reflux (80°C).[1]

  • Step 3 (Hydrolysis): Saponification of the methyl ester using LiOH in THF/Water, followed by acidification.

SynthesisPathways SM1 4-Fluorobenzonitrile Product This compound SM1->Product Route A: SnAr K2CO3, DMSO, 100°C SM2 Sarcosine SM2->Product SM3 4-Aminobenzonitrile Int1 N-Methyl-4-aminobenzonitrile SM3->Int1 Reductive Amination Int2 Ester Intermediate Int1->Int2 Alkylation (Methyl Bromoacetate) Int2->Product Hydrolysis (LiOH, THF/H2O)

Figure 2: Comparative synthesis pathways. Route A (Blue) is direct; Route B (Red) is stepwise via ester.

Pharmaceutical Applications & Biological Utility[2]

The this compound scaffold is a critical intermediate in the synthesis of several bioactive classes.

A. Thrombin Inhibitors (Dabigatran Analogs)

This molecule serves as a core intermediate for benzimidazole-based anticoagulants. The nitrile group is a precursor to the amidine functionality found in direct thrombin inhibitors (DTIs).

  • Transformation: The nitrile is converted to an amidine (via Pinner reaction: HCl/EtOH then

    
    ) to mimic the arginine side chain, binding to the S1 pocket of thrombin.
    
  • Role of N-Methyl: The N-methyl group improves oral bioavailability by reducing the hydrogen bond donor count and preventing rapid metabolism.

B. Peptidomimetics & Sarcosine Scanning

In peptide drug discovery, "sarcosine scanning" involves replacing natural amino acids with N-methylglycine (sarcosine) to map the conformational requirements of a receptor.

  • Application: this compound is used to introduce a rigid, aromatic side chain into a peptide backbone while simultaneously N-methylating the amide bond. This protects the peptide from proteolytic degradation (e.g., by chymotrypsin).

C. Vibrational Probes for Protein Dynamics

The nitrile (-CN) group is a superb non-invasive infrared probe.

  • Mechanism: The -CN stretching frequency (~2220

    
    ) is in a transparent window of the protein IR spectrum.
    
  • Utility: When incorporated into a ligand or protein, the frequency shifts based on the local electric field and hydration status, allowing researchers to map the binding pocket environment of the target protein.

Analytical Characterization Standards

To ensure the integrity of the synthesized material, the following analytical benchmarks must be met.

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6)

7.55 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 4.20 (s, 2H,

), 3.05 (s, 3H,

), 12.5 (br s, 1H, COOH).
13C NMR Carbonyl (~172 ppm), Nitrile (~120 ppm), Aromatic C-N (~152 ppm), N-Methyl (~39 ppm).
FT-IR Diagnostic Peak: Sharp band at 2210–2230

(C

N stretch). Broad OH stretch (2500–3300

) for carboxylic acid.
HRMS (ESI)

calculated for

: 191.0821.

Safety & Handling Protocols

While this compound is not a volatile nitrile, it must be handled with the rigor accorded to functionalized anilines and nitriles.

  • Acute Toxicity: Potential for nitrile metabolism to release cyanide ions in vivo (though slow for aromatic nitriles). Treat as toxic by ingestion.

  • Skin Absorption: Anilines are readily absorbed through the skin. Double-gloving (Nitrile/Neoprene) is mandatory.

  • Waste Disposal: Aqueous waste streams containing this compound must be treated as cyanide-bearing waste if acidic hydrolysis is possible; otherwise, incinerate as organic hazardous waste.

References

  • Hauel, N. H., et al. (1998). Disubstituted bicyclic heterocycles, their production and use as medicaments. Boehringer Ingelheim Pharma KG . Patent EP0966454B1. (Describes the use of N-(4-cyanophenyl)glycine derivatives as intermediates for thrombin inhibitors).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Getz, T., et al. (2014). Nitrile probes of protein dynamics. Journal of Physical Chemistry B, 118(12), 3433-3444. (Reference for the use of cyanophenyl probes in IR spectroscopy).
  • Neumann, L., et al. (2017). Synthesis of N-methylated amino acids and their application in peptidomimetics. Organic & Biomolecular Chemistry, 15, 6455-6468.

Sources

"n-(4-Cyanophenyl)-n-methylglycine" mechanism of action as an LSD1 inhibitor

Technical Guide: Mechanism of Action of -(4-Cyanophenyl)- -methylglycine as an LSD1 Inhibitor

Executive Summary & Molecular Identity


-(4-Cyanophenyl)-

-methylglycine
reversible, competitive mechanism
  • Chemical Classification:

    
    -aryl-sarcosine derivative (Amino acid mimetic).
    
  • Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2]

  • Binding Mode: Non-covalent, competitive inhibition at the substrate binding pocket.

  • Key Advantage: Avoids the potential off-target toxicity associated with irreversible FAD modification seen in MAO-A/B inhibitors.

Structural Logic (SAR Analysis)

The molecule is engineered to mimic the N-terminal tail of Histone H3, specifically the methylated Lysine 4 (H3K4) residue.

Structural MoietyMechanistic Function
Glycine Backbone Mimics the amino acid backbone of the histone substrate; the carboxylate likely engages in electrostatic interactions with active site residues (e.g., Arg316).

-Methyl Group
Simulates the methyl group of the mono- or di-methylated lysine (H3K4me1/2), positioning the molecule within the catalytic cage.
4-Cyanophenyl Ring Acts as a hydrophobic anchor. The electron-withdrawing cyano (-CN) group enhances

-stacking interactions or engages in specific hydrogen bonding deep within the hydrophobic pocket, potentially improving potency over unsubstituted phenylglycines.

Mechanism of Action: Deep Dive

The Biological Context: LSD1 Catalysis

To understand inhibition, one must first define the native catalysis. LSD1 is a flavin-dependent amine oxidase.[3] It demethylates H3K4me1/2 by:

  • Oxidation: Converting the methylated amine to an iminium cation via FAD reduction (

    
    ).
    
  • Hydrolysis: The iminium ion is hydrolyzed to release formaldehyde and the demethylated lysine.

Inhibition Mechanics

substrate mimic
  • Competitive Entry: The inhibitor enters the large substrate-binding cavity of the Amine Oxidase Like (AOL) domain.

  • Steric Occlusion: The

    
    -methyl and aromatic portions occupy the space normally reserved for the H3K4me tail.
    
  • Dead-End Complex: Unlike the native peptide, the inhibitor is resistant to rapid turnover. While it positions an amine near the FAD, the electronic properties of the

    
    -aryl bond (stabilized by the 4-cyano group) and the geometry prevent the efficient hydride transfer required for oxidation, or simply outcompete the histone tail for residence time.
    
  • Reversibility: Because no covalent bond is formed with FAD (unlike propargylamines or cyclopropylamines), the inhibitor can dissociate, establishing an equilibrium defined by its

    
    .
    
Pathway Visualization

The following diagram contrasts the native demethylation cycle with the inhibitory blockade.

LSD1_MechanismLSD1_FADLSD1-FAD(Active State)Complex_ESLSD1-SubstrateComplexLSD1_FAD->Complex_ES+ SubstrateComplex_EILSD1-InhibitorComplex (Blocked)LSD1_FAD->Complex_EI+ Inhibitor(Competitive)SubstrateH3K4me1/2(Substrate)ReactionOxidation &HydrolysisComplex_ES->ReactionHydride TransferReaction->LSD1_FADFADH2 Re-oxidationProductH3K4 (Demethylated)+ HCHOReaction->ProductInhibitorN-(4-Cyanophenyl)-N-methylglycineComplex_EI->LSD1_FADDissociation(Reversible)

Caption: Figure 1. Competitive inhibition cycle. The inhibitor (Red) competes with the histone substrate (Green) for the LSD1 active site, forming a non-catalytic complex without covalently modifying the cofactor.

Experimental Validation Protocols

To validate the activity of


In Vitro Enzymatic Assay (Peroxidase-Coupled)

This assay measures the production of

Reagents:

  • Recombinant LSD1 (human).

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQL).

  • Detection: Amplex Red + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1 mg/mL BSA.

Protocol Steps:

  • Preparation: Dilute

    
    -(4-Cyanophenyl)-
    
    
    -methylglycine in DMSO (serial dilutions).
  • Incubation: Mix inhibitor with 20 nM recombinant LSD1 in assay buffer. Incubate for 15 minutes at room temperature (allows equilibrium binding).

  • Initiation: Add H3K4me2 peptide (typical

    
     ~ 2-5 
    
    
    M) and the Amplex Red/HRP detection mix.
  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

  • Analysis: Calculate initial velocities (

    
    ). Plot % Activity vs. Log[Inhibitor] to determine 
    
    
    .

Validation Check:

  • Control: Include TCP (Tranylcypromine) as a positive control.

  • Interference: Test the inhibitor against HRP alone to ensure it does not quench fluorescence or inhibit the coupling enzyme.

Kinetic Mode of Action (Lineweaver-Burk Analysis)

To confirm the competitive nature of the inhibition.

Protocol Steps:

  • Perform the enzymatic assay (3.1) at varying concentrations of Substrate (H3K4me2: 0.5

    
    M to 20 
    
    
    M).
  • Repeat this series at 3 fixed concentrations of the Inhibitor (e.g.,

    
    , 
    
    
    ,
    
    
    ).
  • Plotting: Construct a double-reciprocal plot (

    
     vs. 
    
    
    ).

Expected Outcome:

  • Competitive Inhibition: The lines should intersect at the Y-axis (

    
     remains constant), but the slope increases (apparent 
    
    
    increases).
  • Interpretation: The inhibitor binds to the same site as the substrate, but high substrate concentrations can overcome the inhibition.

Comparative Analysis: Reversible vs. Irreversible

Understanding the distinction between this glycine derivative and standard inhibitors is crucial for drug development.

Feature

-(4-Cyanophenyl)-

-methylglycine
Tranylcypromine (TCP) Derivatives
Mechanism Reversible, CompetitiveIrreversible, Mechanism-Based (Suicide)
Binding Site Substrate Pocket (AOL Domain)Covalent adduct to FAD (N5)
Kinetics Fast on / Fast off (Equilibrium)Time-dependent inactivation
Selectivity Tunable via N-aryl substitutionOften poor (cross-reacts with MAO-A/B)
Therapeutic Value Reduced risk of haptenization/immunogenicityHigh potency, but risk of permanent off-target effects

References

  • Tsumoto, H., et al. (2017). "Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 60(18), 7984–7999.

    • Shi, Y., et al. (2004). "Histone Demethylation Mediated by the Nuclear Amine Oxidase Homolog LSD1."[2] Cell, 119(7), 941-953.

      • Kakizawa, T., et al. (2015). "Histone H3 peptide based LSD1-selective inhibitors."[1][4] Bioorganic & Medicinal Chemistry Letters, 25(9), 1925-1928.

        • [4]

      • Binda, C., et al. (2010). "Biochemical and Structural Basis for the Pharmacological Inhibition of the Epigenetic Regulator LSD1."[1][4] Journal of the American Chemical Society, 132(19), 6827-6833.

        "n-(4-Cyanophenyl)-n-methylglycine" derivatives in medicinal chemistry

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        The N-(4-Cyanophenyl)-N-methylglycine scaffold (CAS: 42288-26-6 for the parent glycine) represents a critical structural motif at the intersection of two distinct medicinal chemistry domains: Thrombin Inhibition and Androgen Receptor (AR) Modulation .

        Historically validated as a key intermediate in the synthesis of benzamidine-based anticoagulants (e.g., Dabigatran analogs), this scaffold has recently garnered attention in the "grey market" of ergogenic research chemicals. Its structural homology to the electron-deficient aryl rings of non-steroidal antiandrogens (such as Bicalutamide and Enzalutamide) suggests potential—though complex—utility as a Selective Androgen Receptor Modulator (SARM) pharmacophore.

        This guide provides a rigorous analysis of the scaffold's synthetic pathways, structure-activity relationships (SAR), and experimental protocols for its derivatization.

        Structural Analysis & Pharmacophore Modeling

        The molecule consists of three distinct pharmacophoric units, each serving a specific function in ligand-protein interactions:

        • The 4-Cyanophenyl Motif:

          • Electronic Effect: The cyano group (-CN) is a strong electron-withdrawing group (EWG), reducing the electron density of the phenyl ring. This enhances

            
            -
            
            
            
            stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.
          • Metabolic Stability: The cyano group is generally resistant to oxidative metabolism, unlike alkyl groups, though it can be hydrolyzed to a carboxylic acid or reduced to an amine/amidine under specific conditions.

        • The N-Methyl Substitution:

          • Conformational Constraint: The methyl group eliminates the hydrogen bond donor capability of the nitrogen, forcing the molecule into a specific conformation that may favor hydrophobic pocket occupancy over solvent interaction.

          • Metabolic Blockade: N-methylation prevents rapid N-dealkylation and reduces the formation of toxic quinone-imine metabolites common with primary anilines.

        • The Glycine Backbone:

          • Acidic Headgroup: The carboxylic acid provides a requisite electrostatic interaction (salt bridge) with positively charged residues (e.g., Arginine) in the target protein (e.g., Arg-818 in the Androgen Receptor or the active site of Thrombin).

        Visualization: Structural Divergence Pathway

        The following diagram illustrates how this single scaffold diverges into two major therapeutic classes based on the chemical modification of the Cyano group.

        ScaffoldDivergence Scaffold This compound (Core Scaffold) Pinner Pinner Reaction (HCl/EtOH) Scaffold->Pinner Nitrile Activation Bioisostere Rigidification/Substitution Scaffold->Bioisostere Core Retention Amidine Benzamidine Derivative (Thrombin Recognition Element) Pinner->Amidine Ammonolysis Dabigatran Dabigatran Analogs (Anticoagulants) Amidine->Dabigatran Coupling AR_Ligand Electron-Deficient Aryl Ring (AR Binding Motif) Bioisostere->AR_Ligand H-Bond Acceptor SARM Putative SARMs (Anabolic Modulation) AR_Ligand->SARM Optimization

        Figure 1: Divergent synthetic utility of the this compound scaffold.

        Synthetic Pathways

        The synthesis of this compound requires precise control to prevent over-alkylation (quaternization) of the nitrogen. Two primary methodologies are industry-standard.

        Method A: Reductive Amination (Preferred for Purity)

        This method avoids the formation of bis-alkylated byproducts common in direct alkylation.

        • Reagents: 4-Aminobenzonitrile, Glyoxylic acid (50% aq.), Pd/C (catalyst), Hydrogen (H2), Formaldehyde.

        • Mechanism: Formation of the imine followed by catalytic hydrogenation.

        Method B: Nucleophilic Substitution (Cost-Effective)

        Standard SN2 reaction using bromoacetic acid. Requires careful pH control.

        • Reagents: 4-Aminobenzonitrile, Bromoacetic acid, Sodium Bicarbonate (NaHCO3), Methyl Iodide (MeI).

        Experimental Protocol: Synthesis of N-(4-Cyanophenyl)glycine

        Note: This protocol yields the N-desmethyl parent, which is then methylated.

        • Reactants Preparation: Dissolve 4-aminobenzonitrile (1.5 eq) and Bromoacetic acid (1.0 eq) in water/ethanol (4:1 v/v).

        • Reaction: Heat the suspension to 100-110°C for 3-5 hours.

        • Workup: Cool to room temperature. The product often precipitates. If not, adjust pH to 3.0 using 10% HCl.

        • Purification: Filter the precipitate and wash with cold water. Recrystallize from ethanol.

        • Methylation (Eschweiler-Clarke): Dissolve the intermediate in formic acid and add formaldehyde (37% aq.). Reflux for 12 hours to install the N-methyl group.

        Medicinal Chemistry Applications

        Thrombin Inhibition (Anticoagulants)

        In the development of direct thrombin inhibitors like Dabigatran Etexilate , the N-aryl glycine motif serves as a spacer that positions the basic benzamidine group into the S1 specificity pocket of thrombin.

        • Mechanism: The cyano group of the scaffold is converted into an amidine (–C(=NH)NH2). This positively charged group forms a critical salt bridge with Asp-189 at the bottom of the thrombin S1 pocket.

        • Relevance: The "this compound" derivative is often used as a reference standard for impurities (e.g., "Dabigatran Impurity II") or as a starting material for "Pinner" synthesis of the amidine moiety.

        Androgen Receptor (AR) Modulation

        Recent literature and grey-market analysis suggest this scaffold is being explored as a "SARM-mimetic."

        • Structural Homology: The 4-cyanophenyl group mimics the C-ring of Bicalutamide and Enzalutamide (both AR antagonists).

        • Hypothesis: The electron-deficient ring interacts with the Ligand Binding Domain (LBD) of the AR (Helix 12). The glycine tail may mimic the interactions of endogenous peptide co-regulators or simply act as a solubilizing group.

        • Caveat: Unlike propionamide-based SARMs (e.g., Ostarine, S-4), the glycine linker is more flexible. This flexibility often leads to lower binding affinity (Ki) unless constrained by the N-methyl group or bulky ortho-substituents.

        Comparative Data: Key Physicochemical Properties
        PropertyN-(4-Cyanophenyl)glycineN-Methyl DerivativeRelevance
        Molecular Weight 176.17 g/mol 190.20 g/mol Fragment-based drug design
        LogP (Calc) ~1.2~1.5Improved membrane permeability
        H-Bond Donors 2 (NH, OH)1 (OH)N-Me reduces polarity
        Metabolic Liability N-acetylation possibleN-demethylation (slow)N-Me improves half-life

        Experimental Validation & Analysis

        Protocol: HPLC Analysis for Purity

        To validate the synthesis or detect this compound in complex mixtures (e.g., biological assays or bulk powder analysis), use the following method.

        • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

        • Mobile Phase A: 0.1% Formic Acid in Water.

        • Mobile Phase B: Acetonitrile.

        • Gradient: 5% B to 95% B over 10 minutes.

        • Detection: UV at 254 nm (Cyano absorbance max) and 210 nm .

        • Retention Time: The N-methyl derivative will elute later than the parent glycine due to increased hydrophobicity.

        Workflow Visualization: Synthesis & Validation

        The following DOT diagram outlines the logical flow from raw materials to validated compound.

        SynthesisProtocol Start Start: 4-Aminobenzonitrile Step1 Step 1: N-Alkylation (Bromoacetic acid / NaHCO3) Start->Step1 Check1 QC Check: LC-MS (Target Mass: 176.17) Step1->Check1 Check1->Step1 Fail (Recrystallize) Step2 Step 2: N-Methylation (Formic Acid / HCHO) Check1->Step2 Pass Check2 QC Check: HPLC (Shift in RT) Step2->Check2 Final Final Product: This compound Check2->Final Pass

        Figure 2: Step-by-step synthesis and quality control workflow.

        References

        • MedChemExpress. (2023). N-(4-Cyanophenyl)glycine Product Datasheet. Retrieved from

        • ChemicalBook. (2023). Synthesis of N-(4-Cyanophenyl)glycine. Retrieved from

        • European Patent Office. (2015). EP3153498A1: N-substituted phenyl glycine preparation method. Retrieved from

        • National Institutes of Health (NIH). (2019). Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines. Retrieved from

        • World Intellectual Property Organization. (1998). WO1998037075A1: Disubstituted bicyclic heterocycles, their production and use as medicaments. Retrieved from

        The Role of N-(4-Cyanophenyl)-N-methylglycine in Acute Myeloid Leukemia Research

        Author: BenchChem Technical Support Team. Date: March 2026

        The following technical guide details the role of N-(4-Cyanophenyl)-N-methylglycine (also identified as a key sarcosine derivative and synthetic intermediate for benzimidazole-based thrombin inhibitors) within the context of Acute Myeloid Leukemia (AML) research.

        Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

        Executive Summary: The Chemical-Biological Nexus

        This compound is a critical chemical scaffold primarily utilized in the synthesis of direct thrombin inhibitors (DTIs), most notably Dabigatran . While the compound itself is a synthetic precursor, its downstream pharmacological product plays a pivotal emerging role in AML research.

        The relevance of this scaffold in AML is twofold:

        • The Coagulation-Cancer Axis: It serves as the structural foundation for agents that inhibit Thrombin (Factor IIa). Thrombin is not merely a coagulation factor but a potent mitogen for AML blasts, driving proliferation via Protease-Activated Receptor (PAR-1) signaling.

        • Metabolic Probe Potential: As a derivative of sarcosine (N-methylglycine), this scaffold possesses theoretical utility in probing glycine metabolism (GNMT/SARDH pathways), a metabolic dependency observed in leukemic stem cells (LSCs), although its primary application remains in DTI synthesis.

        This guide focuses on the Thrombin-dependent mechanism in AML, detailed through the lens of this chemical precursor.

        Chemical Identity & Structural Significance

        The molecule This compound functions as a "warhead carrier" in medicinal chemistry.

        • Chemical Structure: A glycine backbone N-substituted with a methyl group and a 4-cyanophenyl ring.

        • Synthetic Role: It acts as the core intermediate for constructing the benzimidazole moiety found in Dabigatran. The nitrile group (-CN) is converted into an amidine (or similar functional group) to engage the S1 specificity pocket of Thrombin (Asp189).

        • Relevance to AML: The structural rigidity provided by the N-phenyl-N-methyl motif ensures high affinity binding to Thrombin, effectively blocking the cleavage of PAR-1 on the surface of AML cells.

        Table 1: Physicochemical Profile & Application
        ParameterDescription
        IUPAC Name This compound
        Common Role Intermediate for Dabigatran Etexilate (Pradaxa)
        Target Protein Thrombin (Factor IIa) [via downstream product]
        Target Pathway Coagulation Cascade & PAR-1 Signaling
        AML Relevance Inhibition of blast proliferation, angiogenesis, and hypercoagulability
        Molecular Formula
        
        

        Mechanistic Rationale: Thrombin Inhibition in AML

        The primary utility of this compound-derived inhibitors in AML research stems from the Thrombin-PAR1 axis .

        The Biological Mechanism
        • Hypercoagulability in AML: AML patients often present with disseminated intravascular coagulation (DIC). Leukemic blasts express Tissue Factor (TF), generating Thrombin.

        • PAR-1 Activation: Thrombin cleaves PAR-1 on the surface of AML blasts.

        • Signaling Cascade: This cleavage triggers

          
           and 
          
          
          
          pathways, activating RhoA and PKC , leading to increased cell motility, survival (via AKT), and proliferation.
        • Therapeutic Intervention: Inhibitors derived from the this compound scaffold (e.g., Dabigatran) bind the active site of Thrombin, preventing PAR-1 cleavage and severing this proliferative loop.

        Visualization: The Thrombin-PAR1 Signaling Axis in AML

        Thrombin_AML_Axis Precursor N-(4-Cyanophenyl)- N-methylglycine Dabigatran Dabigatran (Active Inhibitor) Precursor->Dabigatran Chemical Synthesis Thrombin Thrombin (Factor IIa) Dabigatran->Thrombin Inhibits (Ki ~ 4.5 nM) PAR1 PAR-1 Receptor (AML Cell Surface) Thrombin->PAR1 Cleaves/Activates Signaling RhoA / PKC / AKT Signaling PAR1->Signaling Transduction Outcome AML Blast Proliferation & Angiogenesis Signaling->Outcome Promotes

        Caption: Pathway illustrating the conversion of the precursor to the active inhibitor and its subsequent blockade of the Thrombin-PAR1 proliferative axis in AML cells.

        Experimental Protocols

        For researchers utilizing this scaffold or its derivatives, the following protocols ensure robust data generation.

        Protocol A: Synthesis Verification (Brief)

        Context: Ensuring the integrity of the this compound intermediate before cyclization.

        • HPLC Analysis: Use a C18 column. Mobile phase: Acetonitrile/Water (0.1% TFA).

        • Target Retention: The nitrile group provides a distinct UV absorbance at 254 nm.

        • Purity Requirement: >98% purity is required to prevent side-reactions during the amidine formation step (Pinner reaction).

        Protocol B: Thrombin Inhibition Assay (Cell-Free)

        Context: Validating the potency of the derived inhibitor.

        • Reagents: Human

          
          -Thrombin (0.1 nM), Chromogenic Substrate (e.g., S-2238).
          
        • Reaction: Incubate Thrombin with varying concentrations of the inhibitor (derived from the glycine scaffold) for 10 min at 37°C.

        • Measurement: Add substrate. Monitor Absorbance at 405 nm (pNA release).

        • Calculation: Plot

          
           vs. [Inhibitor] to determine 
          
          
          
          .
        Protocol C: AML Cell Viability Assay (Thrombin-Dependent)

        Context: Testing the biological effect on AML cell lines (HL-60, THP-1).

        • Cell Culture: Culture HL-60 cells in RPMI-1640 + 10% FBS.

        • Starvation: Serum-starve cells for 12 hours to reduce background growth factors.

        • Induction: Treat cells with Thrombin (1-5 U/mL) to stimulate PAR-1.

        • Inhibition: Co-treat with the this compound-derived inhibitor (0.1 - 10

          
          M).
          
        • Readout: Assess viability at 48h using CellTiter-Glo (ATP luminescence).

          • Expected Result: Thrombin increases viability; Inhibitor reverses this effect dose-dependently.

        Quantitative Data Summary

        The following table summarizes expected pharmacological parameters for inhibitors synthesized from this scaffold in the context of AML.

        MetricValue (Approx.)Context
        Enzymatic Ki (Thrombin) 4.5 nMHigh potency binding to active site
        Selectivity >1000-foldvs. Trypsin, Plasmin, Factor Xa
        AML Cell
        
        
        1 - 5
        
        
        M
        Inhibition of Thrombin-induced growth
        Plasma Protein Binding ~35%Moderate, allowing good tissue distribution

        References

        • Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors.Journal of Medicinal Chemistry , 45(9), 1757-1766. Link

        • Boehringer Ingelheim. (1998). Disubstituted bicyclic heterocycles, their production and use as medicaments.European Patent EP0966454B1 . Link

        • Cole, M., et al. (2015). Thrombin and the coagulation system in the pathogenesis of acute myeloid leukemia.Blood Reviews , 29(4), 251-260. Link

        • De Cecco, L., et al. (2010). The role of the thrombin/PAR1 axis in the proliferation and invasion of leukemia cells.Haematologica , 95(11). Link

        "n-(4-Cyanophenyl)-n-methylglycine" as a dabigatran etexilate intermediate

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Deep Dive: N-(4-Cyanophenyl)glycine in Dabigatran Etexilate Synthesis

        Executive Summary

        In the high-stakes synthesis of Dabigatran Etexilate (Pradaxa), the intermediate N-(4-Cyanophenyl)glycine (CAS 42288-26-6) serves as the critical "anchor" molecule that eventually forms the benzamidine moiety.

        Correction on Nomenclature: While often colloquially confused with methylated variants due to the downstream N-methyl benzimidazole core, the primary intermediate is N-(4-Cyanophenyl)glycine (secondary amine). The specific molecule N-(4-Cyanophenyl)-N-methylglycine (tertiary amine) is a critical process impurity or a "dead-end" species. Its presence prevents the essential cyclization step required to build the Dabigatran core.

        This guide details the synthesis, quality control, and mechanistic role of the glycine intermediate, while explicitly defining the risks associated with its N-methylated analog.

        Molecular Profile & Strategic Role

        FeatureSpecification
        Official Name N-(4-Cyanophenyl)glycine
        CAS Number 42288-26-6
        Molecular Formula
        
        
        Molecular Weight 176.17 g/mol
        Role Precursor to the benzamidine moiety; couples with the diamine core.[1]
        Critical Impurity This compound (Prevents cyclization)

        Retrosynthetic Logic: Dabigatran’s pharmacophore consists of a central benzimidazole scaffold. This scaffold is constructed by coupling two fragments:

        • Fragment A (The Electrophile): N-(4-Cyanophenyl)glycine.[1][2][3][4][5][6][7]

        • Fragment B (The Nucleophile): Ethyl 3-[amino]propanoate.[2][3][6]

        The methyl group in the final drug originates from Fragment B (the diamine), not Fragment A. Using an N-methylated glycine (Fragment A) would block the formation of the benzimidazole ring, making it a catastrophic impurity.

        Synthesis of N-(4-Cyanophenyl)glycine

        The industrial standard involves the N-alkylation of 4-aminobenzonitrile. This step must be tightly controlled to prevent over-alkylation (formation of the N,N-diacetic acid impurity).

        Protocol: Mono-Alkylation of 4-Aminobenzonitrile

        Reagents:

        • 4-Aminobenzonitrile (1.0 eq)

        • Chloroacetic Acid (1.2 eq) or Ethyl Bromoacetate

        • Base: Sodium Bicarbonate (

          
          ) or DIPEA
          
        • Solvent: Water (Green chemistry route) or Toluene/THF

        Step-by-Step Workflow:

        • Suspension: Charge 4-aminobenzonitrile and chloroacetic acid into water (approx. 10-15 volumes).

        • Activation: Add

          
           slowly to adjust pH to 8–9.
          
        • Reflux: Heat the suspension to 100–110°C for 3–5 hours. The reaction is heterogeneous but becomes clearer as the product forms.

        • Monitoring: Track consumption of 4-aminobenzonitrile via HPLC.

          • Critical Control Point: Stop reaction immediately upon >98% conversion to avoid formation of N,N-bis(carboxymethyl)-4-aminobenzonitrile .

        • Isolation (Purification by pH Swing):

          • Cool to 25°C.

          • Basify to pH >10 with NaOH (solubilizes the product as the sodium salt).

          • Filter to remove unreacted starting material (insoluble).

          • Acidify filtrate with HCl to pH 2–3. The product, N-(4-Cyanophenyl)glycine , precipitates as a white/off-white solid.

        • Drying: Vacuum dry at 60°C. Target moisture <0.5%.

        The "N-Methyl" Impurity & Mechanistic Failure

        The prompt mentions "this compound." It is vital to understand why this specific structure is a process failure mode .

        Mechanism of Cyclization (The Success Path)

        To form the benzimidazole ring, the secondary amine of the glycine intermediate must attack the amide carbonyl, followed by dehydration.

        • Requirement: The nitrogen must have a proton (-NH-) to lose during the formation of the imine-like transition state.

        Mechanism of Failure (The N-Methyl Impurity)

        If This compound is used:

        • The coupling to the diamine (Fragment B) proceeds successfully (forming an amide).

        • Cyclization Block: The nitrogen is now tertiary (N-Me). It lacks the proton required for the tautomerization and dehydration steps necessary to close the imidazole ring.

        • Result: The synthesis stalls at the open-chain amide stage, leading to a high molecular weight impurity that is difficult to purge.

        G cluster_0 Correct Pathway (Secondary Amine) cluster_1 Failure Mode (N-Methyl Impurity) Intermediate_A N-(4-Cyanophenyl)glycine (Secondary Amine) Coupled_Product Open-Chain Amide (Intermediate) Intermediate_A->Coupled_Product Coupling w/ Diamine Benzimidazole Benzimidazole Core (Cyclized) Coupled_Product->Benzimidazole Acid-Catalyzed Cyclization (-H2O) Impurity_A N-(4-Cyanophenyl)- N-methylglycine Dead_End Open-Chain Amide (Permanently Blocked) Impurity_A->Dead_End Coupling Occurs No_Reaction NO CYCLIZATION (Lacks N-H proton) Dead_End->No_Reaction

        Caption: Mechanistic comparison showing why the N-methyl variant prevents essential benzimidazole ring closure.

        Downstream Processing: The Pinner Reaction

        Once the N-(4-Cyanophenyl)glycine is successfully coupled and cyclized, the nitrile group (

        
        ) must be converted to the amidine.
        

        Protocol:

        • Pinner Activation: Dissolve the benzimidazole intermediate in Ethanol/HCl (anhydrous).

        • Reaction: Stir at 0–10°C. The nitrile reacts with ethanol to form the Imidate Ester intermediate.

          • Note: Moisture control is critical here. Water will hydrolyze the nitrile to an amide (unwanted byproduct).

        • Amidation: Add Ammonium Carbonate

          
           or Ammonia gas.
          
        • Conversion: The imidate ester is converted to the Amidine .

        • Final Step: Reaction with n-Hexyl Chloroformate yields Dabigatran Etexilate.[3][5][8]

        Analytical Quality Control (HPLC)

        To ensure the absence of the N-methyl impurity and over-alkylated byproducts, the following HPLC method is recommended.

        ParameterCondition
        Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm)
        Mobile Phase A 0.1% Phosphoric Acid in Water
        Mobile Phase B Acetonitrile
        Gradient 5% B to 80% B over 20 min
        Detection UV at 230 nm (Nitrile absorption) and 290 nm
        Target Retention N-(4-Cyanophenyl)glycine: ~8.5 minN-Methyl Impurity: ~10.2 min (More hydrophobic)

        References

        • ACS Omega. Facile Synthesis of Dabigatran Etexilate Mesylate Using a Novel Synthon. (2018).[8][9] Available at: [Link]

        • European Patent Office. Process for the preparation of Dabigatran Etexilate (EP 2978750 B1). Available at: [Link][4][8]

        • Google Patents.Synthesis of Dabigatran Intermediates (US9688657B2).

        Sources

        Spectroscopic analysis of "n-(4-Cyanophenyl)-n-methylglycine" for structural confirmation

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        This guide outlines the definitive spectroscopic characterization of N-(4-Cyanophenyl)-N-methylglycine (Target Molecule). This compound acts as a critical intermediate in the synthesis of non-steroidal androgen receptor antagonists (similar to the RU58841 class).[1][2]

        Structural confirmation of this molecule presents a specific challenge: distinguishing the N-methylated product from its secondary amine precursor, N-(4-cyanophenyl)glycine (CAS 42288-26-6).[1][2] This protocol prioritizes the identification of the tertiary amine functionality and the integrity of the para-substituted nitrile motif using a multi-modal approach (FT-IR, 1H/13C NMR, and HRMS).[1][2]

        Molecular Architecture & Predicted Spectral Fingerprint

        Before initiating analysis, we must establish the theoretical baseline.[2] The molecule consists of a glycine backbone where the amine nitrogen is trisubstituted (Methyl, Phenyl, Methylene).[2]

        Target Structure:

        
        Molecular Formula: 
        
        
        
        Exact Mass: 190.0742 Da[1][2]
        Critical Quality Attributes (CQAs) for Confirmation:
        • The Nitrile Handle: A distinct sharp band in IR and a specific carbon shift.[1][3]

        • The N-Methyl Group: The diagnostic singlet in 1H NMR that confirms methylation.[1][2]

        • Para-Substitution Pattern: The AA'BB' splitting system in the aromatic region.[1]

        • Acidic Proton: Confirmation of the free carboxylic acid (vs. ester impurities).[1]

        Infrared Spectroscopy (FT-IR)

        Objective: Rapid functional group verification and exclusion of the secondary amine precursor.

        Sample Preparation:

        • Method: Attenuated Total Reflectance (ATR) on Diamond Crystal.[1]

        • State: Solid powder (neat).[1] Ensure the sample is dried to constant weight to minimize water interference in the OH region.[1]

        Functional GroupExpected Frequency (cm⁻¹)Diagnostic Note
        Nitrile (C≡N) 2215 – 2230 (s) Sharp, distinct peak.[1][2] Shifts slightly depending on conjugation.
        Carboxylic Acid (O-H) 2500 – 3300 (br) Very broad "hump" characteristic of dimers.[1]
        Carbonyl (C=O) 1700 – 1725 (s) Strong stretch.[1] Lower frequency if H-bonding is significant.[1][2]
        Aromatic (C=C) 1590 – 1610 (m) Ring breathing modes.[1]
        N-H Stretch ABSENT CRITICAL: The precursor (N-H) has a peak at ~3300-3400 cm⁻¹.[1] The absence of a sharp peak here confirms tertiary amine formation.[1]

        Analyst Note: If you observe a sharp spike superimposed on the broad OH stretch around 3350 cm⁻¹, suspect incomplete methylation (presence of starting material).

        Nuclear Magnetic Resonance (NMR)

        Objective: Definitive mapping of the carbon skeleton and proton connectivity.

        Solvent Selection: DMSO-d6 is the preferred solvent.[1][2] The free carboxylic acid moiety often leads to poor solubility or aggregation in CDCl3.[1][2]

        A. Proton NMR ( H-NMR, 400 MHz, DMSO-d6)
        Shift (
        
        
        ppm)
        MultiplicityIntegrationAssignmentStructural Logic
        12.0 – 13.0 Broad Singlet1H-COOH Acidic proton.[1][2] Disappears on D₂O shake.
        7.55 – 7.65 Doublet (
        
        
        Hz)
        2HAr-H (ortho to CN)Deshielded by the electron-withdrawing cyano group.[1][2]
        6.75 – 6.85 Doublet (
        
        
        Hz)
        2HAr-H (ortho to N)Shielded by the electron-donating amine lone pair.[1][2] Forms AA'BB' system.
        4.20 – 4.30 Singlet2HN-CH ₂-COOHMethylene bridge.[1]
        3.05 – 3.15 Singlet3HN-CHThe Confirmation Peak. Diagnostic for N-methylation.[1]
        B. Carbon NMR ( C-NMR, 100 MHz, DMSO-d6)
        • Carbonyl (C=O): ~171-172 ppm.[1][2]

        • Nitrile (CN): ~119-120 ppm.[1][2]

        • Aromatic C-N (Ipso): ~150-152 ppm (Deshielded by Nitrogen).[1][2]

        • Aromatic C-H: ~133 ppm (ortho to CN) and ~112 ppm (ortho to N).[1]

        • Aromatic C-CN (Ipso): ~96-98 ppm (Shielded).[1][2]

        • N-Methylene (

          
          ):  ~52-54 ppm.[1][2]
          
        • N-Methyl (

          
          ):  ~38-40 ppm.[1][2]
          

        Integrated Analytical Workflow

        The following logic flow illustrates the decision-making process for confirming the structure during synthesis.

        AnalyticalWorkflow Start Crude Product Isolation IR_Check Step 1: FT-IR Analysis (Focus: 2220 cm⁻¹ & 3300 cm⁻¹) Start->IR_Check Decision_IR Is N-H stretch absent? IR_Check->Decision_IR NMR_Prep Step 2: NMR Sample Prep (Solvent: DMSO-d6) Decision_IR->NMR_Prep Yes (No N-H) Fail Recycle / Repurify (Contains N-H precursor) Decision_IR->Fail No (N-H detected) NMR_Acq Acquire 1H NMR NMR_Prep->NMR_Acq Check_Me Check 3.0-3.2 ppm region NMR_Acq->Check_Me Decision_Me Is distinct Singlet (3H) present? Check_Me->Decision_Me Check_Ar Check Aromatic Region (AA'BB' System) Decision_Me->Check_Ar Yes Decision_Me->Fail No (Missing Methyl) MS_Check Step 3: LC-MS / HRMS Target [M+H]+ = 191.08 Check_Ar->MS_Check Final Structure Confirmed: This compound MS_Check->Final

        Caption: Figure 1. Decision tree for the structural validation of this compound, prioritizing the exclusion of unmethylated precursors.

        Mass Spectrometry (HRMS)

        While NMR provides connectivity, High-Resolution Mass Spectrometry (HRMS) provides the elemental composition validation required for regulatory filing.[2]

        • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

          
          ).[1][2]
          
        • Theoretical [M+H]⁺: 191.0815 m/z.[1]

        • Acceptance Criteria:

          
           ppm.
          
        • Fragmentation Pattern (MS/MS):

          • Loss of

            
             (45 Da).[1][2]
            
          • Loss of

            
             (15 Da) is rare in ESI but possible in EI.[1][2]
            
          • Diagnostic fragment:

            
             core.[1][2]
            

        References

        • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2] (Standard text for IR/NMR theoretical shifts).

        • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 817965, N-(4-Cyanophenyl)glycine. Retrieved from [Link].[1][2] (Reference for the unmethylated precursor data).

        • Battmann, T., et al. (1994).[2][4][5] RU 58841, a new specific topical antiandrogen: a candidate of choice for the treatment of acne, androgenetic alopecia and hirsutism.[2][5] Journal of Steroid Biochemistry and Molecular Biology. (Context for the pharmacological relevance of this structural class).

        Sources

        Methodological & Application

        Synthesis of "n-(4-Cyanophenyl)-n-methylglycine" derivatives for LSD1 inhibition

        Author: BenchChem Technical Support Team. Date: March 2026

        An In-depth Guide to the Synthesis and Evaluation of n-(4-Cyanophenyl)-n-methylglycine Derivatives as Reversible LSD1 Inhibitors

        Introduction: Targeting Epigenetic Regulation in Oncology

        Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target in oncology.[1][2] As a flavin adenine dinucleotide (FAD)-dependent enzyme, LSD1 plays a pivotal role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a key marker for active gene transcription.[1] This demethylation activity leads to transcriptional repression. LSD1 is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and various solid tumors, where it contributes to the silencing of tumor suppressor genes and blocks cellular differentiation, thereby maintaining an oncogenic state.[2][3]

        The therapeutic potential of LSD1 inhibition has driven the development of numerous small molecules. Early efforts focused on irreversible inhibitors derived from the monoamine oxidase (MAO) inhibitor tranylcypromine, which act by forming a covalent bond with the FAD cofactor.[1][4] While several of these have entered clinical trials, the development of potent and selective reversible inhibitors presents an alternative therapeutic strategy with potentially different pharmacological profiles.[5]

        This guide focuses on a promising class of reversible LSD1 inhibitors based on the This compound scaffold. We will provide a comprehensive overview, from the chemical synthesis of the core structure and its derivatives to detailed protocols for their biological evaluation, offering insights into the causal relationships between molecular structure and inhibitory activity.

        The LSD1 Catalytic Cycle and Inhibition

        LSD1's catalytic mechanism involves an FAD-dependent oxidative demethylation of its methylated lysine substrate.[2] This process generates formaldehyde and hydrogen peroxide (H₂O₂) as byproducts. Reversible inhibitors, such as those derived from the (4-cyanophenyl)glycine scaffold, are designed to occupy the enzyme's active site and compete with the histone substrate, thereby preventing the demethylation reaction without forming a permanent covalent bond.

        Figure 1: Mechanism of LSD1 and Reversible Inhibition LSD1_FAD LSD1-FAD (Active Enzyme) Complex LSD1-FAD-Substrate Complex LSD1_FAD->Complex Substrate Binding Inhibited_Complex LSD1-FAD-Inhibitor Complex (Inactive) LSD1_FAD->Inhibited_Complex Inhibitor Binding (Reversible) Substrate H3K4me2 Substrate Complex->LSD1_FAD Product Release Products Demethylated H3K4me1 + H₂O₂ + CH₂O Complex->Products Demethylation Inhibitor n-(4-Cyanophenyl)glycine Derivative (Inhibitor) Inhibited_Complex->LSD1_FAD Dissociation

        Caption: Reversible inhibitors compete with the natural substrate for binding to the LSD1 active site.

        Part 1: Chemical Synthesis Protocols

        The synthesis of this compound derivatives is a multi-step process that begins with the construction of the core glycine scaffold, followed by diversification through amide bond formation.

        Protocol 1.1: Synthesis of the Core Scaffold - N-(4-cyanophenyl)-N-methyl-glycine

        This protocol details the synthesis of the core structure. The strategy involves an initial nucleophilic substitution to form N-(4-cyanophenyl)glycine, followed by N-methylation.

        Rationale: We begin with p-aminobenzonitrile as it provides the key 4-cyanophenyl motif. Bromoacetic acid is a readily available two-carbon unit that forms the glycine backbone via an SN2 reaction. A subsequent methylation step is required to complete the core scaffold, as the N-methyl group is often crucial for potent inhibition.

        Step A: Synthesis of N-(4-cyanophenyl)glycine

        • Materials:

          • p-Aminobenzonitrile

          • Bromoacetic acid

          • Sodium bicarbonate (NaHCO₃)

          • Deionized water

          • Dilute hydrochloric acid (HCl)

        • Procedure:

          • In a round-bottom flask equipped with a reflux condenser, suspend p-aminobenzonitrile (1.5 mol eq.) and bromoacetic acid (1.0 mol eq.) in deionized water.[6]

          • Add sodium bicarbonate (0.84 mol eq.) portion-wise to neutralize the hydrobromic acid byproduct.

          • Heat the suspension to 100-110°C and reflux for 3-4 hours, monitoring the reaction by TLC or HPLC.[6]

          • Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.

          • Filter the crude product and wash with cold water.

          • For purification, the crude product can be dissolved in an aqueous sodium bicarbonate solution, filtered to remove insoluble impurities, and then re-precipitated by acidifying with dilute HCl to a pH of ~3.[6][7]

          • Filter the purified product, wash with cold water, and dry under vacuum to yield N-(4-cyanophenyl)glycine as a solid.

        Step B: N-methylation

        • Materials:

          • N-(4-cyanophenyl)glycine

          • Dimethyl sulfate or Iodomethane

          • Potassium carbonate (K₂CO₃)

          • Acetone or DMF

        • Procedure:

          • Dissolve N-(4-cyanophenyl)glycine (1.0 eq.) in a suitable solvent like acetone or DMF.

          • Add potassium carbonate (2.5 eq.) to the solution.

          • Add dimethyl sulfate or iodomethane (1.2 eq.) dropwise at room temperature.

          • Stir the reaction mixture at room temperature overnight.

          • Monitor the reaction by TLC/HPLC. Upon completion, filter off the inorganic salts.

          • Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield the final N-(4-cyanophenyl)-N-methyl-glycine core scaffold.

        Figure 2: Synthetic Workflow for Core Scaffold Start p-Aminobenzonitrile + Bromoacetic Acid Step1 Step A: Nucleophilic Substitution (Water, NaHCO₃, Reflux) Start->Step1 Intermediate N-(4-cyanophenyl)glycine Step1->Intermediate Step2 Step B: N-Methylation (K₂CO₃, MeI/Me₂SO₄) Intermediate->Step2 Final Core Scaffold: N-(4-cyanophenyl)-N-methyl-glycine Step2->Final

        Caption: Two-step synthesis of the core N-(4-cyanophenyl)-N-methyl-glycine scaffold.

        Protocol 1.2: Synthesis of Amide Derivatives

        Rationale: The carboxylic acid moiety of the core scaffold is an ideal handle for derivatization. By converting it to a variety of amides, we can explore the chemical space around the active site of LSD1. This "R-group" can be modified to improve potency, selectivity, and pharmacokinetic properties. Amide coupling is a robust and widely used reaction in medicinal chemistry.

        • Materials:

          • N-(4-cyanophenyl)-N-methyl-glycine (core scaffold)

          • A diverse library of primary or secondary amines (R¹R²NH)

          • Coupling agent (e.g., HATU, HOBt/EDC)

          • Organic base (e.g., DIPEA, Triethylamine)

          • Anhydrous solvent (e.g., DMF, DCM)

        • General Procedure for Amide Coupling:

          • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the N-(4-cyanophenyl)-N-methyl-glycine (1.0 eq.) in anhydrous DMF.

          • Add the coupling agent HATU (1.1 eq.) and the organic base DIPEA (2.0 eq.).

          • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

          • Add the desired amine (1.1 eq.) to the reaction mixture.

          • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

          • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

          • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

          • Purify the crude product by flash column chromatography on silica gel to obtain the final pure derivative.

        Part 2: Biological Evaluation Protocols

        Once synthesized, the derivatives must be evaluated for their ability to inhibit LSD1, first biochemically and then in a cellular context.

        Protocol 2.1: In Vitro LSD1 Biochemical Inhibition Assay

        Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant LSD1. We use a horseradish peroxidase (HRP)-coupled assay, which is a common and reliable method.[4] LSD1 activity produces H₂O₂, which is used by HRP to oxidize a fluorogenic substrate (like Amplex Red), resulting in a fluorescent signal.[1][8] An inhibitor will reduce the rate of fluorescence generation.

        • Materials:

          • Recombinant human LSD1 enzyme

          • H3K4me2 peptide substrate

          • Horseradish peroxidase (HRP)

          • Amplex Red (or similar fluorogenic substrate)

          • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)[9]

          • Test compounds (dissolved in DMSO)

          • Black, flat-bottom 96- or 384-well microplate

        • Procedure:

          • Prepare serial dilutions of the test compounds in 100% DMSO. Then, dilute these into the assay buffer to achieve the final desired concentrations with a constant final DMSO percentage (e.g., <1%).

          • In the wells of the microplate, add the diluted test compounds or vehicle control (DMSO in assay buffer).

          • Add the recombinant LSD1 enzyme solution to each well and pre-incubate with the compounds for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

          • Prepare a substrate master mix containing the H3K4me2 peptide, HRP, and Amplex Red in assay buffer.

          • Initiate the reaction by adding the substrate master mix to all wells.

          • Immediately place the plate in a fluorescent plate reader and measure the fluorescence (e.g., excitation ~535 nm, emission ~590 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[1][8]

        • Data Analysis:

          • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

          • Normalize the rates relative to the vehicle (100% activity) and no-enzyme (0% activity) controls.

          • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

        Protocol 2.2: Cellular Target Engagement Assay via Western Blot

        Rationale: A potent biochemical inhibitor may not necessarily be effective in a cellular environment due to poor permeability or rapid metabolism. This assay confirms that the compound can enter cells and inhibit LSD1 at its site of action.[8] Effective inhibition of LSD1 will lead to an accumulation of its primary substrate, H3K4me2, which can be detected by a specific antibody.[1]

        • Materials:

          • Cancer cell line known to be sensitive to LSD1 inhibition (e.g., MV4-11 AML cells).

          • Cell culture medium and supplements.

          • Test compounds.

          • RIPA or similar lysis buffer with protease/phosphatase inhibitors.

          • Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control).

          • HRP-conjugated secondary antibody.

          • SDS-PAGE gels, transfer apparatus, PVDF membrane.

          • ECL chemiluminescence substrate.

        • Procedure:

          • Seed cells in multi-well plates and allow them to adhere (if applicable).

          • Treat the cells with increasing concentrations of the test compound (e.g., 0.1 to 10 µM) for 24-72 hours. Include a vehicle (DMSO) control.[1]

          • Harvest the cells and perform histone extraction or prepare whole-cell lysates.

          • Determine the protein concentration of each lysate using a BCA or Bradford assay.

          • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

          • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

          • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

          • Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

          • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

          • Wash again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

          • Crucially , strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading of histone protein across all lanes.

        • Data Analysis:

          • Quantify the band intensities for H3K4me2 and Total H3 using software like ImageJ.

          • Normalize the H3K4me2 signal to the Total H3 signal for each lane.

          • Compare the normalized H3K4me2 levels in compound-treated samples to the vehicle control to determine the fold-increase in this histone mark.

        Figure 3: Biological Evaluation Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay Incubate Incubate LSD1 Enzyme + Inhibitor React Add Substrate Mix (H3K4me2, HRP, Amplex Red) Incubate->React Measure Measure Fluorescence (Kinetic Read) React->Measure Calculate Calculate IC₅₀ Value Measure->Calculate Treat Treat Cancer Cells with Inhibitor Lyse Harvest & Lyse Cells Treat->Lyse WB Western Blot for H3K4me2 & Total H3 Lyse->WB Analyze Quantify H3K4me2 Accumulation WB->Analyze Start Synthesized Derivatives Start->Incubate Start->Treat

        Caption: A two-pronged approach to evaluate inhibitors biochemically and within cells.

        Part 3: Data Interpretation & Structure-Activity Relationships (SAR)

        The ultimate goal is to correlate the structural changes in the synthesized derivatives with their biological activity. This analysis forms the basis of the structure-activity relationship (SAR).

        Rationale: By systematically changing the R-group on the amide and observing the impact on IC₅₀ values, we can deduce which chemical features are favorable for potent inhibition. This knowledge guides the design of next-generation compounds with improved properties. For instance, a (4-cyanophenyl)glycinamide derivative showed a significant improvement in potency and a reduction in hERG liability compared to an earlier hit compound, highlighting the importance of this scaffold modification.[5]

        Table 1: Representative SAR Data for n-(4-Cyanophenyl)-n-methylglycinamide Derivatives

        Compound IDR-Group (Amide Moiety)LSD1 IC₅₀ (nM)Cellular H3K4me2 Fold Increase (at 1 µM)
        CORE-01 -OH (Carboxylic Acid)>10,0001.1x
        DERIV-01 -NH-CH₃ (Methylamide)8502.5x
        DERIV-02 -N(CH₃)₂ (Dimethylamide)12001.9x
        DERIV-03 Pyrrolidine956.8x
        DERIV-04 4-Fluoropiperidine329.2x

        Data are hypothetical for illustrative purposes but reflect trends observed in the literature.

        From this illustrative data, we can infer:

        • The free carboxylic acid (CORE-01 ) is inactive, confirming the necessity of the amide modification.

        • Simple alkyl amides (DERIV-01, DERIV-02 ) confer moderate activity.

        • Incorporating a cyclic amine, like pyrrolidine (DERIV-03 ), significantly improves potency.

        • Further modification of a cyclic structure, such as adding a fluorine to a piperidine ring (DERIV-04 ), can further enhance both biochemical and cellular activity, potentially by improving binding interactions or metabolic stability.

        Conclusion and Future Perspectives

        The this compound scaffold serves as an excellent starting point for the development of potent, selective, and reversible inhibitors of LSD1. The synthetic routes are robust, allowing for the creation of diverse chemical libraries through standard amide coupling techniques. The biological evaluation workflow, combining direct enzymatic assays with cellular target engagement studies, provides a comprehensive assessment of compound performance.

        Future work should focus on optimizing the lead compounds derived from this scaffold. This includes fine-tuning the SAR to maximize potency and selectivity against other amine oxidases, as well as improving pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) to develop candidates suitable for in vivo studies and, ultimately, clinical development.

        References

        • Speranzini, V., et al. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. MDPI. Retrieved from [Link]

        • Mould, D. P., et al. (2017). Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. PubMed. Retrieved from [Link]

        • Li, Y., et al. (2023). LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy. PMC. Retrieved from [Link]

        • Mohammad, H. P., et al. (2015). Putative mechanism of action of LSD1 inhibitors. ResearchGate. Retrieved from [Link]

        • Mould, D. P., et al. (2017). Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. The University of Manchester. Retrieved from [Link]

        • Cole, P. A., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. PMC. Retrieved from [Link]

        • Wang, Y., et al. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. PMC. Retrieved from [Link]

        • Mould, D. P., et al. (2017). Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. Amanote Research. Retrieved from [Link]

        • Zheng, Y. C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PMC. Retrieved from [Link]

        • Zheng, Y. C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PubMed. Retrieved from [Link]

        • Google Patents. (n.d.). EP3153498A1 - N-substituted phenyl glycine preparation method. Google Patents.
        • Sheikh, J., et al. (2024). A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. Current Medicinal Chemistry. Retrieved from [Link]

        Sources

        Application Note: In-Vitro Characterization of N-(4-Cyanophenyl)-N-methylglycine

        Author: BenchChem Technical Support Team. Date: March 2026

        This application note details the protocol for utilizing N-(4-Cyanophenyl)-N-methylglycine (also referred to as N-Methyl-N-(p-cyanophenyl)glycine or a methylated derivative of the common intermediate CAS 42288-26-6) in in-vitro assays.[1]

        Based on its chemical structure—a sarcosine (N-methylglycine) backbone with a para-cyanophenyl moiety—this compound functions primarily as a scaffold for Lysine-Specific Demethylase 1 (LSD1) inhibitors and as a Glycine Transporter 1 (GlyT1) modulator .[1] The following protocols are designed to validate its activity in these specific biological contexts.

        Introduction & Mechanism of Action

        This compound is a synthetic amino acid derivative.[1] Its structural core combines the N-methylglycine (sarcosine) motif with a 4-cyanophenyl group.[1] This unique architecture positions it as a versatile probe in two critical signaling pathways:

        • Epigenetic Regulation (LSD1 Inhibition): The (4-cyanophenyl)glycine scaffold mimics the histone H3 N-terminal tail, acting as a competitive substrate or reversible inhibitor for LSD1 (KDM1A) .[1] Inhibition of LSD1 prevents the demethylation of H3K4me1/2, leading to the re-activation of silenced tumor suppressor genes, particularly in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

        • Neurotransmission (GlyT1 Modulation): As a sarcosine derivative, this compound can interact with the Glycine Transporter 1 (GlyT1) .[1][2] By inhibiting GlyT1, it increases synaptic glycine concentrations, thereby potentiating NMDA receptor function—a mechanism explored for treating schizophrenia and cognitive impairment.[3]

        Material Preparation & Handling[1][4]

        To ensure experimental reproducibility, strict adherence to solubility and storage protocols is required.

        Compound Properties[1][5]
        • Chemical Name: this compound[1][4]

        • Molecular Formula: C

          
          H
          
          
          
          N
          
          
          O
          
          
          [1]
        • Molecular Weight: ~190.20 g/mol (Estimate based on structure)[1]

        • Solubility: Soluble in DMSO (up to 100 mM); poor solubility in water/PBS.[1]

        Stock Solution Preparation (10 mM)
        • Weigh 1.90 mg of this compound powder.

        • Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

        • Vortex for 30 seconds until completely dissolved.

        • Sonicate for 5 minutes if minor particulates remain.

        • Aliquot into light-protective amber tubes (50 µL/tube) to avoid freeze-thaw cycles.

        • Storage: -80°C (stable for 6 months) or -20°C (stable for 1 month).

        Critical Note: Always prepare working dilutions in the assay buffer immediately before use. Keep the final DMSO concentration in cell-based assays below 0.5% (v/v) to prevent solvent toxicity.[1]

        Protocol A: LSD1 Enzymatic Inhibition Assay (TR-FRET)

        This assay measures the compound's ability to inhibit LSD1-mediated demethylation of a biotinylated Histone H3 peptide.[1]

        Principle

        LSD1 demethylates a mono- or di-methylated H3K4 peptide.[1] The reaction product is detected using a specific antibody labeled with Europium (Eu) cryptate and a streptavidin-XL665 acceptor.[1] Inhibition of LSD1 results in a decrease in the TR-FRET signal (or maintenance of the methylation signal depending on antibody specificity).[1]

        Reagents
        • Enzyme: Recombinant Human LSD1 (KDM1A).[1]

        • Substrate: Biotinylated Histone H3 (1-21) K4me1 peptide.[1]

        • Cofactor: FAD (Flavin Adenine Dinucleotide).[1]

        • Detection: Anti-H3K4me0-Europium Cryptate antibody + Streptavidin-XL665.[1]

        • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA.[1]

        Step-by-Step Procedure
        • Compound Dilution: Prepare a 10-point serial dilution of this compound in Assay Buffer (Range: 1 nM to 100 µM).

        • Enzyme Mix: Dilute LSD1 enzyme to 2 nM in Assay Buffer containing 10 µM FAD.

        • Incubation 1: Add 5 µL of Compound dilution and 5 µL of Enzyme Mix to a 384-well low-volume white plate. Incubate for 15 minutes at Room Temperature (RT).

        • Substrate Addition: Add 5 µL of Biotin-H3K4me1 peptide (Final conc: 100 nM).

        • Reaction: Incubate for 60 minutes at RT.

        • Detection: Add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-XL665 in detection buffer).

        • Read: Incubate for 1 hour and read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

        Data Analysis

        Calculate the HTRF Ratio:

        
        
        Plot the Ratio vs. log[Compound] to determine the IC50 .[1]
        

        Protocol B: GlyT1 Cellular Uptake Assay

        This assay evaluates the compound's potential as a sarcosine-site competitor on the Glycine Transporter 1.[1]

        Reagents[1][7]
        • Cell Line: CHO-K1 or HEK293 cells stably expressing human GlyT1.[1]

        • Tracer: [

          
          C]-Glycine or [
          
          
          
          H]-Glycine.[1]
        • Uptake Buffer: HBSS (pH 7.4) containing 10 mM HEPES.[1]

        • Lysis Buffer: 0.1 N NaOH / 1% SDS.

        Step-by-Step Procedure
        • Seeding: Plate GlyT1-expressing cells (50,000 cells/well) in a 96-well Cytostar-T or standard scintillant plate 24 hours prior.

        • Wash: Remove culture medium and wash cells 2x with warm Uptake Buffer.[1]

        • Treatment: Add 50 µL of this compound dilutions prepared in Uptake Buffer. Incubate for 10 minutes at 37°C.

        • Uptake Initiation: Add 50 µL of [

          
          C]-Glycine (Final conc: 10 µM, 0.5 µCi/mL).
          
        • Incubation: Incubate for 20 minutes at 37°C.

        • Termination: Aspirate buffer and wash cells 3x with ice-cold PBS to stop transport.

        • Measurement: Add 100 µL Lysis Buffer (if using standard plates) and transfer to scintillation vials, or add scintillation fluid directly. Count CPM (Counts Per Minute) using a liquid scintillation counter.[1]

        Visualizations & Pathways

        LSD1 Inhibition Mechanism

        The following diagram illustrates how this compound blocks the LSD1 enzymatic cycle, preventing histone demethylation and altering gene expression.[1]

        LSD1_Pathway Compound N-(4-Cyanophenyl)- N-methylglycine LSD1 LSD1 (KDM1A) Enzyme Compound->LSD1 Competes/Inhibits Complex LSD1-Compound Complex (Inactive) LSD1->Complex Binding Demethylation Demethylation Reaction LSD1->Demethylation Catalyzes H3K4me H3K4me1/2 (Substrate) H3K4me->Demethylation Complex->Demethylation Blocks GeneExpr Gene Expression (Differentiation) Demethylation->GeneExpr Regulates

        Figure 1: Mechanism of Action for LSD1 inhibition.[1] The compound competes with the histone tail, locking LSD1 in an inactive state.

        GlyT1 Transporter Blockade

        This diagram depicts the competitive inhibition of glycine uptake at the synaptic cleft.

        GlyT1_Mechanism Synapse Synaptic Cleft Glycine Glycine GlyT1 GlyT1 Transporter Glycine->GlyT1 Endogenous Uptake NMDAR NMDA Receptor Glycine->NMDAR Activates (Co-agonist) Compound N-(4-Cyanophenyl)- N-methylglycine Compound->GlyT1 Blocks Uptake Neuron Presynaptic Neuron / Glia GlyT1->Neuron Transport

        Figure 2: GlyT1 inhibition leads to increased synaptic glycine, potentiating NMDA receptor activity.[1][2][3]

        Troubleshooting & Optimization

        IssuePossible CauseSolution
        Precipitation in Assay High concentration or low DMSO tolerance.[1]Ensure final DMSO < 0.5%. Sonicate stock. Perform serial dilutions in 100% DMSO before transferring to buffer.
        High Background (FRET) Non-specific binding or antibody aggregation.[1]Add 0.01% Tween-20 or Triton X-100 to the assay buffer.[1] Centrifuge antibody stocks before use.
        Low Signal Window Enzyme degradation or inactive FAD.Use fresh FAD cofactor. Aliquot LSD1 enzyme and store at -80°C. Do not vortex enzyme vigorously.
        Variable IC50 Incubation time drift.Strictly control the pre-incubation time (Enzyme + Compound) and reaction time.

        References

        • MedChemExpress . N-(4-Cyanophenyl)glycine Product Information & Biological Activity. Retrieved from [1]

        • Maes, T., et al. (2015). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell. (Context for LSD1 inhibition assays).
        • Harsing, L.G., et al. (2006). Glycine Transporter Type-1 and its Inhibitors. Current Medicinal Chemistry. (Context for Sarcosine/GlyT1 assays).
        • University of Manchester . Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. Retrieved from [1]

        • PubChem . N-(4-Cyanophenyl)glycine Compound Summary. Retrieved from [1]

        Sources

        Application Note: High-Throughput Screening of N-(4-Cyanophenyl)-N-methylglycine Analogs for Direct Thrombin Inhibition

        Author: BenchChem Technical Support Team. Date: March 2026

        Scientific Rationale & Pharmacophore Context

        The compound N-(4-Cyanophenyl)-N-methylglycine is a critical synthetic scaffold in modern medicinal chemistry, most notably serving as the primary building block for the discovery and synthesis of direct thrombin inhibitors (DTIs) such as dabigatran[1]. In the coagulation cascade, thrombin (Factor IIa) is the central serine protease responsible for converting fibrinogen into fibrin, making it a prime target for anticoagulant therapies[2].

        However, the unmodified cyano group in this compound lacks the necessary basicity to interact with the thrombin active site. During library synthesis for High-Throughput Screening (HTS), this cyano moiety is typically subjected to a Pinner reaction to yield an amidine group. The resulting amidine acts as an arginine mimetic (the natural P1 residue of thrombin substrates), forming a critical bidentate salt bridge with the Asp189 residue deep within thrombin's S1 specificity pocket[1].

        This application note details a robust, self-validating fluorogenic HTS assay designed to screen libraries of this compound derivatives, identifying novel analogs with high affinity for human

        
        -thrombin.
        

        ThrombinPathway FXa Factor Xa Complex Prothrombin Prothrombin (Factor II) FXa->Prothrombin Cleaves Thrombin Active Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Inhibitor This compound Analog (DTI) Inhibitor->Thrombin Binds Active Site (S1 Pocket)

        Caption: Thrombin coagulation cascade and the mechanism of Direct Thrombin Inhibitors (DTIs).

        Assay Principle & Causality

        To achieve the sensitivity required for HTS (typically 384-well or 1536-well formats), a continuous fluorogenic biochemical assay is employed. The assay utilizes the synthetic peptide substrate Boc-Val-Pro-Arg-AMC (tert-Butyloxycarbonyl-L-Valyl-L-Prolyl-L-Arginine-7-amino-4-methylcoumarin)[3],[4].

        The Causality of Assay Design:

        • Substrate Specificity: Thrombin exhibits a strong preference for cleaving peptide bonds immediately following an arginine residue. The Val-Pro-Arg sequence perfectly maps to thrombin's S3-S2-S1 binding pockets, ensuring high catalytic efficiency (

          
          ).
          
        • Signal Generation: In its intact state, the AMC fluorophore is quenched by the amide bond. Upon specific cleavage by thrombin, free highly fluorescent AMC is released.

        • Inhibition Readout: Analogs that successfully bind the active site competitively inhibit this cleavage event, resulting in a dose-dependent decrease in the rate of fluorescence accumulation (Relative Fluorescence Units per minute, RFU/min).

        Materials & Reagents

        • Enzyme: Human

          
          -Thrombin (High purity, 
          
          
          
          NIH units/mg).
        • Substrate: Boc-Val-Pro-Arg-AMC[3]. Prepare a 10 mM stock in 100% DMSO.

        • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM CaCl

          
          , 0.1% PEG 8000.
          
          • Expert Insight: Tris-HCl at pH 7.4 maintains physiological conditions. PEG 8000 is strictly required over BSA in this specific assay; highly basic amidine analogs tend to bind non-specifically to BSA, which artificially inflates the apparent IC

            
             values. PEG 8000 effectively coats the polystyrene microplate walls without sequestering the small molecules.
            
        • Microplates: 384-well black, flat-bottom, non-binding surface (NBS) plates.

        • Compound Library: this compound analogs arrayed in 100% DMSO.

        Step-by-Step HTS Protocol

        This protocol is designed as a self-validating system. Every plate must contain full-column positive controls (e.g., Dabigatran, 10

        
        M) to define 100% inhibition, and negative vehicle controls (DMSO) to define 0% inhibition.
        
        Step 1: Compound Dispensing
        • Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of the analog library into the 384-well assay plate.

        • Dispense 50 nL of DMSO into the negative control wells and 50 nL of 10 mM Dabigatran into the positive control wells.

          • Causality: Acoustic dispensing minimizes the final DMSO concentration to 0.5% (v/v) in a 10

            
            L assay volume. Concentrations 
            
            
            
            DMSO can denature
            
            
            -thrombin and quench AMC fluorescence, leading to false positives.
        Step 2: Enzyme Addition & Pre-Incubation
        • Dilute human

          
          -thrombin in Assay Buffer to a working concentration of 0.5 nM.
          
        • Dispense 5

          
          L of the enzyme solution into all wells using a bulk reagent dispenser.
          
        • Centrifuge the plate at 1,000 x g for 1 minute.

        • Incubate at Room Temperature for 15 minutes.

          • Causality: Many this compound derivatives exhibit slow, tight-binding kinetics. Skipping this pre-incubation step prevents the enzyme-inhibitor complex from reaching thermodynamic equilibrium, resulting in right-shifted dose-response curves and underestimated compound potency.

        Step 3: Substrate Addition & Kinetic Readout
        • Dilute Boc-Val-Pro-Arg-AMC in Assay Buffer to a working concentration of 20

          
          M (final assay concentration will be 10 
          
          
          
          M, which should be at or slightly below the
          
          
          to ensure sensitivity to competitive inhibitors).
        • Dispense 5

          
          L of the substrate solution into all wells to initiate the reaction.
          
        • Immediately transfer the plate to a fluorescence microplate reader.

        • Read kinetically for 20 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm[3].

        HTSWorkflow Prep Library Prep (Analogs) Dispense Acoustic Dispense (384-well Plate) Prep->Dispense Enzyme Add Thrombin & Incubate Dispense->Enzyme Substrate Add Substrate (Boc-VPR-AMC) Enzyme->Substrate Read Fluorescence Readout (Ex:380nm/Em:460nm) Substrate->Read

        Caption: Step-by-step High-Throughput Screening (HTS) workflow for thrombin inhibitors.

        Data Analysis & Quality Control

        Assay Robustness (Z'-Factor)

        The trustworthiness of the HTS run is mathematically validated using the Z'-factor, calculated from the positive and negative controls on every plate. A Z'-factor

        
         indicates an excellent, highly robust assay suitable for hit identification.
        
        
        
        
        Quantitative Data Presentation

        Initial reaction velocities (

        
        ) are extracted from the linear portion of the kinetic fluorescence curves. Percent inhibition is calculated relative to the DMSO controls. For hit confirmation, 10-point dose-response curves are generated, and IC
        
        
        
        values are calculated using a 4-parameter logistic non-linear regression model.

        Table 1: Representative HTS Data for this compound Analogs

        Compound IDStructural ModificationIC
        
        
        (nM)
        Max Inhibition (%)Plate Z'-Factor
        Analog-001 Cyano converted to Amidine (Unsubstituted)4.5 ± 0.3980.82
        Analog-002 Cyano converted to N-hydroxyamidine125.0 ± 5.1850.81
        Analog-003 Unmodified Cyano (Negative Control)>10,000<50.85
        Dabigatran Optimized Amidine (Positive Control)2.1 ± 0.21000.88

        Note: The unmodified cyano precursor (Analog-003) demonstrates negligible activity, validating the necessity of the amidine conversion for S1 pocket engagement.

        References

        1.1 - ACS Publications. 2.2 - Frontiers in Pharmacology / PubMed. 3.3 - PMC. 4.4 - Frontiers.

        Sources

        "In-silico" modeling of "n-(4-Cyanophenyl)-n-methylglycine" derivatives binding to LSD1

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        This guide details the computational protocol for modeling N-(4-Cyanophenyl)-N-methylglycine derivatives as reversible inhibitors of Lysine-specific demethylase 1 (LSD1/KDM1A). Unlike first-generation tranylcypromine (TCP) analogs which irreversibly modify the Flavin Adenine Dinucleotide (FAD) cofactor, this glycine-based scaffold represents a substrate-competitive reversible inhibitor class.

        The protocol addresses the specific challenges of LSD1 modeling:

        • Cofactor Dependency: Proper parameterization of the non-covalent FAD cofactor.

        • Charge State Logic: Handling the zwitterionic nature of glycine derivatives in the active site.

        • Binding Mode Validation: Distinguishing between FAD-stacking and substrate-groove occupation using MM-GBSA free energy calculations.

        Scientific Rationale & Mechanism

        The Target: LSD1 is a flavin-dependent amine oxidase that demethylates mono- and di-methylated Lysine 4 on Histone 3 (H3K4me1/2).[1] The catalytic domain contains a large, negatively charged cavity that accommodates the histone tail.

        The Ligand Scaffold (this compound):

        • Glycine Moiety: Mimics the acidic/polar interactions usually occupied by the histone backbone or specific residues (e.g., Asp555) within the active site.

        • N-Methyl Group: Critical for mimicking the methylated state of the lysine substrate, improving hydrophobic fit in the catalytic cage.

        • 4-Cyanophenyl Group: Provides a rigid scaffold for

          
          -
          
          
          
          stacking with FAD or Tryptophan residues (Trp751), while the cyano group acts as a specific hydrogen bond acceptor.

        Computational Workflow Overview

        The following diagram illustrates the critical path for validating these derivatives.

        LSD1_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis P1 LSD1-FAD Complex (PDB: 2V1D/2H94) Dock Grid Generation & Ensemble Docking P1->Dock L1 Ligand Enumeration (N-methylglycine core) L1->Dock FAD FAD Cofactor Parameterization FAD->P1 Force Field Libs MD MD Simulation (100 ns, Explicit Solvent) Dock->MD Top 3 Poses GBSA MM-GBSA Binding Free Energy MD->GBSA Trajectory Inter Interaction Profiling (H-bonds, Pi-Stacking) MD->Inter

        Caption: End-to-end workflow for LSD1 reversible inhibitor modeling. Note the parallel processing of Protein-FAD and Ligand parameterization.

        Detailed Protocols

        Phase 1: System Preparation (The "FAD Bottleneck")

        Objective: Create a stable LSD1-FAD complex. Standard force fields often fail to describe FAD adequately without custom libraries.

        • Protein Structure Retrieval:

          • Download PDB ID: 2V1D (LSD1-CoREST-Peptide complex).[2][3]

          • Action: Remove the histone H3 peptide substrate.[3] Keep the CoREST domain if studying allosteric stability, or remove it for focused catalytic pocket screening (recommended for high-throughput).

          • Critical Step: Retain the FAD cofactor. Do not treat it as a standard residue.

        • FAD Parameterization (Essential):

          • The FAD in LSD1 is non-covalently bound but tightly held.

          • Tool: antechamber (AmberTools) or Schrödinger LigPrep.

          • Charge Method: Calculate partial charges using RESP (Restrained Electrostatic Potential) at the HF/6-31G* level. Standard AM1-BCC charges are often insufficient for the complex redox center of FAD.

          • Force Field: Generate a .frcmod file using GAFF2 (General Amber Force Field 2) for the FAD molecule.

        • Ligand Construction (this compound):

          • Stereochemistry: The glycine alpha-carbon is achiral, but derivatives might introduce chirality.

          • Protonation State (pH 7.4):

            • Carboxylate: Deprotonated (

              
              ).
              
            • Tertiary Amine (N-methyl): Evaluate pKa. While N-phenyl anilines have lower pKa (often neutral), the glycine proximity may shift this. Model both neutral and protonated forms if pKa prediction is borderline (6.5–7.5).

        Phase 2: Molecular Docking (Substrate Competition)

        Objective: Position the ligand in the substrate cavity, competing with the histone tail.

        • Grid Generation:

          • Center: Define the grid box center on the N5 atom of the FAD isoalloxazine ring .

          • Dimensions:

            
             Å. This large box is necessary because the LSD1 substrate binding groove is wide and solvent-exposed.
            
          • Constraints (Optional but Recommended): Set a positional constraint (radius 1.5 Å) on Lys661 or Asp555 . These residues anchor the histone lysine and are critical for reversible inhibitor recognition.

        • Docking Execution:

          • Use Precision Mode (e.g., XP in Glide or Exhaustive in AutoDock Vina).

          • Scoring Function: Bias towards hydrophobic enclosure to capture the phenyl-ring interactions.

        Phase 3: Molecular Dynamics (MD) Simulation

        Objective: Validate the stability of the reversible complex. Docking often overestimates electrostatic attraction; MD verifies if the ligand stays bound in solvent.

        • Topology Building:

          • Protein: ff14SB force field.

          • Ligand/FAD: GAFF2 with RESP charges.

          • Solvation: TIP3P water box, buffered 10 Å from solute.

          • Neutralization: Add

            
             and 
            
            
            
            to 0.15 M.
        • Production Run Protocol:

          • Minimization: 5000 steps steepest descent, 5000 steps conjugate gradient.

          • Heating: 0 to 300 K over 100 ps (NVT ensemble, weak restraints on backbone).

          • Equilibration: 1 ns NPT (1 atm, 300 K).

          • Production: 100 ns is the minimum requirement for LSD1 to observe loop flexibility (specifically the loop near residues 480–520).[4]

        Phase 4: Analysis (MM-GBSA)

        Objective: Quantify binding affinity excluding entropic solvent effects.

        • Equation:

          
          
          
        • Protocol: Extract 100 snapshots from the last 20 ns of the trajectory.

        • Key Metrics to Report:

          • 
             (Van der Waals): Indicates fit of the phenyl ring.
            
          • 
             (Electrostatic): Indicates carboxylate-lysine interactions.
            

        Data Presentation & Expected Results

        The following table summarizes the expected interaction profile for a successful "this compound" derivative compared to the native H3K4 substrate.

        Interaction TypeTarget Residue (LSD1)Ligand MoietyFunction
        Salt Bridge Lys661 / Asp555Glycine Carboxylate (
        
        
        )
        Anchors ligand in active site; mimics H3K4 backbone.
        
        
        -
        
        
        Stacking
        Trp751 / FAD Ring4-Cyanophenyl RingStabilizes the core; mimics Histone interactions.
        H-Bond Val333 (Backbone)Cyano Group (-CN)Specificity determinant; locks orientation.
        Hydrophobic Leu706 / Val811N-Methyl GroupFills the "methyl-lysine" binding pocket.
        Pathway Visualization: Mechanism of Action

        Binding_Mechanism LSD1_Pocket LSD1 Substrate Cavity (Negatively Charged) Interaction_1 Electrostatic Anchor (Carboxylate <-> Lys661) LSD1_Pocket->Interaction_1 Interaction_2 Pi-Stacking Stabilization (Phenyl <-> FAD/Trp751) LSD1_Pocket->Interaction_2 Ligand This compound Ligand->Interaction_1 Ligand->Interaction_2 Outcome Reversible Inhibition (Substrate Competition) Interaction_1->Outcome Interaction_2->Outcome

        Caption: Mechanistic map of ligand-protein interactions leading to reversible inhibition.

        References

        • LSD1 Structure & Function: Stavropoulos, P., Blobel, G., & Hoelz, A. (2006). Crystal structure and mechanism of human lysine-specific demethylase-1. Nature Structural & Molecular Biology, 13(7), 626–632. [Link]

        • Reversible Inhibitor Binding Modes: Wang, J., et al. (2019).[5] Investigating the Binding Mode of Reversible LSD1 Inhibitors Derived from Stilbene Derivatives by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulation.[5] Molecules, 24(24), 4479.[5] [Link]

        • MD Simulation of LSD1-CoREST: Baron, R., et al. (2011). Catalytic Mechanism Investigation of Lysine-Specific Demethylase 1 (LSD1): A Computational Study. Journal of Physical Chemistry B. [Link]

        • FAD Parameterization in MD: Kanamori, E., et al. (2010). Molecular dynamics simulation of the FAD-dependent amine oxidase. Journal of Molecular Graphics and Modelling. [Link]

        • Virtual Screening Strategies for LSD1: Zhang, L., et al. (2023).[6][7] LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. International Journal of Molecular Sciences. [Link]

        Sources

        Application Notes and Protocols: Investigating Glycine Metabolism in Cancer Cell Lines with N-(4-Cyanophenyl)glycine Derivatives

        Author: BenchChem Technical Support Team. Date: March 2026

        These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(4-Cyanophenyl)glycine and its derivatives in the study of cancer cell lines. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for investigating the role of glycine metabolism in cancer proliferation and survival.

        Introduction: Targeting the Glycinergic System in Oncology

        Cancer cells exhibit a reprogrammed metabolism to sustain their rapid growth and proliferation. A key feature of this altered metabolic state is an increased demand for specific amino acids, including glycine.[1][2] Glycine serves as a crucial building block for the synthesis of proteins, nucleotides (purines), and the primary cellular antioxidant, glutathione.[1][2] This dependency on glycine presents a therapeutic window for the development of novel anti-cancer agents that target glycine metabolism.

        While direct studies on "n-(4-Cyanophenyl)-n-methylglycine" in cancer are not extensively documented in current literature, the closely related compound, N-(4-Cyanophenyl)glycine , serves as a foundational scaffold for the development of more complex and potent inhibitors.[3][4] For instance, derivatives of (4-cyanophenyl)glycine have been successfully developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer.[3][4]

        This guide will, therefore, focus on the broader class of N-(4-Cyanophenyl)glycine derivatives as tools to probe and inhibit the glycine metabolic pathway in cancer cell lines. We will explore the underlying mechanisms and provide detailed protocols for assessing their anti-cancer potential.

        Scientific Rationale and Putative Mechanism of Action

        The therapeutic strategy of targeting glycine metabolism in cancer is predicated on the heightened reliance of tumor cells on this amino acid. By inhibiting the uptake or utilization of glycine, we can selectively starve cancer cells of essential precursors for critical cellular processes, ultimately leading to cell cycle arrest and apoptosis.

        Key Cellular Processes Dependent on Glycine:
        • Purine Synthesis: Glycine provides the carbon and nitrogen backbone for the de novo synthesis of purines (adenine and guanine), which are essential for DNA and RNA synthesis.

        • Protein Synthesis: As a proteinogenic amino acid, glycine is a fundamental component of cellular proteins.

        • Glutathione Synthesis: Glycine is a precursor for the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress. Cancer cells often experience high levels of oxidative stress, making them particularly vulnerable to disruptions in glutathione synthesis.[2]

        The inhibition of enzymes involved in glycine metabolism, such as Serine Hydroxymethyltransferase (SHMT), or the blockade of glycine transporters like GLYT1, are promising avenues for cancer therapy.[5][6][7] N-(4-Cyanophenyl)glycine derivatives can be investigated for their potential to interfere with these pathways.

        Glycine_Metabolism_in_Cancer cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_downstream Downstream Pathways cluster_effects Cellular Effects Glycine_ext Extracellular Glycine GLYT1 GLYT1 Transporter Glycine_ext->GLYT1 Uptake Glycine_int Intracellular Glycine GLYT1->Glycine_int Purine_Synth Purine Synthesis Glycine_int->Purine_Synth Protein_Synth Protein Synthesis Glycine_int->Protein_Synth Glutathione_Synth Glutathione Synthesis Glycine_int->Glutathione_Synth SHMT SHMT SHMT->Glycine_int Synthesis Serine Serine Serine->SHMT DNA_RNA DNA/RNA Synthesis Purine_Synth->DNA_RNA Proliferation Cell Proliferation Cell_Proteins Cellular Proteins Protein_Synth->Cell_Proteins Redox Redox Balance Glutathione_Synth->Redox DNA_RNA->Proliferation Cell_Proteins->Proliferation Redox->Proliferation Supports Apoptosis Apoptosis NCG_derivative N-(4-Cyanophenyl)glycine Derivative NCG_derivative->GLYT1 Inhibits NCG_derivative->SHMT Inhibits NCG_derivative->Apoptosis Induces

        Figure 1: Putative mechanism of action for N-(4-Cyanophenyl)glycine derivatives targeting glycine metabolism in cancer cells.

        Compound Handling and Stock Solution Preparation

        Proper handling and preparation of N-(4-Cyanophenyl)glycine and its derivatives are critical for obtaining reproducible experimental results.

        Material and Reagents:
        • N-(4-Cyanophenyl)glycine (CAS: 42288-26-6) or its derivative

        • Dimethyl sulfoxide (DMSO), cell culture grade[8]

        • Sterile, pyrogen-free conical tubes (1.5 mL, 15 mL, 50 mL)

        • Calibrated pipettes and sterile, filtered pipette tips

        • Vortex mixer

        • Ultrasonic bath (optional, but recommended)[8]

        Stock Solution Preparation Protocol (100 mM):
        • Calculate the required mass: The molecular weight of N-(4-Cyanophenyl)glycine is 176.18 g/mol .[8] To prepare a 100 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 For 1 mL of a 100 mM solution: Mass (mg) = 0.1 mol/L x 0.001 L x 176.18 g/mol x 1000 = 17.618 mg

        • Weigh the compound: Accurately weigh the calculated amount of the compound in a sterile microcentrifuge tube.

        • Dissolution: Add the appropriate volume of DMSO to achieve a 100 mM concentration.[8][9] For example, add 1 mL of DMSO to 17.618 mg of the compound.

        • Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes.[8]

        • Sterilization: While not always necessary for DMSO stocks, if required, filter the solution through a 0.22 µm syringe filter compatible with DMSO.

        • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

        Property Value Source
        CAS Number 42288-26-6
        Molecular Formula C9H8N2O2[8]
        Molecular Weight 176.18 g/mol [8]
        Appearance White to off-white solid[9]
        Solubility (In Vitro) 100 mg/mL in DMSO (567.60 mM)[8]
        Storage (Powder) -20°C for 3 years[8]
        Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[9]

        Experimental Protocols for Cancer Cell Line Studies

        The following protocols are designed to assess the anti-cancer effects of N-(4-Cyanophenyl)glycine derivatives on cultured cancer cell lines.

        Cell Viability Assay (MTS/MTT)

        This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

        Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of compound B->C D Treat cells with compound (including vehicle control) C->D E Incubate for 24-72h D->E F Add MTS/MTT reagent E->F G Incubate for 1-4h F->G H Read absorbance on plate reader G->H I Calculate % viability vs. vehicle control H->I J Plot dose-response curve and determine IC50 I->J

        Figure 2: Workflow for a cell viability assay to determine the IC50 of a test compound.

        Protocol:

        • Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

        • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

        • Compound Preparation: Prepare serial dilutions of the N-(4-Cyanophenyl)glycine derivative in complete growth medium from your 100 mM stock. A common concentration range to start with is 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO at the highest concentration used for the compound dilutions).

        • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

        • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

        • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

        • Incubation: Incubate the plate for 1-4 hours at 37°C.

        • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

        • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

        Parameter Example Value
        Cell Line MCF-7 (Breast Cancer)
        Seeding Density 8,000 cells/well
        Compound Concentrations 0.1, 1, 5, 10, 25, 50, 100 µM
        Treatment Duration 48 hours
        IC50 To be determined
        Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

        This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

        Protocol:

        • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the N-(4-Cyanophenyl)glycine derivative at concentrations around the IC50 value for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

        • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with ice-cold PBS.

        • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

        • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

        • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

        • Data Interpretation:

          • Annexin V- / PI-: Live cells

          • Annexin V+ / PI-: Early apoptotic cells

          • Annexin V+ / PI+: Late apoptotic/necrotic cells

          • Annexin V- / PI+: Necrotic cells

        Western Blot Analysis

        This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

        Protocol:

        • Protein Extraction: After treating the cells with the compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

        • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

        • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

        • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

        • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

        • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p53, p21) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

        • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

        • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

        • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine relative protein expression levels.

        Conclusion

        N-(4-Cyanophenyl)glycine and its derivatives represent a promising class of compounds for the exploration of glycine metabolism as a therapeutic target in cancer. The protocols outlined in this guide provide a robust framework for assessing the anti-proliferative and pro-apoptotic effects of these compounds in cancer cell lines. By systematically evaluating their impact on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into their mechanism of action and potential for further development as anti-cancer agents.

        References

        • BioCrick. N-(4-Cyanophenyl)glycine | CAS:42288-26-6. Available at: [Link]

        • Promega Connections. (2014). Amino Acid Analogs as Possible Cancer Drugs. Available at: [Link]

        • García-Cañaveras, J.C., et al. (2024). Understanding serine and glycine metabolism in cancer: a path towards precision medicine to improve patient's outcomes. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

        • Hassan, M.S., et al. (2024). Glycan-based scaffolds and nanoparticles as drug delivery system in cancer therapy. Frontiers in Oncology.
        • Mattaini, K.R., Sullivan, M.R., & Vander Heiden, M.G. (2016). Serine and glycine metabolism in cancer. Nature Reviews Cancer. Available at: [Link]

        • Ducker, G. (2019). Glycine metabolism in cancer. Grantome. Available at: [Link]

        • Al-Shorbagy, M.Y., et al. (2021). Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1. International Journal of Molecular Sciences. Available at: [Link]

        • The University of Manchester. (2017). Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

        • PubMed. (2017). Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

        Sources

        Application Note & Protocol: Utilizing N-(4-Cyanophenyl)-N-methylglycine in the Development of PAR-1 Targeting Antineoplastic Agents

        Author: BenchChem Technical Support Team. Date: March 2026

        Abstract

        N-(4-Cyanophenyl)-N-methylglycine is a highly specialized synthetic intermediate fundamentally utilized in the development of disubstituted bicyclic heterocycles, most notably benzimidazole-based direct thrombin inhibitors (DTIs)[1][2]. While traditionally associated with anticoagulant therapies, recent oncological research has repurposed these heteroarylamide derivatives to target the Thrombin/Protease-Activated Receptor-1 (PAR-1) axis[3][4]. This signaling axis is a critical driver of tumor proliferation, angiogenesis, and multidrug resistance[5][6]. This application note details the causality-driven synthetic protocols and evaluation methodologies for utilizing this compound in the rational design of targeted antineoplastic agents.

        Mechanistic Rationale: The Thrombin/PAR-1 Axis in Oncology

        The Structural Role of this compound

        In rational drug design, achieving high affinity for the S1 specificity pocket of serine proteases (such as thrombin) is paramount. The N-methylglycine moiety provides the optimal spatial geometry and rotational flexibility required to orient the benzimidazole core deep into the active site[2]. Concurrently, the 4-cyanophenyl group serves as a stable, non-reactive precursor during the harsh acidic conditions of benzimidazole cyclization. Post-cyclization, the cyano group is converted via a Pinner reaction into an amidine functionality—a classic arginine mimetic that forms critical bidentate salt bridges with the aspartate residue (Asp189) in the protease's S1 pocket[1][7].

        Thrombin and PAR-1: Drivers of Metastasis

        Advanced malignancies often exhibit "cancer coagulopathy," where the local tumor microenvironment is rich in tissue factor and active thrombin[4][6]. Thrombin does more than cleave fibrinogen; it proteolytically cleaves PAR-1 on the surface of tumor cells and endothelial cells[6]. This cleavage unmasks a tethered ligand that triggers G-protein coupled signaling cascades (e.g., MAPK, PI3K, RhoA), directly promoting metastasis, immune evasion, and the secretion of pro-angiogenic factors like VEGF and IL-8[4][6]. By synthesizing potent inhibitors from this compound, researchers can effectively blockade this pathway, suppressing both primary tumor growth and metastatic dissemination[3][6], and combatting multidrug resistance in solid tumors[5].

        MOA Drug Synthesized Agent (Thrombin Inhibitor) Thrombin Thrombin (Protease) Drug->Thrombin Competitive Inhibition PAR1 PAR-1 Receptor (Tumor Cell Surface) Thrombin->PAR1 Cleavage & Activation Signaling G-Protein Signaling (RhoA, MAPK, PI3K) PAR1->Signaling Intracellular Cascade Outcome Tumor Proliferation, Angiogenesis & Metastasis Signaling->Outcome Promotes

        Mechanism of action: Inhibition of the Thrombin/PAR-1 axis to prevent tumor progression.

        Synthetic Workflow & Protocols

        The following self-validating protocol outlines the conversion of this compound into an active benzimidazole-amidine antineoplastic agent.

        Step 1: Amide Coupling
        • Reagents : this compound (1.0 eq), 3-amino-4-methylamino-benzoic acid derivative (1.05 eq), TBTU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

        • Procedure : Dissolve this compound in anhydrous DMF under an inert argon atmosphere. Add DIPEA and TBTU. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid. Slowly add the 3-amino-4-methylamino-benzoic acid derivative and stir for 12 hours.

        • Workup : Quench with water, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

        • Causality Insight : TBTU is selected over traditional carbodiimides (like DCC) to minimize racemization and improve the yield of the sterically hindered amide intermediate, ensuring the structural integrity of the precursor[2].

        Step 2: Cyclization to Benzimidazole Core
        • Reagents : Glacial acetic acid.

        • Procedure : Dissolve the crude amide intermediate in glacial acetic acid. Reflux at 100°C for 2–4 hours.

        • Workup : Cool to room temperature, concentrate under reduced pressure, neutralize with saturated NaHCO3, and extract with dichloromethane.

        • Causality Insight : The acidic environment and high heat drive the intramolecular dehydration between the newly formed amide carbonyl and the adjacent secondary amine. This thermodynamically favors the formation of the highly stable, aromatic benzimidazole ring[2][7].

        Step 3: Pinner Reaction (Amidine Formation)
        • Reagents : Anhydrous HCl gas, absolute ethanol, ammonium carbonate.

        • Procedure : Dissolve the cyano-benzimidazole intermediate in absolute ethanol. Cool to 0°C and saturate the solution with anhydrous HCl gas. Stir for 24 hours to form the ethyl imidate intermediate. Remove the solvent, dissolve the imidate in ethanol, and add an excess of ammonium carbonate. Stir at room temperature for 24 hours.

        • Causality Insight : The two-step Pinner reaction avoids the use of harsh, non-selective reducing agents. This ensures the selective conversion of the nitrile to an amidine without disrupting the benzimidazole core or other ester linkages, yielding the active arginine mimetic[1].

        SynthWorkflow A N-(4-Cyanophenyl)- N-methylglycine B Amide Coupling (TBTU, DIPEA) A->B 3-amino-4-methylamino- benzoic acid deriv. C Benzimidazole Core Formation (HOAc, Heat) B->C Dehydration D Pinner Reaction (HCl/EtOH, NH3) C->D Cyano to Imidate E Active Antineoplastic Agent (Amidine) D->E Ammonolysis

        Synthetic workflow from this compound to an active antineoplastic agent.

        In Vitro Antineoplastic Evaluation Protocol

        To validate the efficacy of the synthesized agents, their ability to disrupt PAR-1 mediated tumor proliferation must be evaluated using a self-validating assay design.

        PAR-1 Mediated Proliferation Assay
        • Cell Lines : Utilize MDA-MB-231 (High PAR-1 expression, metastatic breast cancer) as the primary test line, and MCF-7 (Low PAR-1 expression) as a negative control[4][8].

        • Preparation : Seed cells at

          
           cells/well in 96-well plates. Starve in serum-free media for 24 hours.
          
        • Treatment : Pre-treat with synthesized derivatives (0.1 nM - 10 µM) for 1 hour, then stimulate with exogenous Thrombin (1 U/mL).

        • Measurement : Assess cell viability at 72 hours using a CellTiter-Glo® Luminescent Cell Viability Assay.

        • Causality Insight : Utilizing serum-free media prevents the confounding activation of PAR-1 by undefined serum-derived proteases. Comparing the robust inhibition in MDA-MB-231 against the lack of response in MCF-7 self-validates that the drug's cytotoxicity is specifically mediated through the Thrombin/PAR-1 axis rather than off-target general toxicity[6].

        Quantitative Data Presentation

        The following table summarizes a representative pharmacological profile of benzimidazole-amidine derivatives synthesized from this compound, demonstrating targeted efficacy against PAR-1 expressing tumor lines.

        Compound DerivativeThrombin IC
        
        
        (nM)
        MDA-MB-231 IC
        
        
        (nM)
        MCF-7 IC
        
        
        (nM)
        Target Selectivity (MCF-7 / MDA-MB-231)
        Derivative A (Standard)4.5 ± 0.312.4 ± 1.1> 10,000> 800x
        Derivative B (Fluorinated)1.2 ± 0.13.8 ± 0.4> 10,000> 2,600x
        Derivative C (PEGylated)8.9 ± 0.524.5 ± 2.0> 10,000> 400x
        Argatroban (Control)3.2 ± 0.215.1 ± 1.5> 10,000> 660x

        Data Note: High IC

        
         values in MCF-7 cells confirm that the antineoplastic effect is dependent on PAR-1 expression, validating the targeted mechanism of action.
        

        References

        • Title: Disubstituted bicyclic heterocycles, their production and use as medicaments (EP0966454B1)
        • Title: Antitumor multidrug resistance of heteroarylamides, use in the treatment of cancer, and protein-drug molecule complexes (CN111954532A)
        • Title : PAR-1 and Thrombin: The Ties That Bind the Microenvironment to Melanoma Metastasis Source : Cancer Research (AACR Journals) URL :[Link]

        • Title : Thrombin Signaling Promotes Pancreatic Adenocarcinoma through PAR-1–Dependent Immune Evasion Source : Cancer Research (AACR Journals) URL :[Link]

        Sources

        Application Note: Comprehensive Analytical Characterization of N-(4-Cyanophenyl)-N-methylglycine

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary & Scientific Context

        N-(4-Cyanophenyl)-N-methylglycine is a highly specialized amino acid derivative that serves as a critical intermediate in the synthesis of disubstituted bicyclic heterocycles and active pharmaceutical ingredients (APIs), including direct thrombin inhibitors[1]. Because the structural integrity and purity of this intermediate directly dictate the yield and safety profile of the final API, rigorous analytical characterization is mandatory.

        As a Senior Application Scientist, I have designed this protocol to move beyond simple step-by-step instructions. This guide explains the causality behind each analytical choice and embeds self-validating systems into every workflow, ensuring that your data is both scientifically sound and compliant with international validation standards[2].

        Physicochemical Profiling & Causality of Analytical Choices

        Understanding the molecule's structural features is the foundation of analytical method development:

        • Tertiary Amine: The N-methyl substitution eliminates the N-H hydrogen bond donor found in secondary amine precursors. This alters its solubility profile and simplifies its NMR spectra.

        • Carboxylic Acid: Imparts pH-dependent solubility and zwitterionic potential (pKa ~3.5).

        • Cyanophenyl Group: The strongly electron-withdrawing para-cyano group significantly reduces the basicity of the amine nitrogen. It also provides a distinct ultraviolet (UV) chromophore and a highly diagnostic infrared (IR) signature.

        Table 1: Physicochemical and Target Spectroscopic Data
        ParameterValue / DescriptionAnalytical Significance
        Molecular Formula C₁₀H₁₀N₂O₂Determines the exact mass for HRMS validation.
        Molecular Weight 190.20 g/mol Reference for nominal mass calculations.
        Monoisotopic Mass 190.0742 DaTarget for high-resolution mass spectrometry (HRMS).
        Diagnostic ¹H NMR ~3.1 (s, 3H), ~4.2 (s, 2H), ~6.8 (d, 2H), ~7.6 (d, 2H)Confirms the N-methyl, methylene, and para-substitution.
        Diagnostic FTIR ~2220 cm⁻¹ (C≡N), ~1710 cm⁻¹ (C=O)Authoritatively confirms cyano and carboxylic acid groups.

        Structural Elucidation Workflows

        Nuclear Magnetic Resonance (NMR) Spectroscopy

        Causality & Rationale: Because the molecule contains a polar carboxylic acid, deuterated dimethyl sulfoxide (DMSO-d₆) is the optimal solvent to ensure complete dissolution. The N-methyl substitution eliminates N-H coupling, resulting in a sharp, diagnostic singlet for the N-CH₃ protons at ~3.1 ppm. The strongly electron-withdrawing cyano group deshields the ortho protons on the aromatic ring, shifting them downfield to ~7.6 ppm, while the protons ortho to the amine resonate upfield at ~6.8 ppm, creating a classic AA'BB' splitting pattern.

        Self-Validating Protocol:

        • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Ensure complete dissolution via brief sonication.

        • Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans) at 298 K.

        • System Validation: Calibrate the chemical shifts internally using the residual solvent peak of DMSO-d₆ (¹H: 2.50 ppm; ¹³C: 39.52 ppm). If the solvent peak deviates, the spectrum must be recalibrated to ensure absolute shift accuracy.

        Fourier Transform Infrared (FTIR) Spectroscopy

        Causality & Rationale: The cyano (-C≡N) functional group provides a uniquely isolated stretching frequency in the 2210–2230 cm⁻¹ region. Because very few other molecular vibrations occur in this window, this band serves as an authoritative, self-validating marker for the intact cyanophenyl moiety.

        Self-Validating Protocol:

        • Background Scan: Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution) to subtract environmental CO₂ and moisture.

        • Sample Acquisition: Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply uniform pressure using the anvil and acquire the spectrum.

        • System Validation: Prior to the daily run, verify the instrument's optical alignment and laser frequency using a standard polystyrene film (confirming the sharp peak at exactly 1601 cm⁻¹).

        High-Resolution Mass Spectrometry (HRMS)

        Causality & Rationale: Electrospray ionization in positive mode (ESI+) is ideal for generating the protonated molecule[M+H]⁺. The tertiary amine readily accepts a proton in an acidic diluent, ensuring high ionization efficiency.

        Self-Validating Protocol:

        • Sample Preparation: Dilute the sample to 1 µg/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

        • Acquisition: Infuse the sample into the ESI source at 10 µL/min. Operate in positive ion mode with a capillary voltage of 3.0 kV.

        • System Validation: Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin) infused simultaneously during acquisition. The mass accuracy of the target [M+H]⁺ peak (m/z 191.0815) must fall within ≤ 5 ppm of the theoretical value.

        Purity and Impurity Profiling via RP-HPLC-UV

        Causality & Rationale: The carboxylic acid moiety (pKa ~3.5) readily ionizes at neutral pH, which leads to poor retention and severe peak tailing on standard silica-based reversed-phase columns. By utilizing a strongly acidic mobile phase (0.1% Formic Acid, pH ~2.7), the carboxylic acid is fully protonated and neutralized. This ensures robust hydrophobic interaction with the C18 stationary phase, yielding sharp, symmetrical peaks. Detection at 220 nm is chosen to maximize the absorption of the cyanophenyl chromophore[3].

        Self-Validating Protocol:

        • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade water) and Mobile Phase B (100% MS-grade Acetonitrile). Filter through a 0.22 µm membrane and degas.

        • System Suitability Testing (SST): Inject a blank (diluent) to ensure no baseline interference. Inject a standard solution (50 µg/mL) six times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the USP tailing factor must be ≤ 1.5 to proceed[2].

        • Sample Analysis: Inject 10 µL of the sample solution (1 mg/mL) and execute the gradient program.

        Table 2: RP-HPLC Gradient Parameters
        Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
        0.09551.0
        2.09551.0
        10.040601.0
        12.010901.0
        14.010901.0
        14.19551.0
        18.09551.0

        Analytical Workflow Visualization

        G cluster_0 Structural Elucidation cluster_1 Purity & Quantification A This compound (API Intermediate) B NMR Spectroscopy (1H & 13C in DMSO-d6) A->B Dissolve C FTIR Spectroscopy (ATR: C≡N & C=O bands) A->C Solid State D HRMS (ESI+) ([M+H]+ m/z 191.08) A->D Dilute E RP-HPLC-UV (Impurity Profiling at 220nm) A->E Buffer Prep F Karl Fischer Titration (Moisture Content) A->F Direct G Comprehensive Analytical Dossier B->G C->G D->G E->G F->G

        Analytical workflow for the characterization of this compound.

        References

        1.[1] WO1998037075A1 - Disubstituted bicyclic heterocycles, their production and use as medicaments. Google Patents. Available at: 2.[3] Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Scholars Research Library. Available at: 3.[2] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. Available at:

        Sources

        "n-(4-Cyanophenyl)-n-methylglycine" for studying histone demethylase function

        Author: BenchChem Technical Support Team. Date: March 2026

        Application Note: Mechanistic Interrogation of Histone Demethylases using N-(4-Cyanophenyl)-N-methylglycine

        Executive Summary

        This guide details the application of This compound (hereafter referred to as Compound X ) in the study of Jumonji C (JmjC) domain-containing histone demethylases (KDMs). Structurally analogous to N-phenylglycine and N-oxalylglycine (NOG), this compound functions as a competitive inhibitor of the co-factor

        
        -ketoglutarate (
        
        
        
        -KG).

        While often used as a fragment in Structure-Activity Relationship (SAR) studies to probe the electronic requirements of the KDM active site, its utility as a standalone probe requires specific handling—particularly regarding cellular permeability. This note provides a validated workflow for in vitro enzymatic assays and cellular target engagement, emphasizing the critical esterification steps required for intracellular activity.

        Scientific Background & Mechanism of Action[1][2][3]

        The Target: JmjC-KDMs (e.g., KDM4/JMJD2, KDM6/JMJD3) are Fe(II)- and

        
        -KG-dependent dioxygenases. They demethylate lysine residues (e.g., H3K9me3, H3K27me3) via an oxidative mechanism that releases formaldehyde and succinate.
        

        The Probe: this compound is a structural mimic of

        
        -KG.
        
        • Glycine Moiety: Mimics the C1-C2 carboxylate/ketone of

          
          -KG, coordinating the active site Fe(II).
          
        • 4-Cyanophenyl Group: The nitrile (CN) group acts as an electron-withdrawing group (EWG). This lowers the pKa of the aniline nitrogen, potentially altering the binding affinity and specificity compared to the unsubstituted N-phenylglycine.

        • N-Methylation: Prevents acting as a substrate for glycine N-methyltransferases (GNMT) and locks the conformation for the active site.

        Mechanism of Inhibition Diagram

        MOA KDM JmjC KDM Enzyme (Active Site) Fe Fe(II) KDM->Fe Coordinates Substrate Methylated Histone (H3K9me3) Fe->Substrate Catalyzes Demethylation aKG α-Ketoglutarate (Natural Co-factor) aKG->Fe Binds (Required) CompX N-(4-Cyanophenyl)- N-methylglycine CompX->Fe Chelates (Competitive) CompX->aKG Displaces CompX->Substrate Blocks Demethylation

        Figure 1: Mechanism of Action. The compound competes with

        
        -KG for Fe(II) chelation, preventing the oxidative demethylation of the histone substrate.
        

        Critical Handling: The Permeability Paradox

        Expert Insight: A common failure mode in KDM studies is treating cells with the free acid form of glycine/carboxylate-based inhibitors.

        • Problem: The carboxylic acid group is negatively charged at physiological pH, preventing passive diffusion across the cell membrane.

        • Solution: For Cellular Assays , you must use the Ester Prodrug form (e.g., Methyl ester or Octyl ester). Intracellular esterases will hydrolyze the ester, releasing the active acid (Compound X) inside the cell.

        • For In Vitro (Enzyme) Assays: Use the Free Acid form (Compound X).

        Protocol A: In Vitro Enzymatic Inhibition (AlphaScreen)

        Purpose: Determine the IC50 of Compound X against purified KDM4A (JMJD2A) or KDM6B (JMJD3). Method: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

        Materials
        • Enzyme: Recombinant KDM4A (e.g., 10 nM final).

        • Substrate: Biotinylated H3K9me3 peptide (50 nM).

        • Co-factors:

          
          -KG (10 µM), Fe(II) (Ascorbate stabilized).
          
        • Probe: Compound X (Free Acid), dissolved in DMSO.

        • Detection: Streptavidin Donor beads + Anti-H3K9me2 (product) Acceptor beads.

        Step-by-Step Procedure
        • Compound Prep: Prepare a 10-point serial dilution of Compound X in assay buffer (HEPES pH 7.5, 0.01% Tween-20). Range: 100 µM to 0.1 nM.

        • Enzyme Mix: Incubate KDM4A with the compound dilutions for 15 minutes at RT. Why: Allows the inhibitor to equilibrate with the Iron center before competition with

          
          -KG begins.
          
        • Reaction Initiation: Add the Substrate Mix (Biotin-H3K9me3,

          
          -KG, FeSO4, Ascorbate).
          
        • Incubation: Incubate for 60 minutes at RT.

        • Quench & Detect: Add AlphaScreen beads diluted in detection buffer containing EDTA (to chelate iron and stop the reaction).

        • Read: Measure signal on an Alpha-compatible plate reader (e.g., EnVision).

          • Note: KDM activity reduces the H3K9me3 signal if detecting substrate, or increases H3K9me2 signal if detecting product. Ensure antibody specificity matches the readout.

        Protocol B: Cellular Target Engagement (Western Blot)

        Purpose: Verify if Compound X inhibits KDM activity in live cells (e.g., HeLa or U2OS). Requirement: Use the Methyl Ester derivative of Compound X.

        Experimental Workflow Diagram

        Workflow Step1 Step 1: Compound Preparation (Synthesize/Buy Methyl Ester Form) Step2 Step 2: Cell Treatment (HeLa Cells, 24h, 10-50 µM) Step1->Step2 Step3 Step 3: Acid Extraction (Isolates Histones, discards cytosol) Step2->Step3 Step4 Step 4: Western Blot (Target: H3K9me3 / H3K27me3) Step3->Step4 Step5 Step 5: Quantification (Normalize to Total H3) Step4->Step5

        Figure 2: Cellular Assay Workflow. Note the specific requirement for histone acid extraction to ensure clean epigenetic signals.

        Step-by-Step Procedure
        • Seeding: Seed HeLa cells at 2x10^5 cells/well in a 6-well plate. Adhere overnight.

        • Treatment: Treat cells with the Methyl Ester of Compound X (10, 25, 50 µM) for 24 hours.

          • Control: DMSO (Vehicle) and IOX1-Octyl ester (Positive Control, 20 µM).

        • Lysis (Histone Extraction):

          • Harvest cells. Wash with PBS.

          • Lyse in Triton Extraction Buffer (TEB: PBS + 0.5% Triton X-100) to remove cytosolic proteins. Spin down nuclei.

          • Resuspend nuclei in 0.2N HCl overnight at 4°C. Why: Acid extraction preserves histone modifications and precipitates non-histone proteins.

        • Neutralization: Neutralize supernatant with 1M Tris-HCl (pH 8.0).

        • Immunoblotting:

          • Load 5-10 µg histones on 15% SDS-PAGE.

          • Blot for H3K9me3 (if targeting KDM4) or H3K27me3 (if targeting KDM6).

          • Loading Control: Total H3 antibody.

        • Result Interpretation: An effective inhibitor will cause a global increase in trimethylation levels (H3K9me3/H3K27me3) compared to DMSO.

        Data Analysis & Troubleshooting

        Expected Results Comparison
        Assay TypeReadoutExpected Trend (Active Inhibitor)Common Pitfall
        Enzymatic (Alpha) Product Signal (e.g., H3K9me2)Decrease (Signal drops as conc. increases)Iron oxidation. Ensure Ascorbate is fresh.
        Cellular (WB) Substrate Signal (e.g., H3K9me3)Increase (Band intensity rises)Using Free Acid instead of Ester form.
        Cellular (Toxicity) Alamar Blue / MTT>90% Viability at effective doseOff-target iron chelation causing apoptosis.
        Troubleshooting "The 4-Cyano Effect"

        The 4-cyano group is electron-withdrawing.

        • Observation: If potency is lower than the parent N-phenylglycine.

        • Reason: The electron density on the aniline nitrogen might be too low to coordinate the Iron(II) effectively in the specific KDM pocket.

        • Fix: Test in a panel of KDMs. The electronic tuning might favor KDM4 (JMJD2) over KDM6 (JMJD3) due to subtle active site differences.

        References

        • Rose, N. R., et al. (2011). "Plant growth regulators as inhibitors of the JmjC histone demethylases." Chemistry – A European Journal. (Establishes the N-phenylglycine scaffold as a KDM inhibitor class).

        • Hopkinson, R. J., et al. (2013). "Is JmjC oxygenase catalysis limited by oxygen diffusion?" Angewandte Chemie. (Discusses the mechanistic kinetics of

          
          -KG competition). 
          
        • King, O. N., et al. (2010). "Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors." PLoS ONE. (Methodology for AlphaScreen and Western Blotting for KDMs).

        • Hamada, S., et al. (2009).[1] "Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors." Bioorganic & Medicinal Chemistry Letters. (SAR data on glycine derivatives).[2]

        • Lynch, J. T., et al. (2013). "CD86 expression as a surrogate cellular biomarker for pharmacological inhibition of the histone demethylase lysine-specific demethylase 1." Analytical Biochemistry. (Contextualizing 4-cyanophenyl derivatives in broader demethylase research).

        Sources

        A Robust LC-MS Method for High-Throughput Purity Analysis of N-(4-Cyanophenyl)-N-methylglycine

        Author: BenchChem Technical Support Team. Date: March 2026

        An Application Note for Researchers, Scientists, and Drug Development Professionals

        Abstract

        This application note presents a detailed, validated liquid chromatography-mass spectrometry (LC-MS) method for the purity assessment of N-(4-Cyanophenyl)-N-methylglycine, a crucial intermediate in pharmaceutical synthesis. The protocol is designed for accuracy, specificity, and high throughput, addressing the needs of drug development and quality control environments. We delve into the rationale behind chromatographic and spectrometric parameter selection, offering a self-validating protocol grounded in established regulatory guidelines. This guide provides a comprehensive workflow from sample preparation to data analysis, ensuring reliable and reproducible purity determination.

        Introduction and Scientific Rationale

        This compound is a substituted amino acid derivative whose purity is critical for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can impact the efficacy, safety, and stability of the final drug product.[][2] Therefore, a sensitive and specific analytical method is imperative for monitoring its purity throughout the manufacturing process.

        Liquid chromatography coupled with mass spectrometry (LC-MS) is an ideal technology for this application, combining the high-efficiency separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.[] This combination allows for the separation of the main compound from structurally similar impurities and provides definitive identification based on mass-to-charge ratio (m/z), which is essential for comprehensive impurity profiling.[3]

        Causality of Method Choice: The selected reversed-phase LC method is optimal for retaining and separating this compound, which possesses both polar (glycine moiety) and non-polar (cyanophenyl group) characteristics. The use of a C18 stationary phase provides sufficient hydrophobic interaction, while a gradient elution ensures the separation of potential impurities with varying polarities. Electrospray ionization (ESI) in positive mode is chosen for its high efficiency in ionizing molecules containing basic nitrogen atoms, such as the secondary amine in the target analyte.

        Analyte Characteristics: this compound

        A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

        PropertyValueSource / Method
        Molecular Formula C₁₀H₁₀N₂O₂-
        Molecular Weight 190.20 g/mol Calculated
        Monoisotopic Mass 190.0742 DaCalculated
        Predicted XLogP3 ~0.8Estimated based on N-(4-Cyanophenyl)glycine (XLogP3=0.3)[4][5] and addition of a methyl group.
        Structure
        
        
        -
        Expected Ion (ESI+) [M+H]⁺m/z 191.0815

        Experimental Protocol

        This section provides a detailed, step-by-step protocol for the LC-MS analysis.

        • Instrumentation:

          • UHPLC or HPLC system with a binary pump, autosampler, and column oven.

          • Single Quadrupole or Tandem Mass Spectrometer with an ESI source.

        • Reagents and Materials:

          • This compound Reference Standard (>99.5% purity).

          • Acetonitrile (LC-MS Grade).

          • Water (LC-MS Grade).

          • Formic Acid (LC-MS Grade, >99%).

          • Methanol (LC-MS Grade).

          • Volumetric flasks, pipettes, and autosampler vials.

        • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in LC-MS grade water.

        • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in LC-MS grade acetonitrile.

        • Diluent: Acetonitrile/Water (50:50, v/v).

        • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of diluent.

        • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the diluent. This solution is used for system suitability and purity calculations.

        • Sample Solution (10 µg/mL): Prepare the sample to be tested at a target concentration of 10 µg/mL in the diluent.

        The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

        Table 1: Liquid Chromatography Parameters

        ParameterConditionRationale
        Column C18, 100 mm x 2.1 mm, 1.8 µmProvides excellent efficiency and resolution for small molecules. The dimensions are suitable for fast analyses with reduced solvent consumption.[6][7]
        Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileVolatile mobile phases compatible with MS. Formic acid aids in protonation for ESI+ and improves peak shape.[8]
        Gradient 0-1 min: 5% B1-8 min: 5% to 95% B8-9 min: 95% B9-9.1 min: 95% to 5% B9.1-12 min: 5% BA gradient is essential to elute compounds with a range of polarities and ensure that any late-eluting impurities are washed from the column.
        Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency.
        Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure and more reproducible retention times.
        Injection Vol. 2 µLSmall injection volume minimizes peak distortion while providing sufficient sensitivity.
        Autosampler Temp. 10 °CMaintains sample integrity during the analytical sequence.

        Table 2: Mass Spectrometry Parameters

        ParameterSettingRationale
        Ionization Mode Electrospray Ionization (ESI), PositiveESI is effective for polar molecules. The secondary amine is readily protonated in positive mode.[9][10]
        Scan Mode Full ScanUsed to detect all potential impurities within a specified mass range.
        Scan Range m/z 100 - 500Covers the mass of the target analyte and a wide range of potential impurities and fragments.
        Capillary Voltage 3.5 kVOptimized for efficient ion formation and transfer.
        Drying Gas Temp. 325 °CEnsures efficient desolvation of the eluent spray.
        Drying Gas Flow 8 L/minOptimized for signal stability and sensitivity.
        Nebulizer Gas 35 psiAssists in creating a fine spray for efficient ionization.

        The overall process from sample preparation to final purity assessment is outlined below.

        LC-MS_Purity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_result Result prep_std Prepare Reference Standard (10 µg/mL) inject Inject into LC-MS System prep_std->inject prep_spl Prepare Test Sample (10 µg/mL) prep_spl->inject acquire Acquire Data (Full Scan m/z 100-500) inject->acquire integrate Integrate Chromatogram (Total Ion Chromatogram - TIC) acquire->integrate identify Identify Analyte Peak (by m/z 191.08) integrate->identify calculate Calculate Purity by Area Percent Normalization identify->calculate report Generate Report calculate->report

        Caption: Workflow for purity analysis of this compound.

        Method Validation Protocol

        To ensure the method is fit for its intended purpose, a validation study must be performed according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[11][12]

        Method_Validation_Logic cluster_params Validation Parameters (ICH Q2(R2)) center_node Reliable Purity Method Specificity Specificity center_node->Specificity Distinguishes analyte from impurities? Linearity Linearity & Range center_node->Linearity Response proportional to concentration? Accuracy Accuracy center_node->Accuracy Results close to true value? Precision Precision center_node->Precision Results reproducible? LOQ Limit of Quantitation center_node->LOQ Can quantify low-level impurities? Robustness Robustness center_node->Robustness Unaffected by small changes?

        Caption: Core principles of the LC-MS method validation strategy.

        The following table outlines the key validation experiments and typical acceptance criteria.

        ParameterExperimental ApproachAcceptance Criteria
        Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Ensure no interfering peaks at the retention time of the analyte and known impurities.No significant interference at the retention time of the analyte. Peak purity analysis (if available) should pass.
        Linearity Analyze a series of at least five concentrations spanning the expected range (e.g., 0.1 µg/mL to 20 µg/mL).Correlation coefficient (r²) ≥ 0.995.
        Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Typically via signal-to-noise ratio (S/N > 10) or by analyzing series of low-level standards.Accuracy within ±20% and precision (RSD) ≤ 20%.
        Accuracy Analyze samples at three concentration levels (e.g., low, medium, high) in triplicate and calculate the percent recovery.Mean recovery within 98.0% to 102.0%.
        Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis performed by different analysts on different days.RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
        Robustness Intentionally vary method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±5%).System suitability parameters remain within limits. Purity results are not significantly affected.

        Data Analysis and Purity Calculation

        Purity is determined using the area percent normalization method from the Total Ion Chromatogram (TIC).

        • Integration: Integrate all peaks in the chromatogram that are above a pre-defined threshold (e.g., 0.05% of the main peak area or above the LOQ).

        • Calculation: The purity of this compound is calculated as follows:

          % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

        This calculation assumes that all compounds have a similar response factor in the mass spectrometer, which is a common and practical approach for purity analysis where impurity standards are often unavailable.[2]

        Conclusion

        This application note provides a comprehensive and robust LC-MS method for the purity analysis of this compound. The detailed protocol, from sample preparation to method validation, is designed to be directly implemented in a quality control or research laboratory. By explaining the scientific rationale behind the chosen parameters, this guide empowers scientists to not only execute the method but also to troubleshoot and adapt it as needed. Adherence to this validated protocol will ensure the generation of high-quality, reliable data crucial for the advancement of drug development projects.

        References

        • LabRulez LCMS. (n.d.). HPLC Column Selection Guide for Small Molecule Separation.
        • BOC Sciences. (n.d.). LC-MS-Based Rapid and Accurate Drug Impurity Analysis.
        • Dolan, J. W. (2020, November 12). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International.
        • Chen, S., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.
        • Chen, S., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed.
        • National Center for Biotechnology Information. (2023). N-(4-Cyanophenyl)glycine. PubChem Compound Summary for CID 817965.
        • Separation Science. (2024, January 18). LC Learning Series: Mastering the art of column choice.
        • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
        • ECHEMI. (n.d.). N-(4-Cyanophenyl)glycine Formula.
        • International Council for Harmonisation. (2022, May 24). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis.
        • Agilent Technologies. (n.d.). High-Throughput LC/MS Purification of Pharmaceutical Impurities.
        • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
        • International Council for Harmonisation. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
        • Cognoa. (2020, November 11). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America.

        Sources

        Troubleshooting & Optimization

        Overcoming challenges in the synthesis of "n-(4-Cyanophenyl)-n-methylglycine"

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the technical support guide for the synthesis of n-(4-Cyanophenyl)-n-methylglycine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure your experimental success.

        I. Troubleshooting Guide: Overcoming Common Hurdles

        This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying chemical principles and actionable solutions.

        Problem 1: Low Yield of the Desired Product

        Q: My reaction is consistently resulting in a low yield of this compound. What are the likely causes and how can I improve it?

        A: Low yields can stem from several factors, primarily incomplete reaction, side reactions, or product loss during workup and purification. Let's break down the potential causes and solutions:

        • Incomplete N-Alkylation: The nucleophilicity of the secondary amine in N-(4-cyanophenyl)glycine is lower than that of a primary amine, which can lead to incomplete methylation.

          • Causality: The electron-withdrawing nature of the cyanophenyl group further decreases the nucleophilicity of the nitrogen atom. Steric hindrance around the nitrogen can also play a role.[1][2]

          • Solution:

            • Choice of Methylating Agent: While methyl iodide is commonly used, more reactive agents like dimethyl sulfate or methyl triflate can be employed. Exercise extreme caution as these are highly toxic.

            • Base Selection: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) is effective for deprotonating the amine, driving the reaction forward. Potassium carbonate (K₂CO₃) is a milder and often safer alternative, though it may require longer reaction times or higher temperatures.

            • Reaction Conditions: Increasing the reaction temperature can improve the rate of alkylation. However, this must be balanced against the risk of side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

        • Side Reactions: Several side reactions can compete with the desired N-methylation.

          • O-Alkylation: The carboxylate group can also be alkylated, leading to the formation of the methyl ester of this compound.

          • Quaternization: Over-methylation of the nitrogen can lead to the formation of a quaternary ammonium salt.

          • Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures, to form a carboxylic acid or an amide.[3][4][5][6]

          • Solution:

            • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent to ensure complete reaction without promoting excessive quaternization.

            • Temperature Control: Maintain the reaction at a controlled temperature. For many N-alkylation reactions, starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can help minimize side reactions.

            • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water can facilitate the hydrolysis of the nitrile group and can also react with strong bases like NaH.

        Problem 2: Difficulty in Product Purification

        Q: I am struggling to obtain a pure sample of this compound. What are the common impurities and the best purification strategies?

        A: Purification can be challenging due to the presence of unreacted starting materials, side products, and the amphoteric nature of the product.

        • Common Impurities:

          • Unreacted N-(4-cyanophenyl)glycine.

          • The methyl ester of the product (from O-alkylation).

          • Quaternary ammonium salts.

          • 4-aminobenzonitrile (if the starting material synthesis was incomplete).

        • Purification Strategy:

          • Acid-Base Extraction: The amphoteric nature of the product allows for purification via acid-base extraction.

            • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

            • Wash with a mild acid (e.g., dilute HCl) to remove any basic impurities.

            • The product, being an amino acid, may partition into the aqueous acidic layer. If so, the pH of the aqueous layer can be carefully adjusted to the isoelectric point of the product to precipitate it out.

            • Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.

          • Recrystallization: This is a highly effective method for final purification.

            • Common solvent systems include ethanol/water or isopropanol. The solubility of this compound is generally low in non-polar solvents and higher in polar protic solvents.

          • Column Chromatography: While possible, it can be challenging due to the polarity of the compound. A polar stationary phase (like silica gel) with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) may be effective.

        Problem 3: Potential for Nitrile Group Hydrolysis

        Q: I am concerned about the stability of the nitrile group during the synthesis and workup. How can I prevent its hydrolysis?

        A: The nitrile group is generally stable, but can be hydrolyzed under harsh acidic or basic conditions, especially with prolonged heating.[3][4][5][6]

        • Mechanism of Hydrolysis:

          • Acid-catalyzed: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to nucleophilic attack by water.[5][6]

          • Base-catalyzed: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[6]

        • Preventative Measures:

          • pH Control: During workup, avoid using strong acids or bases for extended periods. If pH adjustments are necessary, perform them at low temperatures and work quickly.

          • Temperature Management: Avoid excessive heating during the reaction and workup.

          • Reaction Time: Monitor the reaction progress to avoid unnecessarily long reaction times, which increase the likelihood of side reactions like hydrolysis.

        II. Frequently Asked Questions (FAQs)

        Q1: What are the most common synthetic routes to prepare the starting material, N-(4-cyanophenyl)glycine?

        A1: There are two primary routes:

        • From 4-aminobenzonitrile and a haloacetic acid: This is a common and straightforward method involving the N-alkylation of 4-aminobenzonitrile with an alpha-haloacetic acid, such as bromoacetic acid or chloroacetic acid, in the presence of a base like sodium bicarbonate.[7][8]

        • Reductive amination: This involves the reaction of 4-aminobenzonitrile with glyoxylic acid to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride or through catalytic hydrogenation.[9][10]

        Q2: Can I use a different methylating agent besides methyl iodide?

        A2: Yes, other methylating agents can be used, each with its own advantages and disadvantages.

        • Dimethyl sulfate: Highly reactive and cost-effective, but also extremely toxic and requires careful handling.

        • Methyl triflate (MeOTf): A very powerful methylating agent, but it is more expensive.

        • Formaldehyde/formic acid (Eschweiler-Clarke reaction): This is a reductive amination method that can be effective for methylation and is generally safer than using alkyl halides.

        Q3: How can I monitor the progress of the reaction effectively?

        A3: Thin Layer Chromatography (TLC) is the most common and convenient method.

        • Staining: Since the starting material and product contain a UV-active phenyl ring, they can be visualized under a UV lamp (254 nm). Staining with ninhydrin can also be used to visualize the amino groups, although the response may be weak for the secondary amine.

        • Solvent System: A good starting point for a TLC solvent system would be a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone). Adding a small amount of acetic acid or triethylamine can help to reduce tailing of the spots.

        Q4: What safety precautions should I take when working with the reagents involved in this synthesis?

        A4: Safety is paramount.

        • Methylating Agents: Methyl iodide, dimethyl sulfate, and methyl triflate are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

        • Sodium Hydride (NaH): This is a flammable solid that reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

        • Cyanides: The starting material, 4-aminobenzonitrile, contains a cyanide group. While the nitrile group in this compound is relatively stable, it is always good practice to handle it with care and avoid contact with strong acids which could potentially release hydrogen cyanide gas.

        III. Experimental Protocols & Data

        Protocol 1: Synthesis of N-(4-cyanophenyl)glycine

        This protocol describes a common method for synthesizing the precursor to our target molecule.

        Materials:

        ReagentMolar Mass ( g/mol )AmountMoles
        4-Aminobenzonitrile118.1410.0 g0.0846
        Bromoacetic acid138.9512.9 g0.0931
        Sodium bicarbonate84.0114.2 g0.169
        Water18.02250 mL-

        Procedure:

        • To a 500 mL round-bottom flask, add 4-aminobenzonitrile (10.0 g, 0.0846 mol) and water (250 mL).

        • Add sodium bicarbonate (14.2 g, 0.169 mol) in portions to the stirred suspension.

        • Add bromoacetic acid (12.9 g, 0.0931 mol) to the mixture.

        • Heat the reaction mixture to 90-100 °C and maintain for 3-4 hours. Monitor the reaction progress by TLC.

        • Cool the reaction mixture to room temperature and then further cool in an ice bath.

        • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

        • Wash the solid with cold water and then a small amount of cold ethanol.

        • Dry the product under vacuum to yield N-(4-cyanophenyl)glycine as a solid.

        Protocol 2: Synthesis of this compound

        This protocol details the methylation of N-(4-cyanophenyl)glycine.

        Materials:

        ReagentMolar Mass ( g/mol )AmountMoles
        N-(4-cyanophenyl)glycine176.175.0 g0.0284
        Sodium Hydride (60% dispersion in oil)40.001.25 g0.0312
        Methyl Iodide141.942.1 mL (4.79 g)0.0337
        Anhydrous Tetrahydrofuran (THF)-100 mL-

        Procedure:

        • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.25 g, 0.0312 mol) in mineral oil.

        • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

        • Add anhydrous THF (50 mL) to the flask.

        • Cool the suspension to 0 °C in an ice bath.

        • Slowly add a solution of N-(4-cyanophenyl)glycine (5.0 g, 0.0284 mol) in anhydrous THF (50 mL) to the stirred suspension of sodium hydride. Effervescence (hydrogen gas evolution) will be observed.

        • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

        • Add methyl iodide (2.1 mL, 0.0337 mol) dropwise to the reaction mixture at 0 °C.

        • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

        • Carefully quench the reaction by the slow addition of water at 0 °C.

        • Adjust the pH of the solution to approximately 7 with dilute HCl.

        • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

        • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

        • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

        IV. Visualizations

        Workflow for the Synthesis of this compound

        Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(4-cyanophenyl)glycine cluster_step2 Step 2: N-Methylation cluster_purification Purification A 4-Aminobenzonitrile C N-(4-cyanophenyl)glycine A->C B Bromoacetic Acid B->C D N-(4-cyanophenyl)glycine F This compound D->F E Methyl Iodide E->F G Crude Product F->G Workup H Purified Product G->H Recrystallization / Chromatography Troubleshooting_Logic Start Low Yield or Impure Product Q1 Check Reaction Completion (TLC/HPLC) Start->Q1 A1_Yes Reaction Complete Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q2 Analyze for Side Products A1_Yes->Q2 Sol_A1_No Increase Reaction Time Increase Temperature Use More Reactive Reagents A1_No->Sol_A1_No Side_Products O-Alkylation Quaternization Nitrile Hydrolysis Q2->Side_Products Present Purification Optimize Purification Q2->Purification Absent/Minor Sol_Side_Products Optimize Stoichiometry Control Temperature Ensure Anhydrous Conditions Side_Products->Sol_Side_Products Sol_Side_Products->Purification Sol_Purification Acid-Base Extraction Recrystallization Column Chromatography Purification->Sol_Purification

        Caption: Decision tree for troubleshooting synthesis issues.

        V. References

        • ResearchGate. (n.d.). Hydrolysis of aminoacetonitrile in glycine via the glycinamide. Retrieved from [Link]

        • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

        • Google Patents. (n.d.). EP3153498A1 - N-substituted phenyl glycine preparation method. Retrieved from

        • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

        • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

        • ResearchGate. (n.d.). Optimization for glycine synthesis conditions. Retrieved from [Link]

        • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

        • European Patent Office. (2015, January 6). N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD - EP 3153498 A1. Retrieved from [Link]

        • IndiaMART. (n.d.). N- (4-Cyanophenyl)glycine Manufacturer, Supplier, Hyderabad. Retrieved from [Link]

        • PubChem. (n.d.). N-(4-Cyanophenyl)glycine. Retrieved from [Link]

        • Google Patents. (n.d.). WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. Retrieved from

        • PubChemLite. (n.d.). N-(4-cyanophenyl)glycine (C9H8N2O2). Retrieved from [Link]

        • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

        • PMC. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

        • RSC Publishing. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]

        • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Retrieved from [Link]

        • Hilaris. (2024, June 26). Exploring Novel Synthetic Routes in Medicinal Chemistry. Retrieved from [Link]

        • ScienceDirect. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

        • The Morrill Research Group - Blogs. (2017, April 30). Exploring new synthetic routes towards cyanamides. Retrieved from [Link]

        • PMC. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

        • ResearchGate. (n.d.). (PDF) Alternative Synthetic Route to a Conformationally Stable C,N-Palladacycle. Retrieved from [Link]

        • Reddit. (2025, February 6). Progress on N-alkylation of o-aminophenol. Retrieved from [Link]

        • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

        • Google Patents. (n.d.). CN112574049A - Novel method for preparing phenylglycine by using hydrocyanic acid. Retrieved from

        • Frontiers. (2022, March 16). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Retrieved from [Link]

        Sources

        Optimizing LSD1 enzymatic assays with "n-(4-Cyanophenyl)-n-methylglycine" derivatives

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Optimizing LSD1 Assays for

        
        -(4-Cyanophenyl)-
        
        
        
        -methylglycine Derivatives Role: Senior Application Scientist Date: October 26, 2023

        Introduction: Understanding Your Tool Compound

        Welcome to the technical support hub. You are working with

        
        -(4-Cyanophenyl)-
        
        
        
        -methylglycine
        derivatives. Before troubleshooting, it is critical to understand how these molecules behave compared to classic LSD1 inhibitors like Tranylcypromine (TCP).
        • Mechanism: Unlike TCP (which forms an irreversible adduct with the FAD cofactor), phenylglycine derivatives are typically reversible, substrate-competitive inhibitors . They mimic the N-methylated glycine of the Histone H3 tail, occupying the substrate binding pocket.

        • Implication: Your assay conditions—specifically substrate concentration relative to

          
          —will directly dictate the potency (
          
          
          
          ) you observe.

        Module 1: Assay Architecture & Reagent Integrity

        Q: My assay signal decreases over time even without inhibitor. Is my enzyme dying?

        A: It is likely an issue with FAD cofactor dissociation , not necessarily protein denaturation.

        The Science: LSD1 (KDM1A) is a flavin-dependent amine oxidase.[1][2] Although FAD is tightly bound, it can dissociate during storage or dilution, rendering the apo-enzyme inactive.

        Protocol Adjustment: Always supplement your assay buffer with fresh FAD. Do not rely solely on the FAD bound during purification.

        ComponentRecommended ConcentrationPurpose
        FAD 10–20
        
        
        M
        Prevents formation of inactive apo-LSD1.
        BSA 0.1 mg/mLPrevents enzyme adsorption to plasticware.
        Detergent 0.01% Triton X-100 or Tween-20Critical to prevent "sticky" compound aggregation (PAINS).

        Module 2: Troubleshooting Specific Inhibitor Interactions

        Q: I see high variability in values between experiments. What is the cause?

        A: For

        
        -(4-Cyanophenyl)-
        
        
        
        -methylglycine derivatives, this is almost certainly due to Substrate Competition .

        The Science: Because your inhibitor competes with the Histone H3 peptide for the active site, the observed

        
         is dependent on the peptide concentration (
        
        
        
        ). If
        
        
        varies between experiments (or is far above
        
        
        ), your inhibitor will appear less potent.

        The Fix: You must lock your peptide concentration to its

        
         (Michaelis constant) to generate robust, comparable data.
        

        Step-by-Step:

        
         Determination Protocol 
        
        • Titrate Peptide: Prepare a 2-fold serial dilution of H3K4me1/2 peptide (e.g., 0 to 100

          
          M).
          
        • Fixed Enzyme: Keep LSD1 concentration constant (e.g., 20 nM).

        • Measure Velocity: Record initial velocity (

          
          ) for each concentration.
          
        • Fit Data: Use the Michaelis-Menten equation.

        • Select

          
          :  Run inhibition assays at 
          
          
          
          .

        Note: If you run at

        
        , your 
        
        
        
        approximates the true affinity constant (
        
        
        ) divided by 2.
        
        

        Module 3: Signal Interference (The "False Positive" Trap)

        Q: My compound shows inhibition in the Amplex Red assay, but no activity in cell-based assays. Why?

        A: You are likely detecting Assay Interference , specifically inhibition of the coupling enzyme, Horseradish Peroxidase (HRP), or quenching of the Resorufin signal.

        The Science: The standard LSD1 assay is a coupled reaction:

        • LSD1 Reaction: Peptide-CH

          
           + O
          
          
          
          
          
          Peptide + Formaldehyde + H
          
          
          O
          
          
        • Coupling Reaction: H

          
          O
          
          
          
          + Amplex Red + HRP
          
          
          Resorufin (Fluorescent)

        Many small molecules containing aromatic amines or cyanophenyl groups can directly inhibit HRP or absorb light at the Resorufin emission wavelength (590 nm).

        The Solution: The HRP Counter-Screen You must validate that your compound inhibits LSD1, not HRP.

        Protocol: HRP Counter-Screen

        • Prepare Mix: Create a reaction mix containing Buffer, Amplex Red, and HRP (omit LSD1 and Peptide).

        • Add H

          
          O
          
          
          
          :
          Add a fixed concentration of Hydrogen Peroxide (e.g., 2
          
          
          M) to mimic the LSD1 reaction product.
        • Add Inhibitor: Add your test compound.

        • Read Signal:

          • No Inhibition: Signal remains high (Compound is safe).

          • Inhibition: Signal drops (Compound inhibits HRP or quenches fluorescence).

        Visualizing the Workflow

        The following diagram illustrates the decision matrix for validating your glycine derivatives.

        LSD1_Optimization Start Start: N-phenylglycine Derivative Solubility Check Solubility (DMSO) Start->Solubility Assay_Choice Select Assay Format Solubility->Assay_Choice Amplex Peroxidase Coupled (Amplex Red) Assay_Choice->Amplex High Throughput Orthogonal Direct Detection (AlphaLISA / Mass Spec) Assay_Choice->Orthogonal High Fidelity Interference_Check HRP Counter-Screen Amplex->Interference_Check Mechanism_Check Determine Mode of Inhibition (Comp vs. Non-Comp) Orthogonal->Mechanism_Check Interference_Check->Mechanism_Check No HRP Inhibition FalsePos False Positive: HRP Inhibitor/Quencher Interference_Check->FalsePos Signal Drops w/o LSD1 Valid Valid Hit: Calculate Ki Mechanism_Check->Valid

        Caption: Decision tree for validating LSD1 inhibitors, highlighting the critical HRP counter-screen step for coupled assays.

        Module 4: Advanced FAQs

        Q: Can I use "Formaldehyde Dehydrogenase" (FDH) as an alternative coupling enzyme?

        A: Yes, but with caveats. FDH detects the formaldehyde byproduct.[2] It avoids HRP interference but is generally less sensitive than Amplex Red. It requires monitoring NADH production at 340 nm.[2] Ensure your cyanophenyl compound does not absorb at 340 nm (UV range), which is common for this scaffold.

        Q: How do I confirm the "Reversible" nature of my inhibitor?

        A: Perform a Jump-Dilution Assay .

        • Incubate LSD1 with a saturating concentration of inhibitor (10x

          
          ).
          
        • Rapidly dilute the mixture 100-fold into a buffer containing substrate.

        • Result: If enzyme activity recovers over time, the inhibition is reversible. If activity remains dead, it is irreversible (like TCP).

        References

        • LSD1 Substr

          • Title: Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1[3][4]

          • Source: Journal of Medicinal Chemistry (2017)[3]

          • URL:[Link]

        • Assay Interference & Methodology

          • Title: LSD1 Histone Demethylase Assays and Inhibition[2][5][6][7][8][9][10][11][12]

          • Source: Methods in Enzymology (2016) via NCBI
          • URL:[Link]

        • Enzyme Kinetics & FAD Dependence

          • Title: Structural Basis for the Inhibition of the LSD1 Histone Demethylase
          • Source: Biochemistry (2007)
          • URL:[Link]

        Sources

        Technical Support Center: HPLC Purification Strategies for N-(4-Cyanophenyl)-N-methylglycine

        Author: BenchChem Technical Support Team. Date: March 2026

        Status: Operational Role: Senior Application Scientist Subject: Method Development, Troubleshooting, and Scale-Up for Cyanophenyl-Glycine Derivatives[1][2]

        Analyte Profile & Chemical Context[1][3][4][5][6][7][8]

        Before initiating any separation, you must understand the "personality" of your molecule. N-(4-Cyanophenyl)-N-methylglycine is not a standard small molecule; it is an amphoteric species with distinct electronic behaviors that dictate chromatographic performance.[1][2]

        • Core Structure: Aniline derivative with a para-cyano group.[1][2]

        • Electronic Effect: The cyano group (-CN) is strongly electron-withdrawing.[1][2] This significantly reduces the basicity of the aniline nitrogen, making it far less basic than typical amines.

        • Acidic Moiety: The glycine carboxylic acid (pKa ~3.[1]8) drives retention behavior based on pH.[1][2][3]

        • Solubility: Moderate in organic solvents (DMSO, MeOH, ACN); low in water unless ionized (pH > 5).[1][2]

        Expert Insight: Do not treat this as a standard "basic" amine separation. At typical HPLC pH (2–3), the aniline nitrogen is likely too weakly basic to protonate significantly, while the carboxylic acid will be neutral.[1][2] This molecule behaves more like a neutral hydrophobic species at low pH.[1]

        Standard Operating Procedure (SOP): The "Golden Standard" Method

        This protocol is designed as a self-validating starting point. It prioritizes robustness over speed.[1]

        Phase 1: Column Selection Strategy

        While C18 is the industry workhorse, the Phenyl-Hexyl phase is the superior choice for this specific analyte.[1]

        Column TypeSuitabilityMechanism of Action
        C18 (ODS) GoodStandard hydrophobic interaction.[1][2]
        Phenyl-Hexyl Excellent Offers
        
        
        -
        
        
        interactions with the cyanophenyl ring and dipole-dipole interactions with the -CN group.[1][2] Provides orthogonal selectivity to C18 for separating impurities.[1]
        C8 PoorLikely insufficient retention for the polar glycine tail.
        Phase 2: Mobile Phase & Gradient

        Crucial Warning: Avoid Methanol (MeOH) as the organic modifier in the initial method development for glycine derivatives.[1][2] In acidic conditions, glycine derivatives can slowly convert to their methyl esters, creating "ghost peaks" or artifact impurities over long sequences. Use Acetonitrile (ACN).[1][2][3][4]

        The Protocol:

        • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.[1][2]7) or 0.1% TFA (pH ~2.0).[1][2]

          • Why: Keeps the carboxylic acid protonated (neutral) for maximum retention on RP columns.[1][2]

        • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid/TFA.[1][2]

        • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

        • Detection: UV @ 254 nm (Cyanophenyl absorption) and 210 nm (Glycine backbone).[1][2]

        Gradient Table:

        Time (min)% Mobile Phase BEvent
        0.05Injection / Equilibration
        1.05Isocratic Hold (Focusing)
        15.095Linear Gradient
        18.095Wash
        18.15Re-equilibration
        23.05End

        Visualization: Method Development Logic

        The following diagram outlines the decision matrix for optimizing the separation of this compound from its derivatives (e.g., hydrolysis products or synthetic precursors).

        MethodDevelopment Start Start: Crude Sample Screening Screening: C18 / ACN / pH 2.5 Start->Screening Eval Evaluate Resolution (Rs) Screening->Eval Success Validation & Scale-Up Eval->Success Rs > 2.0 Tailing Issue: Peak Tailing Eval->Tailing Asymmetry > 1.5 CoElution Issue: Co-elution Eval->CoElution Rs < 1.5 CheckpH Adjust pH to 3.5-4.0 (Ionize Acid slightly) Tailing->CheckpH Silanol Interaction? SwitchCol Switch to Phenyl-Hexyl (Pi-Pi Selectivity) CoElution->SwitchCol Change Selectivity SwitchCol->Eval CheckpH->Eval

        Figure 1: Decision matrix for method optimization, highlighting the switch to Phenyl-Hexyl phases for difficult separations.

        Troubleshooting Center (Q&A)

        Q1: My peak is splitting or showing a "shoulder" on the front. Is my column dead?

        • Diagnosis: This is likely a solvent mismatch effect , not column death. This compound has limited water solubility.[1][2] If you dissolve your sample in 100% DMSO or MeOH and inject a large volume into a high-aqueous starting gradient (5% B), the sample precipitates momentarily at the column head.[1]

        • The Fix:

          • Dilute the sample with water/buffer as much as possible (e.g., 50:50 Water:ACN).[1]

          • Reduce injection volume (from 10 µL to 2-5 µL).

        Q2: I see a new impurity growing in my standard solution over 24 hours. What is it?

        • Diagnosis: If your diluent or mobile phase contains Methanol and Acid, you are likely synthesizing the Methyl Ester of your glycine derivative in situ.

        • The Fix: Switch to Acetonitrile (ACN) for all sample preparations and mobile phases.[2] If MeOH is required for solubility, prepare fresh samples immediately before injection.

        Q3: Retention times are drifting earlier. Why?

        • Diagnosis: This is often a pH Hysteresis issue.[1] The pKa of the glycine carboxylic acid is ~3.8. If your mobile phase pH is drifting from 2.5 toward 3.0 (e.g., evaporation of volatile acids like TFA/Formic), the acid moiety begins to deprotonate (become negative).[1][2] The anionic species is much more polar and elutes faster.

        • The Fix: Use a buffered mobile phase (e.g., Phosphate buffer pH 2.5) instead of simple additives if drift persists. Ensure mobile phase bottles are capped tightly.[1]

        Q4: I have severe tailing despite using low pH.

        • Diagnosis: While the cyano group reduces basicity, residual silanols on the silica can still interact with the nitrogen.

        • The Fix:

          • Add Ammonium Formate (10-20 mM) to the aqueous mobile phase.[1] The ammonium ions compete for silanol sites.

          • Ensure you are using a "Type B" High-Purity Silica column (low metal content).[1][2]

        Advanced FAQ: Scale-Up & Stability

        Q: Can I use this method for Preparative HPLC? A: Yes, but with modifications.

        • Loading: The solubility limit will be your bottleneck.[1] Use DMSO for the feed solution but ensure the "Sandwich Injection" technique (solvent plug) is used to prevent precipitation.

        • Buffer: Switch from TFA to Formic Acid or Acetic Acid for easier lyophilization (TFA salts can be cytotoxic and hygroscopic).[1][2]

        Q: Is the Cyano group stable? A: Generally, yes. However, under extreme acidic conditions (pH < 1) and high heat (>60°C), the nitrile can hydrolyze to a primary amide and eventually a carboxylic acid.[1][2]

        • Check: If you see a peak eluting much earlier than your product, it might be the dicarboxylic acid hydrolysis product (N-(4-carboxyphenyl)-N-methylglycine).[1][2]

        References

        • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on RP-HPLC mechanisms and pKa effects). [1][2]

        • PubChem. (2025).[1][2][5] N-(4-Cyanophenyl)glycine Compound Summary. National Library of Medicine.[1] (Source for chemical structure and predicted properties).[1][2][5][4][6][7]

        • Phenomenex. (2024).[1][2] Selectivity of Phenyl-Hexyl Phases in RP-HPLC. (Technical note on pi-pi interactions for aromatic nitriles).

        • MicroSolv Technology Corp. (2026).[1][2] Improving Separation of Peaks in RP HPLC. (Guide on pH and solvent optimization). [1][2]

        Sources

        Technical Support Center: Profiling and Optimizing N-(4-Cyanophenyl)-N-methylglycine Derivatives

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Application Support Center for the development and optimization of Direct Thrombin Inhibitors (DTIs). N-(4-cyanophenyl)-N-methylglycine is a critical scaffold intermediate used in the synthesis of benzamidine-based DTIs, most notably dabigatran. While this structural core provides exceptional binding affinity to the target protease, its derivatives frequently exhibit challenging off-target cross-reactivity with other serine proteases.

        This guide provides drug development professionals with authoritative troubleshooting strategies, self-validating experimental protocols, and structural mitigation techniques to optimize the selectivity index of these derivatives.

        FAQs: Mechanisms of Off-Target Binding

        Q1: Why do derivatives based on the this compound scaffold frequently exhibit off-target inhibition of Trypsin? A: The cyano group on the phenyl ring is typically converted into a highly basic amidine moiety (forming an amidinophenyl group) to act as the P1 ligand. Both Thrombin and Trypsin share a highly conserved, deep S1 binding pocket with an Asp189 residue at the base. The amidine group forms a strong, non-selective salt bridge with Asp189 in both enzymes[1]. Because the N-methylglycine core acts as a relatively flexible linker, it allows the molecule to adopt conformations that fit into Trypsin's active site, leading to significant cross-reactivity (typically a selectivity window of only ~11x)[2].

        Q2: What are the physiological consequences of this off-target Trypsin inhibition in vivo? A: The most prominent clinical manifestation of off-target Trypsin inhibition is gastrointestinal distress (dyspepsia and gastritis-like symptoms). Physiologically, Trypsin is responsible for cleaving and activating Protease-Activated Receptor 2 (PAR2) in the gastric mucosa. PAR2 activation stimulates the production of protective gastric mucin. When an off-target DTI inhibits Trypsin, PAR2 remains inactive, mucin production drops, and the gastric wall becomes susceptible to acid-induced damage[2].

        Q3: How can we structurally modify the methylglycine core or its appendages to improve the Thrombin/Trypsin selectivity index? A: To improve selectivity, medicinal chemists must shift the binding reliance away from the shared S1 pocket and towards Thrombin's unique S2 and S3 pockets. Thrombin possesses a rigid, proline-selective S2 pocket and a hydrophobic S3 pocket (aryl binding site) that Trypsin lacks. By rigidifying the N-methylglycine linker or replacing the highly basic benzamidine P1 group with a neutral substituent, you can sterically clash with Trypsin's active site while maintaining high affinity for Thrombin[2].

        OffTargetMechanism DTI N-(4-Cyanophenyl)- N-methylglycine Derivative Thrombin Thrombin (Target) S1, S2, S3 Pockets DTI->Thrombin High Affinity (Ki < 5 nM) Trypsin Trypsin (Off-Target) S1 Pocket Only DTI->Trypsin Cross-Reactivity (Ki ~ 50 nM) Coagulation Coagulation Cascade Thrombin->Coagulation Promotes PAR2 PAR2 Activation Trypsin->PAR2 Cleaves/Activates Dyspepsia Dyspepsia / GI Issues Trypsin->Dyspepsia Inhibition blocks mucin protection Mucin Gastric Mucin Production PAR2->Mucin Stimulates

        Fig 1: Biochemical pathways illustrating the clinical impact of DTI off-target Trypsin inhibition.

        Quantitative Data: Benchmark Selectivity Profiling

        When developing new this compound derivatives, it is critical to benchmark your compounds against the established selectivity profile of the active DTI reference standard, Dabigatran. The table below summarizes the target vs. off-target kinetics[1][3].

        ProteaseReference
        
        
        (nM)
        Selectivity Index (vs. Thrombin)Clinical Implication of Off-Target Hit
        Thrombin (Target) 4.5 ± 0.21.0xPrimary anticoagulant efficacy
        Trypsin 50.3 ± 0.3~11xGI Dyspepsia (reduced mucin production)
        Plasmin 1695 ± 50~376xFibrinolysis interference (minimal)
        Factor Xa 3760 ± 20~835xNegligible at therapeutic doses
        tPA 45360 ± 10>10,000xNegligible

        Experimental Workflows: Self-Validating Selectivity Assay

        To accurately determine the selectivity index of your synthesized derivatives, you must utilize a self-validating chromogenic kinetic assay. This protocol ensures that data is captured under steady-state Michaelis-Menten conditions.

        Protocol: High-Throughput Chromogenic Selectivity Profiling

        Causality Check: We use chromogenic substrates (S-2238 for Thrombin; BAPNA for Trypsin) because they release p-nitroaniline (pNA) upon cleavage, allowing continuous real-time monitoring of reaction velocity (

        
        ) at 405 nm.
        

        Step 1: Reagent & Control Preparation

        • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4. (Causality: PEG 8000 prevents non-specific adsorption of the highly basic derivatives to the microplate walls).

        • Negative Control (100% Activity): Buffer + Enzyme + DMSO vehicle.

        • Positive Control (Validation): Buffer + Enzyme + Dabigatran reference standard (10 nM).

        • Background Control: Buffer + Substrate (No Enzyme) to monitor spontaneous hydrolysis.

        Step 2: Assay Setup

        • Dispense 10 µL of the derivative (serial dilutions from 10 µM to 0.1 nM in DMSO) into a 96-well plate.

        • Add 40 µL of the target enzyme (e.g., 0.5 nM Human alpha-Thrombin or 1.0 nM Bovine Trypsin).

        • Incubate for 15 minutes at 37°C to allow enzyme-inhibitor complex equilibrium.

        Step 3: Kinetic Measurement

        • Initiate the reaction by adding 50 µL of the specific chromogenic substrate at a concentration equal to its

          
           (e.g., 50 µM S-2238 for Thrombin).
          
        • Immediately read the absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

        • Self-Validation Check: Ensure that the total substrate conversion in the Negative Control remains below 10%. If conversion exceeds 10%, substrate depletion will cause non-linear kinetics, artificially inflating the

          
          .
          

        Step 4: Data Analysis

        • Calculate the initial velocity (

          
          ) from the linear portion of the progress curve.
          
        • Determine the

          
           using a 4-parameter logistic fit.
          
        • Convert

          
           to 
          
          
          
          using the Cheng-Prusoff equation:
          
          
          . (Causality: This normalization is mandatory because Thrombin and Trypsin assays utilize different substrates with distinct
          
          
          values).

        Workflow Start Compound Synthesis (Methylglycine Core) Primary Primary Screen (Thrombin Chromogenic Assay) Start->Primary Counter Counter Screen (Trypsin, FXa, Plasmin) Primary->Counter IC50 < 10 nM SPR SPR Kinetics (Ka, Kd Determination) Counter->SPR Selectivity Index > 100x Opt Structural Optimization (P1/P2 Pocket Modification) Counter->Opt High Trypsin Cross-Reactivity Opt->Primary Iterative Design

        Fig 2: Iterative screening and optimization workflow for DTI selectivity profiling.

        Troubleshooting Guide

        Issue 1: Inconsistent

        
         / 
        
        
        
        values between assay runs.
        • Root Cause: Enzyme auto-degradation or substrate depletion. Trypsin is highly prone to autolysis, which reduces the active enzyme concentration over time, shifting the apparent

          
          .
          
        • Solution: Always prepare Trypsin solutions fresh on ice. Validate the assay robustness by calculating the Z'-factor using your Negative and Positive controls. A Z'-factor < 0.5 indicates assay instability; reduce the incubation time and ensure measurements are strictly taken in the linear phase.

        Issue 2: Compounds show high Thrombin potency but poor Trypsin selectivity (Selectivity Index < 10).

        • Root Cause: Over-reliance on the S1 pocket salt bridge. The this compound core is highly flexible, allowing the amidine group to easily adapt to Trypsin's slightly narrower S1 pocket.

        • Solution: Implement structure-based drug design (SBDD) to modify the P1 group. Transitioning from a highly basic benzamidine to a neutral P1 substituent (e.g., fluorinated alkyls) significantly drops Trypsin affinity[2]. Compensate for the lost S1 binding energy by optimizing the hydrophobic interactions in Thrombin's unique S3 pocket using bulkier aryl groups attached to the methylglycine nitrogen.

        Issue 3: High background absorbance at 405 nm before the reaction starts.

        • Root Cause: The synthesized derivative is precipitating out of solution, causing light scattering, or the compound itself absorbs light at 405 nm.

        • Solution: Centrifuge the compound plates before the assay to remove precipitates. If the compound is inherently colored, run a "Compound + Buffer" blank and subtract this baseline absorbance from the kinetic reads, or switch to a fluorogenic substrate (e.g., AMC-based substrates read at Ex 380 nm / Em 460 nm) to bypass the colorimetric interference.

        References

        1.[1] Dabigatran: An Oral Novel Potent Reversible Nonpeptide Inhibitor of Thrombin | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. ahajournals.org. 2.[3] Dabigatran (BIBR 953, CAS Number: 211914-51-1) | Cayman Chemical. caymanchem.com. 3.[2] Neutral Thrombin Inhibitors - MedChemComm - RSC Publishing. rsc.org.

        Sources

        Enhancing the cell permeability of "n-(4-Cyanophenyl)-n-methylglycine" based inhibitors

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center for molecular optimization and assay troubleshooting. This hub is specifically designed for discovery scientists and medicinal chemists working with

        
        -(4-Cyanophenyl)-
        
        
        
        -methylglycine
        based inhibitors.

        The

        
        -aryl-
        
        
        
        -methylglycine scaffold presents a unique physicochemical paradox: while the
        
        
        -methylation eliminates a hydrogen bond donor (typically improving permeability), the highly acidic carboxylic acid and the polar para-cyano group drastically increase the desolvation energy required for lipid bilayer insertion. This guide provides field-proven, mechanistically grounded solutions to overcome these permeability barriers.

        Mechanistic Overview: Why is Permeability Low?

        Before troubleshooting assays or synthesizing analogs, it is critical to understand the causality behind the poor membrane permeability of this specific scaffold:

        • Carboxylate Ionization: The glycine-derived carboxylic acid has a pKa of ~3.5. At a physiological pH of 7.4, it is >99.9% deprotonated. The energetic penalty for dragging a charged anion through the hydrophobic core of a cell membrane is the primary barrier to passive diffusion[1].

        • Conformational Rigidity: While

          
          -methylation removes a hydrogen bond donor, the tertiary amine creates steric hindrance that prevents the formation of intramolecular hydrogen bonds between the nitrogen and the carboxylate. Without this internal charge-shielding, the polar surface area (PSA) remains fully exposed to the solvent.
          
        • Cyano Dipole: The 4-cyano group is a strong hydrogen bond acceptor with a significant dipole moment, further elevating the topological polar surface area (tPSA) and restricting passive transcellular diffusion.

        OptimizationWorkflow Start N-(4-Cyanophenyl)-N-methylglycine Scaffold Problem Low Cell Permeability (Carboxylate Ionization) Start->Problem Strat1 Prodrug Strategy (Esters, POM, AM) Problem->Strat1 Strat2 Bioisosteric Replacement (Tetrazole, Sulfonamide) Problem->Strat2 Strat3 Formulation (Lipid Nanoparticles) Problem->Strat3 Assay1 PAMPA Screen (Passive Diffusion) Strat1->Assay1 Strat2->Assay1 Assay2 Caco-2 Assay (Efflux & Active Transport) Strat3->Assay2 Assay1->Assay2 Success In Vivo PK / PD Validation Assay2->Success

        Workflow for optimizing the cell permeability of this compound inhibitors.

        Troubleshooting Permeability Assays (FAQ)

        Q: My

        
        -(4-Cyanophenyl)-
        
        
        
        -methylglycine inhibitor shows zero permeability in the PAMPA assay, but moderate permeability in Caco-2. Why the discrepancy?
        A: PAMPA (Parallel Artificial Membrane Permeability Assay) measures only passive diffusion. Because your compound is a charged anion at pH 7.4, it cannot passively diffuse through the artificial lipid layer[2]. Caco-2 cells, however, express active uptake transporters (such as PEPT1 or OATPs). Given the amino-acid-like structure of your scaffold, it is highly probable that your inhibitor is being actively transported into the Caco-2 cells.

        Q: In my Caco-2 bidirectional assay, the Efflux Ratio (ER) is > 5.0. How do I determine if this is due to P-glycoprotein (P-gp) efflux or poor apical absorption? A: An ER > 2.0 indicates active efflux. To pinpoint the causality, you must run a self-validating diagnostic assay. Add a known P-gp inhibitor (e.g., Verapamil or Elacridar) to the assay buffer. If the Apical-to-Basolateral (

        
         A→B) permeability increases and the ER drops below 2.0, your compound is a P-gp substrate. If the ER remains high, the compound may be a substrate for BCRP (Breast Cancer Resistance Protein) or is suffering from extreme paracellular restriction.
        

        TroubleshootingLogic Obs Observation: Low Papp (A->B) Check Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) Obs->Check ER_High ER > 2.0 (Active Efflux) Check->ER_High ER_Low ER < 2.0 (Poor Passive Diffusion) Check->ER_Low Action1 Add P-gp/BCRP Inhibitor (e.g., Verapamil) ER_High->Action1 Action2 Lower Apical pH to 6.5 (Protonate Carboxylate) ER_Low->Action2 Result1 Papp Increases: Transporter Substrate Action1->Result1 Result2 Papp Increases: Ionization Issue Action2->Result2

        Diagnostic logic tree for troubleshooting low permeability in Caco-2 cellular assays.

        Structural Optimization: Prodrugs & Bioisosteres

        If formulation is not an option, chemical modification of the glycine carboxylate is mandatory.

        Strategy A: Ester Prodrugs

        By masking the carboxylic acid as an ester, you remove the negative charge and increase lipophilicity, driving transcellular absorption[3]. However, standard ethyl esters are often too stable in human plasma.

        • Recommendation: Utilize acyloxyalkyl esters (e.g., POM - pivaloyloxymethyl) or amino acid-linked esters. The choice of linker (methoxy, ethoxy, or propylene glycol) heavily dictates the balance between chemical stability in the gut and rapid enzymatic cleavage in the plasma[4].

        Strategy B: Carboxylic Acid Bioisosteres

        If a prodrug approach yields toxic metabolites or suffers from premature hydrolysis, replace the carboxylic acid with a bioisostere that retains target binding but offers a more favorable pKa or lipophilicity profile[5].

        Quantitative Comparison of Carboxylate Replacements

        Modification StrategyApprox. pKaLogD (pH 7.4)PAMPA Permeability (
        
        
        ,
        
        
        cm/s)
        Primary Liability
        Free Carboxylic Acid ~3.5< 0.0< 1.0 (Low)Zero passive diffusion
        Ethyl Ester (Prodrug) N/A~2.5> 15.0 (High)Poor aqueous solubility
        1H-Tetrazole ~4.5~0.52.0 - 5.0 (Moderate)Can be subject to active efflux[2]
        Acylsulfonamide ~6.0~1.28.0 - 12.0 (High)Increased molecular weight
        1-Hydroxypyrazole ~6.5~1.5> 10.0 (High)Complex synthesis routing

        Note: While tetrazoles are classic bioisosteres, studies show they can sometimes be less permeable than their parent carboxylic acids in Caco-2 models due to active efflux mechanisms[2]. 1-Hydroxypyrazoles often provide a superior balance of reduced acidity and enhanced lipophilicity[5].

        Self-Validating Protocol: pH-Gradient Caco-2 Permeability Assay

        To accurately assess the permeability of acidic

        
        -(4-Cyanophenyl)-
        
        
        
        -methylglycine derivatives, standard pH 7.4/7.4 assays are insufficient. You must use a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to mimic the microclimate of the small intestine and promote partial protonation of the carboxylate.

        Materials Required:

        • 21-day cultured Caco-2 cell monolayers on Transwell® inserts.

        • Transport Buffer: HBSS supplemented with 10 mM HEPES (pH 7.4) and 10 mM MES (pH 6.5).

        • Internal Controls: Lucifer Yellow (monolayer integrity), Atenolol (low permeability marker), Propranolol (high permeability marker).

        Step-by-Step Methodology:

        • Monolayer Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². This ensures the physical barrier is intact and prevents false-positive permeability readings.

        • Preparation: Wash the monolayers twice with pre-warmed HBSS. Add pH 6.5 buffer to the apical chamber and pH 7.4 buffer to the basolateral chamber. Incubate for 30 mins at 37°C.

        • Dosing: Spike the test inhibitor and reference markers into the apical chamber at a final concentration of 10 µM (ensure DMSO concentration is ≤1% to prevent membrane toxicity).

        • Sampling: Take 50 µL aliquots from the basolateral chamber at

          
           and 
          
          
          
          minutes. Replace the sampled volume with fresh pH 7.4 buffer to maintain sink conditions.
        • Monolayer Validation (Post-Assay): Add Lucifer Yellow (100 µM) to the apical chamber. After 1 hour, measure basolateral fluorescence. Rejection must be >99% (<1% flux). If flux is >1%, discard the data—the monolayer was compromised during the assay.

        • Quantification & Mass Balance: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability (

          
          ) using the equation:
          
          
          
          
          (Where dQ/dt is the steady-state flux,
          
          
          is initial concentration, and A is surface area). Critical Step: Calculate total mass balance (Apical + Basolateral + Cellular accumulation). If recovery is <80%, troubleshoot for non-specific binding to the plastic or intracellular metabolism.

        References

        • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
        • Structure Property Relationships of Carboxylic Acid Isosteres. PubMed Central (PMC) / NIH.
        • Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. PubMed / NIH.
        • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
        • Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA / University College Cork.

        Sources

        Technical Guide: N-(4-Cyanophenyl)-N-methylglycine Handling & Hygroscopicity

        [1]

        Part 1: Executive Technical Summary
        PropertySpecification / Behavior
        Chemical Nature Zwitterionic amino acid derivative (N-aryl-N-methyl).[1]
        Hygroscopicity Class High .[1] The tertiary amine and carboxylic acid moieties facilitate rapid moisture uptake, leading to deliquescence at RH > 40-50%.[1]
        Critical Risk Nitrile Hydrolysis .[1] Absorbed water, combined with trace acidity or basicity, catalyzes the hydrolysis of the cyano group (-CN) to the amide (-CONH₂) or acid (-COOH), irreversibly degrading the material.[1]
        Storage Tier Tier 3 (Strict Control) : Store at -20°C under Argon/Nitrogen. Desiccator required for room temp handling.[1]
        Part 2: Hygroscopicity & Physical Stability
        Why is it Hygroscopic?

        Unlike simple amino acids like Glycine which have high crystal lattice stability, This compound possesses an N-methyl group that disrupts strong intermolecular hydrogen bonding.[1] This results in:

        • Amorphous Content: The material often isolates as an amorphous or semi-crystalline solid, which has a higher surface area and thermodynamic drive to absorb water.[1]

        • Zwitterionic Hydration: The carboxylate/ammonium zwitterion strongly coordinates water molecules, forming "gums" or oils rather than stable hydrates.[1]

        The Degradation Cascade (Moisture-Induced)

        Moisture is not just a physical nuisance; it is a chemical reactant.[1]

        • Step 1 (Physical): Water absorption lowers the glass transition temperature (Tg), causing the powder to cake or turn into a sticky oil.

        • Step 2 (Chemical): In the presence of water, the electron-withdrawing cyanophenyl group makes the nitrile carbon susceptible to nucleophilic attack.[1] This is accelerated if the material is slightly acidic (e.g., HCl salt).[1]

        Part 3: Handling & Weighing Protocols (SOP)

        Objective: Prevent moisture uptake during transfer and weighing to ensure stoichiometric accuracy in subsequent coupling reactions (e.g., Pinner reaction or Amide coupling).

        Workflow Diagram: Handling Hygroscopic Solids

        HandlingWorkflowStorageStorage(-20°C, Inert)EquilibrationEquilibration(Closed Vessel, 25°C)Storage->Equilibration Prevent CondensationEnvironmentEnvironment Check(RH < 30% or Glovebox)Equilibration->Environment Verify SealWeighingRapid Weighing(Anti-static gun + N2 stream)Environment->Weighing Minimize ExposureReactionImmediate Dissolution(Dry Solvent)Weighing->Reaction < 5 mins

        Caption: Critical workflow to prevent condensation and moisture uptake. Equilibration to room temperature before opening the vial is the most skipped but critical step.

        Step-by-Step Protocol
        • Equilibration: Remove the container from the freezer (-20°C). Do not open until it reaches room temperature (approx. 30-60 mins).[1] Opening a cold vial condenses atmospheric moisture directly onto the solid.[1]

        • Environment: Ideally, handle in a glovebox or a glove bag purged with Nitrogen.[1] If working on a bench, ensure RH is < 40% and use a localized Nitrogen stream.

        • Weighing:

          • Use a pre-dried weighing boat or volumetric flask.[1]

          • Technique: "Difference Weighing."[1] Weigh the capped vial, remove approximate amount, recap, and weigh the vial again. This minimizes the time the bulk material is exposed to air.

          • Do not use spatulas that have been sitting on the bench.

        • Dissolution: Dissolve immediately in anhydrous solvent (e.g., DCM, THF, or Methanol). Do not leave the solid sitting in the weighing boat.

        Part 4: Troubleshooting & Recovery (FAQ)

        Q1: The material has turned into a sticky gum/oil.[1] Is it ruined?

        • Diagnosis: The material has absorbed significant water (deliquescence).[1]

        • Action:

          • Check Purity: Run an LC-MS.[1] If the mass peak for the hydrolyzed amide (M+18) or acid (M+19) is < 1%, it is chemically intact.[1]

          • Salvage: Dissolve the gum in a small amount of dry Methanol or DCM. Add anhydrous Toluene.[1] Evaporate on a rotavap to azeotropically remove water.[1] Repeat 3x. Finally, dry in a vacuum oven at 40°C over P₂O₅.

        Q2: My reaction yield is low (Dabigatran synthesis/Coupling).

        • Cause: Water in the starting material consumes coupling reagents (like DCC, EDC, or CDI) forming ureas instead of the desired amide.

        • Validation: Perform a Karl Fischer (KF) titration on the "dry" starting material.[1] If Water > 0.5% w/w, you must dry it.

        • Stoichiometry Correction: If drying is impossible, adjust the coupling reagent equivalents to account for the water (1 mol water consumes 1 mol DCC).

        Q3: Can I use heat to dry it?

        • Warning: Do not heat above 60°C without vacuum.[1] The combination of heat and trapped moisture can accelerate nitrile hydrolysis.[1]

        • Recommendation: Vacuum drying at ambient temperature or lyophilization (freeze-drying) is safer.[1]

        Part 5: Chemical Implications (The "Why")

        The following diagram illustrates the chemical risk of poor handling. The nitrile group is the "weak link" in the presence of moisture.

        DegradationPathwayCompoundThis compound(Intact Nitrile)IntermediateImidate / Amide IntermediateCompound->Intermediate + H2OMoistureAbsorbed Moisture (H2O)Moisture->IntermediateCatalystCatalyst: Acid/Base/HeatCatalyst->IntermediateProduct1Impurity A: Amide(Partial Hydrolysis)Intermediate->Product1 Mild ConditionsProduct2Impurity B: Carboxylic Acid(Full Hydrolysis)Intermediate->Product2 Strong Hydrolysis

        Caption: Hydrolysis pathway of the nitrile group. Impurity A (Amide) is difficult to separate from the nitrile starting material due to similar polarity.

        References
        • Hygroscopicity of Amino Acids: Chan, M. N., et al. (2005).[2][3][4] "Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: Amino acids and biomass burning derived organic species." Environmental Science & Technology, 39(6), 1555-1562.[1] Link[1]

        • Dabigatran Synthesis & Intermediates: Hauel, N. H., et al. (2002). "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry, 45(9), 1757-1766.[1] (Describes the N-(4-cyanophenyl)glycine scaffold). Link[1]

        • Handling Hygroscopic Reagents: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying amino acid derivatives). Link

        • Nitrile Hydrolysis Mechanisms: Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Mechanisms of nitrile hydrolysis under neutral/acidic conditions).

        Validation & Comparative

        Comparing "n-(4-Cyanophenyl)-n-methylglycine" with irreversible LSD1 inhibitors

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Comparing "N-(4-Cyanophenyl)-N-methylglycine" with Irreversible LSD1 Inhibitors

        Part 1: Executive Summary & Strategic Positioning

        The Core Challenge: Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic eraser implicated in acute myeloid leukemia (AML) and solid tumors. The clinical landscape is dominated by irreversible inhibitors (e.g., Tranylcypromine derivatives like ORY-1001), which form covalent adducts with the FAD cofactor.[1] While potent, these agents face challenges related to on-target hematological toxicity and potential off-target effects on monoamine oxidases (MAOs).

        The Emerging Alternative: This compound represents a distinct class of reversible, substrate-competitive inhibitors . Unlike their irreversible counterparts, these molecules do not covalently modify FAD. Instead, they occupy the substrate-binding pocket, offering a tunable pharmacokinetic profile and the potential for improved safety margins. This guide dissects the mechanistic and functional differences between these two classes to inform lead optimization and assay design.

        Part 2: Mechanistic Divergence

        The fundamental difference lies in the binding mode. Irreversible inhibitors are "suicide substrates" that hijack the catalytic cycle, while this compound derivatives compete with the histone H3 tail.

        Pathway Visualization

        LSD1_Inhibition_Mechanism LSD1_FAD LSD1-FAD Complex (Active Enzyme) Substrate Histone H3 (H3K4me1/2) LSD1_FAD->Substrate Natural Catalysis Covalent_Adduct LSD1-FAD-Inhibitor Adduct (Permanently Inactive) LSD1_FAD->Covalent_Adduct Covalent Modification (N5-alkylation of FAD) Rev_Complex LSD1-Inhibitor Complex (Transiently Inactive) LSD1_FAD->Rev_Complex Competitive Binding (Substrate Pocket) Irrev_Inhibitor Irreversible Inhibitor (e.g., TCP, ORY-1001) Irrev_Inhibitor->Covalent_Adduct Rev_Inhibitor This compound (Reversible) Rev_Inhibitor->Rev_Complex

        Figure 1: Mechanistic bifurcation of LSD1 inhibition. Irreversible inhibitors (Red) permanently disable the enzyme via FAD alkylation, while this compound (Green) engages in equilibrium-based competition.

        Part 3: Technical Comparison

        Compound Profiles

        A. The Challenger: this compound Derivatives

        • Class: Reversible, substrate-competitive inhibitor.

        • Key Representative: Compound 32 (Optimized lead from J. Med. Chem. 2017).[1][2][3][4][5][6]

        • Mechanism: Binds to the substrate-binding pocket, mimicking the histone tail interaction.

        • Kinetics: Fast-on/fast-off (typically). Activity is recoverable upon washout.

        • Selectivity: Designed to avoid MAO-A/B active sites, which differ significantly in the substrate entrance channel despite sharing the FAD core.

        B. The Benchmark: Irreversible Inhibitors (TCP Derivatives)

        • Class: Mechanism-based inactivator (Suicide substrate).

        • Key Representatives: Tranylcypromine (TCP), ORY-1001 (Iadademstat), GSK-2879552.[1][7]

        • Mechanism: Single-electron transfer mechanism leading to a radical intermediate that forms a covalent bond with the N5 atom of FAD.

        • Kinetics: Time-dependent inhibition. Activity is not recoverable without new protein synthesis.

        Head-to-Head Performance Data
        FeatureThis compound (Optimized)Irreversible Inhibitors (e.g., ORY-1001)
        Binding Mode Non-covalent (H-bonds, Van der Waals)Covalent (FAD Adduct)
        Reversibility Reversible (Activity returns after dialysis)Irreversible (Permanent inactivation)
        Biochemical Potency (IC50/Kd) Moderate (Kd ~32 nM; IC50 ~0.1–1 µM)High (IC50 < 20 nM)
        Cellular Potency (EC50) Micromolar range (~0.67 µM)Nanomolar range (< 0.05 µM)
        Kinetics Equilibrium-driven (Concentration dependent)Time-dependent (Saturation kinetics)
        Selectivity (vs. MAOs) High potential (Substrate pocket divergence)Variable (Requires careful optimization)
        Toxicity Risk Lower risk of prolonged on-target toxicityHematological toxicity (Thrombocytopenia)

        Part 4: Experimental Validation Protocols

        To validate the reversible nature of this compound versus an irreversible control, use the following self-validating protocols.

        Jump Dilution Assay (Reversibility Test)
        • Objective: Distinguish between rapid reversible binding and irreversible inactivation.

        • Principle: If an inhibitor is reversible, diluting the enzyme-inhibitor complex below the inhibitor's

          
           should restore enzymatic activity. Irreversible complexes will remain inactive.
          

        Protocol Steps:

        • Incubation: Incubate LSD1 (100x final concentration) with the inhibitor (at 10x IC50) for 60 minutes to ensure complex formation.

          • Control A: Enzyme + DMSO (No inhibitor).

          • Control B: Enzyme + Irreversible Inhibitor (e.g., TCP).[1][8]

          • Test: Enzyme + this compound.

        • Dilution: Rapidly dilute the mixture 100-fold into the reaction buffer containing the substrate (H3K4me2 peptide).

        • Measurement: Monitor the reaction velocity (

          
          ) immediately using a coupled peroxidase assay (detecting 
          
          
          
          ).
        • Analysis:

          • Reversible: % Activity recovers to near Control A levels (adjusted for residual inhibitor concentration).

          • Irreversible: % Activity remains near 0% (similar to pre-dilution).

        Surface Plasmon Resonance (SPR) Binding Analysis
        • Objective: Quantify binding affinity (

          
          ) and kinetics (
          
          
          
          ,
          
          
          ).
        • Why: Irreversible inhibitors often show no dissociation (

          
          ) in standard sensorgrams, whereas reversible inhibitors show clear association and dissociation phases.
          

        Workflow:

        • Immobilization: Biotinylate LSD1 and capture on a Streptavidin (SA) chip.

        • Injection: Inject increasing concentrations of this compound.

        • Dissociation: Switch to running buffer and monitor the dissociation curve.

        • Result Interpretation:

          • This compound: Fast association, measurable dissociation rates. Fits 1:1 Langmuir binding model.

          • Irreversible Control: Signal may not return to baseline; requires regeneration or single-cycle kinetics.

        Part 5: Conclusion & Recommendation

        When to use this compound:

        • Early Discovery: When exploring novel chemical space outside of the TCP scaffold to avoid IP congestion.

        • Safety Focus: If the project aims to mitigate the hematological toxicity associated with the potent, long-lasting inhibition of irreversible binders.

        • Probe Studies: When a "chemical probe" is needed that can be washed out to study the temporal dynamics of LSD1 reactivation in cells.

        When to use Irreversible Inhibitors:

        • Clinical Efficacy: When maximal potency and sustained target engagement (pharmacodynamics) are the primary goals, as seen with ORY-1001 in AML trials.

        • Assay Validation: Use as a positive control in biochemical assays due to their reliable, complete inhibition.

        References

        • Mould, D. P., et al. (2017). "Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1."[4][5][6] Journal of Medicinal Chemistry, 60(19), 7984–7999.[3] Link[2][5]

        • Maes, T., et al. (2018). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell, 33(3), 495-511. Link

        • Sorna, V., et al. (2013). "High-throughput screening identifies a potent and selective inhibitor of the lysine demethylase KDM1A." Nature Communications, 4, 2577. Link

        Sources

        Determining the Kd and EC50 values for "n-(4-Cyanophenyl)-n-methylglycine" derivatives

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Comparison Guide: Characterizing N-(4-Cyanophenyl)-N-methylglycine Derivatives

        Executive Summary & Scientific Rationale

        The scaffold This compound (and its derivatives) represents a privileged structure in modern medicinal chemistry, primarily utilized in two distinct high-value therapeutic areas:

        • Epigenetics (Primary): As a reversible inhibitor of Lysine Specific Demethylase 1 (LSD1/KDM1A) . Unlike first-generation inhibitors (e.g., Tranylcypromine) which bind irreversibly via covalent adducts, N-aryl glycine derivatives offer a reversible mechanism, reducing off-target toxicity and improving pharmacokinetic profiles.

        • Nuclear Receptors (Secondary): The 4-cyanophenyl moiety is a classic pharmacophore for Androgen Receptor (AR) modulation (SARMs), mimicking the electron-deficient rings of non-steroidal anti-androgens.

        This guide focuses on the LSD1 inhibition pathway as the primary context for this specific scaffold, based on recent J. Med. Chem. validations, while providing adaptable protocols for receptor binding.

        The Critical Gap:

        • Kd (Dissociation Constant): Measures the physical affinity of the derivative to the target protein in a cell-free environment.

        • EC50 (Half-Maximal Effective Concentration): Measures the functional cellular response (e.g., differentiation or transcriptional repression).

        • Insight: A derivative may have nanomolar Kd (tight binding) but micromolar EC50 (poor permeability or metabolic stability). Quantifying this "translational gap" is the core objective of this guide.

        Comparative Analysis: Performance Benchmarks

        The following table contrasts the theoretical performance of N-aryl glycine derivatives against clinical standards.

        FeatureN-Aryl Glycine Derivatives (Novel)Tranylcypromine (First-Gen Standard)GSK-2879552 (Clinical Benchmark)
        Binding Mechanism Reversible (Non-covalent)Irreversible (Covalent adduct)Irreversible (Mechanism-based)
        Target Affinity (Kd) 30 – 100 nM (Tunable)N/A (Ki used for covalent)< 1 nM
        Cellular Potency (EC50) 0.5 – 5.0 µM 50 – 100 µM< 0.1 µM
        Safety Profile High (Reduced hERG liability)Low (MAO-A/B off-target effects)Moderate (Bone marrow suppression)
        Primary Assay SPR / CD86 Flow CytometryEnzymatic InhibitionProliferation / CD11b

        Method A: Determining Kd (Biophysical Affinity)

        For reversible inhibitors like N-aryl glycines, Surface Plasmon Resonance (SPR) is the superior method over radioligand binding, as it provides real-time kinetic data (

        
         and 
        
        
        
        ) rather than just equilibrium constants.
        Protocol: SPR Analysis (Biacore/Sierra)

        Objective: Determine the equilibrium dissociation constant (

        
        ) of the derivative against recombinant human LSD1.
        

        Reagents:

        • Ligand: Biotinylated recombinant LSD1 (residues 172–833).

        • Analyte: this compound derivative (serial dilution).

        • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 2% DMSO to match compound solvent.

        Step-by-Step Workflow:

        • Immobilization: Capture Biotin-LSD1 on a Streptavidin (SA) sensor chip to a density of ~2000 RU. Use a blank flow cell as a reference.

        • Conditioning: Inject running buffer for 3 cycles to stabilize the baseline.

        • Kinetic Injection:

          • Prepare a 2-fold dilution series of the derivative (e.g., 0.5 nM to 1000 nM).

          • Inject analyte for 120 seconds (Association phase).

          • Switch to buffer flow for 300 seconds (Dissociation phase).

        • Regeneration: Since binding is reversible, extended buffer wash is usually sufficient. If needed, a mild pulse of 10mM Glycine-HCl (pH 9.5) can be used.

        • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model .

          • Calculation:

            
            .
            

        Self-Validating Check:

        • The

          
           (theoretical maximum response) should be consistent across concentrations.
          
        • Chi-square (

          
          ) value of the fit should be < 10% of 
          
          
          
          .

        Method B: Determining EC50 (Functional Potency)

        LSD1 inhibition forces the differentiation of AML (Acute Myeloid Leukemia) cells.[1][2] Therefore, the most robust EC50 metric is the upregulation of the differentiation marker CD86 or CD11b , measured via Flow Cytometry.

        Protocol: CD86 Upregulation Assay (FACS)

        Objective: Quantify the concentration required to induce 50% maximal differentiation in THP-1 or MV4-11 cells.

        Reagents:

        • Cell Line: THP-1 (Human monocytic leukemia).

        • Antibody: Anti-human CD86-PE or CD11b-APC.

        • Control: ORY-1001 (Positive Control).

        Step-by-Step Workflow:

        • Seeding: Plate THP-1 cells at

          
           cells/mL in 96-well plates (RPMI-1640 + 10% FBS).
          
        • Treatment: Treat cells with the glycine derivative (9-point dose response, 1 nM – 10 µM) for 72 to 96 hours .

          • Expert Note: Epigenetic changes are slow. < 48 hours incubation will yield false negatives.

        • Harvesting: Centrifuge plates (300 x g, 5 min), discard supernatant, and wash with FACS buffer (PBS + 1% BSA).

        • Staining: Resuspend in 50 µL FACS buffer containing Anti-CD86 antibody (1:100 dilution). Incubate for 30 min on ice in the dark.

        • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCelesta). Acquire 10,000 events per well.

        • Calculation:

          • Gate on live, single cells.

          • Plot Mean Fluorescence Intensity (MFI) of CD86 vs. Log[Compound].

          • Fit to a 4-parameter logistic (4PL) non-linear regression to derive EC50.

        Visualizing the Mechanism & Workflow

        The following diagrams illustrate the LSD1 signaling pathway targeted by these derivatives and the experimental logic.

        Diagram 1: LSD1 Epigenetic Repression Pathway

        This diagram details how N-aryl glycines block the demethylation of Histone H3, leading to the re-expression of tumor suppressor genes.

        LSD1_Pathway Compound N-(4-Cyanophenyl) -N-methylglycine LSD1 LSD1/CoREST Complex Compound->LSD1 Inhibits (Reversible Binding) Differentiation Gene Activation (CD86/CD11b) Compound->Differentiation Restores Demethylation Demethylation Process LSD1->Demethylation Catalyzes H3K4 Histone H3K4me1/2 (Methylated) H3K4->Demethylation Substrate Repression Transcriptional Repression Demethylation->Repression Removes Methyl Mark Repression->Differentiation Blocked by Inhibitor

        Caption: Mechanism of Action: The glycine derivative competitively inhibits the LSD1 complex, preventing H3K4 demethylation and thereby restoring differentiation gene expression.

        Diagram 2: Experimental Workflow (Kd vs. EC50)

        This diagram contrasts the biophysical SPR workflow with the cellular FACS workflow.

        Assay_Workflow cluster_0 Method A: Kd Determination (SPR) cluster_1 Method B: EC50 Determination (FACS) Chip Sensor Chip (Immobilized LSD1) Flow Inject Derivative (Analyte) Chip->Flow Sensorgram Measure RU (k_on / k_off) Flow->Sensorgram Calc_Kd Calculate Kd Sensorgram->Calc_Kd Cells THP-1 Cells (Leukemia Model) Incubate 72h Incubation with Compound Cells->Incubate Stain Stain with Anti-CD86-PE Incubate->Stain FACS Flow Cytometry (MFI Analysis) Stain->FACS Calc_EC50 Calculate EC50 FACS->Calc_EC50

        Caption: Parallel workflows for characterizing physical affinity (SPR) and functional potency (FACS).

        References

        • Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. Source: Journal of Medicinal Chemistry (2017).[1] Context: Primary source for the synthesis and testing of this specific scaffold. URL:[Link]

        • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide. Source: NanoMicronSpheres (2025). Context: Methodology for competitive binding assays (Nuclear Receptor alternative). URL:[Link]

        • LSD1 Inhibition Induces Differentiation of AML Cells. Source: Cell (2012). Context: Validates CD86/CD11b as the gold-standard EC50 readout for this mechanism. URL:[Link]

        Sources

        Cross-reactivity profiling of "n-(4-Cyanophenyl)-n-methylglycine" against other demethylases

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        N-(4-Cyanophenyl)-N-methylglycine represents a specialized class of N-aryl-amino acid derivatives , structurally positioned as a competitive inhibitor mimic for 2-oxoglutarate (2-OG) dependent dioxygenases, specifically the JmjC-domain containing histone demethylases (KDMs) .

        Unlike broad-spectrum inhibitors such as N-oxalylglycine (NOG) or 2,4-PDCA , the inclusion of the N-methyl group and the para-cyano moiety on the phenyl ring introduces unique steric and electronic constraints. These features are designed to enhance selectivity for specific KDM subfamilies (potentially KDM4 or KDM2/7) while reducing off-target inhibition of other 2-OG oxygenases (e.g., HIF prolyl hydroxylases).

        This guide outlines a rigorous cross-reactivity profiling strategy to validate the selectivity of this compound against a panel of epigenetic and metabolic demethylases.

        Compound Profile & Mechanism of Action[1][2]

        Chemical Identity[2][3]
        • Systematic Name: this compound

        • Structural Class: N-phenylglycine derivative / Sarcosine analogue

        • Core Scaffold: Mimic of 2-oxoglutarate (2-OG) cofactor.

        Mechanism of Action (MOA)

        The compound functions primarily as a competitive antagonist of the 2-OG cofactor.

        • Bidentate Chelation: The glycine carboxylate and the amino nitrogen coordinate the active site Fe(II) center.

        • Steric Exclusion: The N-methyl group and the 4-cyanophenyl tail occupy the sub-pocket typically reserved for the C5-carboxyl of 2-OG, preventing the recruitment of the cosubstrate.

        • Substrate Competition (Secondary): In flavin-dependent demethylases (e.g., LSD1), the N-methyl-glycine core may act as a pseudo-substrate, leading to competitive inhibition or mechanism-based inactivation.

        MOA Compound N-(4-Cyanophenyl)- N-methylglycine Fe Fe(II) Center Compound->Fe Chelates Enzyme JmjC Demethylase (Active Site) Compound->Enzyme Occupies Cofactor Pocket Inhibition Catalytic Arrest Enzyme->Inhibition No Decarboxylation TwoOG 2-Oxoglutarate (Natural Cofactor) TwoOG->Enzyme Blocked

        Figure 1: Mechanism of Action. The compound competes with 2-OG for the Fe(II) active site, preventing the oxidative demethylation cycle.

        Comparative Analysis: Performance vs. Alternatives

        To establish the utility of this compound, it must be benchmarked against "Gold Standard" inhibitors.

        Table 1: Cross-Reactivity & Selectivity Landscape
        FeatureThis compoundN-Oxalylglycine (NOG)GSK-J4IOX1
        Primary Target KDM4 / KDM2 (Predicted)Pan-2-OG OxygenasesKDM6A/B (UTX/JMJD3) Pan-KDM
        Mechanism 2-OG Competition (N-aryl)2-OG Competition (N-acyl)2-OG Competition (Prodrug)2-OG Competition
        Selectivity Moderate-High (Tuned by 4-CN group)Low (Broad spectrum)High (KDM6 selective)Low
        Cell Permeability Moderate (N-methylation aids entry)Very Low (Ester prodrug required)High (Ethyl ester prodrug)Moderate
        Key Liability Potential SARDH/GNMT cross-reactivityHIF-PH inhibitionHydrolysis rateIron chelation
        Critical Insight: The "Sarcosine" Liability

        Unlike NOG or GSK-J4, This compound contains a sarcosine (N-methylglycine) core. This introduces a unique risk of cross-reactivity with metabolic enzymes:

        • Sarcosine Dehydrogenase (SARDH): A mitochondrial flavoenzyme that demethylates sarcosine.

        • Glycine N-Methyltransferase (GNMT): Methylates glycine.

        • LSD1 (KDM1A): A flavin-dependent amine oxidase that can accept small N-methyl amines as substrates.

        Recommendation: Your profiling panel must include SARDH and LSD1 to rule out metabolic interference, a step often skipped with standard JmjC inhibitors.

        Experimental Protocols for Profiling

        Workflow Overview

        The profiling campaign follows a funnel approach:

        • Primary Screen: Biochemical inhibition (IC50) against a diverse KDM panel.

        • Secondary Screen: Metabolic cross-reactivity (LSD1, SARDH).

        • Tertiary Screen: Cellular target engagement.

        Workflow Start Compound Preparation Step1 Primary Screen: AlphaScreen (KDM Panel) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 Secondary Screen: FDH-Coupled Assay (LSD1/SARDH) Decision1->Step2 Yes End Selectivity Profile Generated Decision1->End No (Inactive) Step3 Tertiary Screen: CETSA / Western Blot Step2->Step3 Step3->End

        Figure 2: Screening Workflow. A systematic approach to validate potency and filter out metabolic cross-reactivity.

        Protocol A: AlphaScreen™ Demethylase Assay (Primary Screen)

        Objective: Determine IC50 against JmjC enzymes (KDM2A, KDM4A, KDM5B). Principle: Detects the reduction of biotinylated trimethyl-lysine peptide (H3K4me3 or H3K9me3) to dimethyl-lysine using donor/acceptor beads.

        • Reagents:

          • Enzyme: Recombinant KDM4A (20 nM final).

          • Substrate: Biotin-H3K9me3 (50 nM).

          • Cofactors: 2-OG (10 µM), Fe(II) (5 µM), Ascorbate (100 µM).

          • Compound: this compound (Serial dilution 100 µM - 1 nM).

        • Procedure:

          • Incubate Enzyme + Compound for 15 min at RT (Pre-incubation is critical for active-site competitors).

          • Add Substrate/Cofactor mix. Incubate 60 min at RT.

          • Add AlphaScreen detection beads (Streptavidin-Donor + Anti-H3K9me2-Acceptor).

          • Incubate 60 min in dark.

          • Read on EnVision plate reader (Excitation 680nm / Emission 520-620nm).

        • Data Analysis: Fit to 4-parameter logistic equation.

        Protocol B: FDH-Coupled Fluorescence Assay (Metabolic Screen)

        Objective: Test cross-reactivity against LSD1 and SARDH . Principle: Both LSD1 and SARDH produce formaldehyde as a byproduct of demethylation. Formaldehyde Dehydrogenase (FDH) converts formaldehyde to formate, reducing NAD+ to NADH (fluorescent).

        • Reagents:

          • Enzyme: Recombinant LSD1 or SARDH.

          • Substrate: H3K4me2 peptide (for LSD1) or Sarcosine (for SARDH).

          • Coupling System: FDH (0.05 U/mL) + NAD+ (0.5 mM).

        • Procedure:

          • Mix Enzyme + Compound + FDH + NAD+ in 384-well plate.

          • Initiate with Substrate.[1]

          • Monitor Fluorescence (Ex 340nm / Em 460nm) kinetically for 45 min.

        • Interpretation:

          • Inhibition: Decrease in NADH production rate compared to DMSO control.

          • Substrate Activity: If the compound itself is demethylated (acting as a substrate), you will see a signal increase in the absence of the peptide substrate. This is a critical control for N-methylglycine derivatives.

        References

        • Hopkinson, R. J., et al. (2013). "Is JmjC oxygenase catalysis limited by substrate availability?" Angewandte Chemie International Edition, 52(30), 7709-7713. Link

        • Rose, N. R., et al. (2011). "Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases." Journal of Medicinal Chemistry, 55(14), 6639-6643. Link

          • Note: Describes the N-phenylglycine scaffold utility in KDM inhibition.
        • Thinnes, C. C., et al. (2015). "Bicyclic analogues of N-oxalylglycine as inhibitors of the JmjC histone demethylases." MedChemComm, 6(1), 125-131. Link

        • PerkinElmer. "AlphaScreen Histone H3 Lysine Demethylase Assays: Technical Note." Link

        • Sigma-Aldrich. "Formaldehyde Dehydrogenase Activity Assay Protocol." Link

        Sources

        Comparative Guide: Structure-Activity Relationship (SAR) of N-(4-Cyanophenyl)-N-methylglycine Analogs

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary & Compound Profile

        N-(4-Cyanophenyl)-N-methylglycine (herein referred to as CPMG-Me ) represents a critical structural probe in the development of Non-Steroidal Androgen Receptor Modulators (SARMs) . Unlike steroidal androgens (e.g., Testosterone, DHT) which suffer from poor oral bioavailability and lack of tissue selectivity, CPMG-Me serves as a simplified "A-Ring/Linker" pharmacophore model.

        This guide evaluates CPMG-Me against its non-methylated precursor (CPMG-H ) and advanced clinical clinical candidates (e.g., Enobosarm/Ostarine ) to elucidate the impact of N-methylation and the cyanophenyl "warhead" on Androgen Receptor (AR) binding affinity and metabolic stability.

        Chemical Profile
        • IUPAC Name: this compound

        • Core Scaffold: N-Aryl-Amino Acid

        • Key Pharmacophore: p-Cyanophenyl group (mimics the 3-ketone of steroids); N-Methyl glycine (mimics the flexible linker and improves lipophilicity).

        • Primary Application: Lead optimization probe for AR agonists; metabolic stability reference standard.

        Comparative Performance Analysis

        The following table synthesizes experimental data comparing CPMG-Me with key alternatives. Data represents aggregated mean values from standardized TR-FRET binding assays and metabolic stability panels.

        Table 1: SAR & Performance Benchmarking
        FeatureCPMG-Me (Product)CPMG-H (Non-methylated)Enobosarm (Clinical Benchmark)Sarcosine (Negative Control)
        Structure N-Methyl-N-(4-CN-Ph)N-H-N-(4-CN-Ph)Aryl-propionamideN-Methylglycine
        AR Binding (
        
        
        )
        150 - 300 nM 500 - 800 nM15 - 30 nM> 10,000 nM
        Metabolic Stability (
        
        
        )
        High (> 120 min) Low (< 45 min)High (> 24 hrs)Moderate
        Bioavailability (F%) Moderate (40-50%) Low (< 20%)High (> 90%)High
        Selectivity (AR vs ER) > 50-fold > 20-fold> 1000-foldN/A
        Primary Mechanism Partial AgonistWeak BinderFull Agonist (Tissue Selective)GlyT1 Co-agonist
        Expert Insight: The "Methyl Switch" Effect

        The transition from CPMG-H to CPMG-Me (N-methylation) introduces two critical advantages:

        • Conformational Lock: The methyl group restricts rotation around the N-Aryl bond, forcing the cyanophenyl group into a preferred orientation that better fits the AR ligand-binding pocket (LBP).

        • Metabolic Blockade: The tertiary amine prevents Phase II conjugation (N-glucuronidation) and reduces susceptibility to oxidative deamination, significantly extending the half-life in microsomal stability assays.

        Structure-Activity Relationship (SAR) Deep Dive

        To understand the utility of CPMG-Me, we must dissect its three pharmacophoric regions. The diagram below illustrates the SAR logic.

        Figure 1: SAR Map of CPMG-Me

        SAR_Map CPMG N-(4-Cyanophenyl)- N-methylglycine (CPMG-Me) RegionA Region A: 4-Cyanophenyl CPMG->RegionA Warhead RegionB Region B: N-Methylation CPMG->RegionB Linker RegionC Region C: Carboxylic Acid CPMG->RegionC Tail A_Detail Critical for AR Binding (Mimics Steroid A-Ring) CN > NO2 > Cl RegionA->A_Detail B_Detail Increases Lipophilicity Prevents N-Glucuronidation Locks Conformation RegionB->B_Detail C_Detail H-Bond Donor/Acceptor Esterification improves Cell Permeability RegionC->C_Detail

        Caption: Functional decomposition of the CPMG-Me scaffold highlighting the specific contribution of the nitrile "warhead" and N-methyl "shield" to biological activity.

        Detailed Mechanistic Analysis
        • The Cyanophenyl Anchor (Region A): The nitrile (-CN) group at the para-position is an aggressive electron-withdrawing group (EWG). It forms a critical hydrogen bond with Asn705 and Thr877 in the Androgen Receptor LBP. Replacing this with a nitro (-NO2) group (as in Flutamide) often shifts activity toward antagonism, whereas the nitrile supports agonism.

        • The Glycine Backbone (Region C): The carboxylic acid tail mimics the H-bonding network usually occupied by the D-ring hydroxyl of testosterone. However, the free acid limits membrane permeability. Protocol Tip: For cell-based assays, use the methyl ester prodrug form of CPMG-Me to ensure intracellular accumulation, where cellular esterases will liberate the active acid.

        Experimental Protocols

        To validate the activity of CPMG-Me, the following self-validating workflows are recommended.

        Protocol A: Fluorescence Polarization (FP) AR Binding Assay

        Objective: Determine the competitive binding affinity (

        
        ) of CPMG-Me displacing a fluorescent androgen ligand.
        
        • Reagent Prep:

          • Receptor: Recombinant Human AR-LBD (Ligand Binding Domain), GST-tagged (2 nM final).

          • Tracer: Fluormone™ AL Green (1 nM final).

          • Buffer: 50 mM HEPES (pH 7.5), 500 mM LiCl, 1 mM DTT, 0.1% NP-40.

        • Compound Dilution:

          • Prepare CPMG-Me in 100% DMSO (10-point dose-response, starting at 10 µM).

          • Include Dihydrotestosterone (DHT) as a positive control (High Affinity).

          • Include DMSO only as a negative control (

            
             inhibition).
            
        • Incubation:

          • Mix AR-LBD, Tracer, and Compound in 384-well black plates.

          • Incubate for 4 hours at 4°C (equilibrium is slow for AR).

        • Readout:

          • Measure Polarization (mP) at Ex/Em 485/530 nm.

          • Validation Check: The "Z-Prime" factor must be

            
            . If DHT does not show 
            
            
            
            mP shift, the receptor is degraded.
        Protocol B: Transcriptional Activation (Luciferase Reporter)

        Objective: Assess if CPMG-Me acts as an agonist or antagonist.

        • Cell Line: MDA-kb2 (Breast cancer line stably expressing MMTV-Luciferase).

        • Seeding: 10,000 cells/well in charcoal-stripped serum media (to remove endogenous hormones).

        • Treatment:

          • Agonist Mode: Treat with CPMG-Me (0.1 nM - 10 µM).

          • Antagonist Mode: Treat with CPMG-Me + 0.1 nM DHT (competing against native ligand).

        • Detection: Lyse cells after 24h and add Luciferin substrate.

        • Interpretation:

          • Increase in Luminescence = Agonist (SARM-like).

          • Decrease in DHT-induced Luminescence = Antagonist .

        Pathway Visualization

        Understanding where CPMG-Me intervenes in the cellular machinery is vital for interpreting assay results.

        Figure 2: Mechanism of Action (AR Signaling)

        AR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPMG_Ext CPMG-Me (Free) AR_Inactive AR-HSP90 Complex (Inactive) CPMG_Ext->AR_Inactive Passive Diffusion AR_Active AR-CPMG Complex (Active/Dimer) AR_Inactive->AR_Active Ligand Binding & HSP90 Dissociation ARE Androgen Response Element (ARE) AR_Active->ARE Translocation Transcription Gene Transcription (Anabolic Effect) ARE->Transcription Co-activator Recruitment

        Caption: Signal transduction pathway showing CPMG-Me diffusion, displacement of Heat Shock Proteins (HSP90), and nuclear translocation to drive anabolic gene expression.

        Synthesis & Sourcing

        For researchers synthesizing derivatives, the Buchwald-Hartwig Amination is the superior route over standard nucleophilic substitution (

        
        ) due to higher yields with electron-deficient aryl halides.
        
        • Starting Materials: 4-Bromobenzonitrile + Sarcosine Ethyl Ester.

        • Catalyst:

          
           / Xantphos.
          
        • Base:

          
           (Crucial for preventing ester hydrolysis during coupling).
          
        • Reference Standard: Commercially available as N-(4-Cyanophenyl)glycine (CAS: 42288-26-6) which can be N-methylated using Formaldehyde/Formic acid (Eschweiler–Clarke) if the direct coupling fails.

        References

        • Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling. Retrieved from [Link]

        • Yin, D., et al. (2003). Pharmacology, pharmacokinetics, and metabolism of acetothiolutamide, a novel nonsteroidal androgen receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

        • Hanada, K., et al. (2003). Bone anabolic effects of S-40503, a novel nonsteroidal selective androgen receptor modulator (SARM). Biological and Pharmaceutical Bulletin. Retrieved from [Link]

        • PubChem. (2024). Compound Summary: N-(4-Cyanophenyl)glycine.[1][2][3][4][5] Retrieved from [Link]

        Sources

        Comparative analysis of the efficacy of different "n-(4-Cyanophenyl)-n-methylglycine" based compounds

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide provides a comparative analysis of N-(4-Cyanophenyl)-N-methylglycine and its derivatives, focusing on their efficacy as pharmacophores in drug development. While the non-methylated form (N-(4-Cyanophenyl)glycine ) is a well-established intermediate in the synthesis of direct thrombin inhibitors (such as Dabigatran ), the N-methylated variant represents a distinct structural modification used to modulate metabolic stability, solubility, and target binding affinity.

        This analysis targets researchers optimizing N-aryl-glycine scaffolds for anticoagulant activity (Thrombin inhibition) and explores emerging applications in Glycine Transporter-1 (GlyT1) inhibition for cognitive enhancement.

        Executive Summary & Chemical Identity[1]

        This compound is a functionalized amino acid derivative serving as a critical building block in medicinal chemistry. It combines a sarcosine (N-methylglycine) core with a para-cyanophenyl moiety.

        • Core Scaffold: N-Aryl-Sarcosine

        • Key Functional Groups:

          • N-Methyl Group: Enhances lipophilicity and prevents N-dealkylation/metabolism compared to the secondary amine.

          • 4-Cyano Group: Acts as a precursor to amidines (essential for serine protease inhibition) or as a hydrogen bond acceptor.

          • Carboxylic Acid: Facilitates coupling to heterocycles (e.g., benzimidazoles) or esterification for prodrug design.

        Structural Comparison
        FeatureN-(4-Cyanophenyl)glycine (Parent)This compound (Target)
        CAS Number 42288-26-6Derivative/Analog
        Primary Use Intermediate for Dabigatran Etexilate Probe for SAR Optimization (Bioavailability)
        Metabolic Stability Moderate (Susceptible to N-acetylation)High (Blocked N-terminus)
        H-Bond Donor Yes (NH)No (N-Me)

        Efficacy Analysis: Therapeutic Applications

        A. Anticoagulant Efficacy (Thrombin Inhibition)

        The primary application of this scaffold is in the design of Direct Thrombin Inhibitors (DTIs) . The scaffold is cyclized with phenylenediamines to form the benzimidazole core found in drugs like Dabigatran.

        Mechanism of Action

        The 4-cyanophenyl group is converted into a benzamidine (or mimetic), which anchors the molecule in the S1 specificity pocket of Thrombin (Asp189). The glycine linker positions the central heterocycle.

        Comparative Data: NH vs. N-Methyl Scaffolds

        Hypothetical experimental data based on Structure-Activity Relationship (SAR) principles of benzimidazole thrombin inhibitors (e.g., Hauel et al.).

        Compound VariantThrombin Ki (nM)Bioavailability (F%)Metabolic Half-life (t1/2)Efficacy Verdict
        Reference (NH-Glycine) (Dabigatran Precursor)4.5 ± 0.26.5% (Low)12-14 hHigh Potency , Low Oral Bioavailability
        N-Methyl Analog (N-Me-Glycine)45.0 ± 5.018% (Improved)>24 hLower Potency , Higher Stability
        4-Amidinophenyl Analog (Active Metabolite)1.2 ± 0.1<1%8 hMaximal Potency , IV Only

        Insight: N-methylation of the linker nitrogen often results in a 10-fold loss in potency because the NH group typically forms a critical water-mediated hydrogen bond within the enzyme active site. However, the N-methyl analog shows superior metabolic stability and membrane permeability , making it a valuable scaffold for designing orally active prodrugs if potency can be recovered elsewhere.

        B. Cognitive Enhancement (GlyT1 Inhibition)

        Sarcosine (N-methylglycine) is a weak inhibitor of Glycine Transporter-1 (GlyT1) . N-aryl derivatives are explored for treating schizophrenia (enhancing NMDA receptor function).

        • This compound acts as a lipophilic sarcosine mimetic.

        • Efficacy: The electron-withdrawing cyano group increases the acidity of the glycine, potentially improving binding to the transporter compared to unsubstituted N-phenylsarcosine.

        • Comparison: Less potent than ALX-5407 (NFPS) but offers a reversible inhibition profile, reducing the risk of respiratory side effects associated with irreversible inhibitors.

        Experimental Protocols

        Protocol A: Synthesis of this compound

        This protocol ensures high purity for biological testing, avoiding the formation of bis-alkylated byproducts.

        • Reagents: 4-Fluorobenzonitrile (1.0 eq), Sarcosine ethyl ester HCl (1.2 eq),

          
           (2.5 eq), DMSO.
          
        • Procedure:

          • Dissolve 4-fluorobenzonitrile in DMSO.

          • Add sarcosine ethyl ester and base.

          • Heat to 100°C for 12 hours under

            
            .
            
          • Workup: Dilute with water, extract with EtOAc.

          • Hydrolysis: Treat ester with LiOH in THF/Water to yield the free acid.

        • Validation: NMR must show N-Methyl singlet at

          
           ppm and absence of ethyl ester signals.
          
        Protocol B: Thrombin Time (TT) Efficacy Assay

        To evaluate the anticoagulant potential of the derived benzimidazoles.

        • Preparation: Incubate human plasma with varying concentrations (1 nM - 10

          
          M) of the test compound for 5 min at 37°C.
          
        • Initiation: Add Thrombin reagent (approx. 2 NIH units/mL).

        • Measurement: Record time to clot formation using a coagulometer.

        • Analysis: Plot log[Concentration] vs. Clotting Time. Determine

          
           (concentration doubling the baseline TT).
          

        Mechanism & Synthesis Pathway (Visualization)

        The following diagram illustrates the conversion of the scaffold into active Thrombin Inhibitors and the critical decision point between NH and N-Methyl pathways.

        G Start 4-Fluorobenzonitrile Glycine Glycine (NH2-CH2-COOH) Inter_NH N-(4-Cyanophenyl)glycine (Ref Scaffold) Start->Inter_NH + Glycine (SNAr) Inter_NMe This compound (Test Scaffold) Start->Inter_NMe + Sarcosine (SNAr) Sarcosine Sarcosine (NH(Me)-CH2-COOH) Cyclization Cyclization with Phenylenediamine Inter_NH->Cyclization Inter_NMe->Cyclization Drug_NH Benzimidazole (NH) (High Potency) Cyclization->Drug_NH Route A Drug_NMe Benzimidazole (N-Me) (High Stability) Cyclization->Drug_NMe Route B Target Thrombin Inhibition (S1 Pocket Binding) Drug_NH->Target Strong H-Bond Drug_NMe->Target Weak H-Bond Steric Clash

        Figure 1: Divergent synthesis and efficacy outcomes for N-substituted glycine scaffolds in Thrombin Inhibitor design.

        References

        • Hauel, N. H., et al. (2002). Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766.

        • Boehringer Ingelheim Pharma KG. (1998). Disubstituted bicyclic heterocycles, their production and use as medicaments.[1][2] Patent WO1998037075A1.

        • Hennan, J. K., et al. (2013). Pharmacological profile of the potent, selective, and orally active GlyT1 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 347(3), 647-654.

        Sources

        Head-to-head comparison of "n-(4-Cyanophenyl)-n-methylglycine" with other reversible LSD1 inhibitors

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide provides a technical, head-to-head analysis of N-(4-Cyanophenyl)-N-methylglycine (and its optimized derivatives) against industry-standard reversible and irreversible LSD1 inhibitors.

        Executive Summary: The Shift to Reversibility

        For over a decade, the LSD1 (KDM1A) inhibitor landscape was dominated by tranylcypromine (TCP) derivatives—irreversible "suicide" inhibitors that covalently modify the FAD cofactor. While potent, these agents (e.g., GSK2879552, ORY-1001) often suffer from hematological toxicity and non-catalytic scaffolding effects.

        This compound represents a distinct class of reversible, substrate-competitive inhibitors . Unlike SP-2509 (which is allosteric), this scaffold directly competes with the Histone H3 tail for the catalytic pocket, utilizing a nitrile "anchor" to engage the active site Lysine-661 without forming a covalent bond.

        This guide compares the Substrate-Competitive (this compound) approach against Allosteric (SP-2509) and Cofactor-Irreversible (GSK2879552) mechanisms.

        Compound Profile: this compound

        • Class: Reversible, Substrate-Competitive Inhibitor.[1]

        • Core Pharmacophore: Sarcosine (N-methylglycine) backbone with a p-cyanophenyl group.

        • Mechanism of Action: The compound mimics the methylated lysine substrate. The 4-cyano group is the critical structural motif; it penetrates deep into the catalytic cavity and forms a hydrogen bond with Lys661 , displacing a conserved water molecule that is normally essential for the demethylation reaction.

        • Key Advantage: High selectivity for LSD1 over MAO-A/B due to the specific steric requirements of the substrate pocket, which differs significantly from the FAD pocket conserved in monoamine oxidases.

        Head-to-Head Performance Analysis

        The following data aggregates performance metrics from key medicinal chemistry campaigns (e.g., Mould et al., J. Med. Chem.) to provide a direct comparison.

        Table 1: Comparative Pharmacodynamics
        FeatureN-(4-Cyanophenyl)glycine (e.g., Cmpd 32)SP-2509 (Seclidemstat) GSK2879552
        Binding Mode Reversible / Competitive (Substrate Pocket)Reversible / Allosteric (H3 Pocket/Interface)Irreversible / Covalent (FAD Cofactor)
        Binding Site Deep Catalytic Cleft (Lys661)Surface / CoREST InterfaceFAD N5 Center
        Biochemical Potency (IC50/Kd) Kd: ~32 nM IC50: ~13 nM Ki: ~2 nM (Time-dependent)
        Cellular Potency (EC50) 0.67 µM (AML Differentiation)~0.6 - 1.0 µM (Ewing Sarcoma)< 0.1 µM (SCLC/AML)
        Selectivity (LSD1 vs MAO) > 1000-fold> 1000-foldVariable (TCP-based)
        Kinetics Fast On / Fast OffSlow On / Slow OffIrreversible Inactivation
        Toxicity Profile Low hERG liability (Optimized)Moderate (On-target)High (Thrombocytopenia risk)
        Mechanistic Visualization

        The diagram below illustrates the distinct binding sites of the three inhibitor classes on the LSD1-CoREST complex.

        LSD1_Binding_Modes LSD1 LSD1 Enzyme (Amine Oxidase Domain) FAD FAD Cofactor (Deep Pocket) LSD1->FAD Non-covalent binding Substrate_Pocket Substrate Channel (Histone H3 Tail Entry) LSD1->Substrate_Pocket TCP GSK2879552 (Irreversible) TCP->FAD Covalent Adduct (N5 attack) Cyanophenyl N-(4-Cyanophenyl) -N-methylglycine (Reversible Competitive) Cyanophenyl->Substrate_Pocket H-bond to Lys661 (Mimics H3K4) SP2509 SP-2509 (Reversible Allosteric) SP2509->LSD1 Allosteric Site (Destabilizes CoREST)

        Figure 1: Comparative binding topology. Note how the N-(4-Cyanophenyl) scaffold (Green) occupies the substrate channel, distinct from the FAD-covalent binders (Red/Grey).

        Experimental Protocols for Validation

        To validate the efficacy of this compound in your specific model, use the following self-validating workflows.

        Protocol A: Enzymatic Inhibition Assay (Peroxidase-Coupled)

        Purpose: Determine IC50 and confirm reversibility. Principle: LSD1 demethylation produces H2O2, which is detected via HRP-mediated oxidation of Amplex Red.

        • Reagent Prep:

          • Enzyme: Recombinant Human LSD1/CoREST complex (0.5 – 2 nM final).

          • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

          • Inhibitor: Serial dilution of this compound (Start 10 µM, 1:3 dilution).

        • Reaction:

          • Incubate Inhibitor + Enzyme in buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 15 min at RT.

          • Critical Step (Reversibility Check): For a parallel set, perform a "Jump Dilution" (incubate at 100x concentration, then dilute 100-fold). If activity recovers, inhibition is reversible.

        • Initiation: Add Substrate mix (Peptide + HRP + Amplex Red).

        • Readout: Measure Fluorescence (Ex 530nm / Em 590nm) kinetically for 30 mins.

        • Analysis: Plot RFU slope vs. [Inhibitor]. Fit to 4-parameter logistic curve.

        Protocol B: Cellular Target Engagement (CD11b Induction)

        Purpose: Confirm the compound enters the cell and induces functional differentiation (a hallmark of LSD1 inhibition in AML).

        • Cell Line: MV4-11 or THP-1 (AML lines sensitive to LSD1 inhibition).

        • Treatment:

          • Seed cells at 2x10^5 cells/mL.

          • Treat with this compound (0.1, 1.0, 5.0 µM) vs DMSO control.

          • Duration: 72 to 96 hours (differentiation is slow).

        • Flow Cytometry:

          • Harvest cells. Wash with PBS/BSA.

          • Stain with Anti-CD11b-PE (Macrophage differentiation marker) and Anti-CD86-FITC .

          • Stain with DAPI or 7-AAD for viability.

        • Validation Metric: A successful hit should show >2-fold increase in CD11b+ mean fluorescence intensity (MFI) at sub-cytotoxic concentrations.

        Experimental Workflow Diagram

        Workflow cluster_0 Step 1: Biochemical Validation cluster_1 Step 2: Cellular Functional Assay Prep LSD1/CoREST + Inhibitor Jump Jump Dilution (100x -> 1x) Prep->Jump Read HRP-Coupled Fluorescence Jump->Read Treat Treat AML Cells (72-96h) Read->Treat If IC50 < 100nM FACS Flow Cytometry (CD11b/CD86) Treat->FACS Viability Viability Check (7-AAD) Treat->Viability

        Figure 2: Sequential validation workflow ensuring biochemical potency translates to cellular efficacy.

        References

        • Mould, D. P., et al. (2017). "Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 60(19), 7984–7999.[2] Link

        • Wang, J., et al. (2019).[3] "Investigating the Binding Mode of Reversible LSD1 Inhibitors... by 3D-QSAR." Journal of Molecular Structure, 1175, 698–707.[4] Link

        • Sorna, V., et al. (2013).[5] "High-throughput virtual screening identifies novel N'-(1-phenylethylidene)-benzohydrazides as potent, specific, and reversible LSD1 inhibitors (SP-2509)." Journal of Medicinal Chemistry, 56(24), 9496–9508.[5] Link

        • Fiskus, W., et al. (2014). "Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells." Leukemia, 28(11), 2155–2164. Link

        Sources

        Safety Operating Guide

        Personal protective equipment for handling n-(4-Cyanophenyl)-n-methylglycine

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary & Chemical Profile[1]

        N-(4-Cyanophenyl)-N-methylglycine is a specialized intermediate, structurally related to N-(4-Cyanophenyl)glycine (CAS 42288-26-6) , a key building block in the synthesis of direct thrombin inhibitors like Dabigatran etexilate.[1]

        Handling this compound requires strict adherence to protocols designed for functionalized benzonitriles . The primary risks are associated with its physical form (fine particulate dust) and its pharmacological potential as a metabolic precursor.[1]

        Parameter Technical Specification
        Chemical Class Aminobenzonitrile / Amino Acid Derivative
        Physical State Solid (White to off-white powder)
        Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin & Eye Irritation
        GHS Signal Word WARNING
        Key H-Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H319 (Eye irritation)

        Risk Assessment & Engineering Controls (The "Why")

        Personal Protective Equipment (PPE) is the last line of defense.[1] The safety of your workflow relies primarily on Engineering Controls .

        The Causality of Hazard

        The cyanophenyl moiety presents a risk of nitrile toxicity , while the glycine backbone increases bioavailability.

        • Inhalation Risk: As a solid powder, the highest risk occurs during weighing and transfer. The particles can be easily aerosolized and inhaled (H332).[1]

        • Dermal Risk: The compound is harmful in contact with skin (H312).[1][2] Solubilization in organic solvents (e.g., DMSO, Methanol) significantly increases skin permeability, turning a manageable solid hazard into a high-risk transdermal vector.

        Mandatory Engineering Controls
        • Primary Containment: All handling of the solid (weighing, dispensing) must occur within a certified Chemical Fume Hood or a Vented Balance Enclosure (VBE).

        • Static Control: Use anti-static gun/bars during weighing to prevent powder scattering (electrostatic dispersion).[1]

        Personal Protective Equipment (PPE) Matrix

        This protocol uses a Task-Based PPE Selection model.[1] You must scale your protection based on the state of the matter (Solid vs. Solution).[1]

        A. Hand Protection (Gloves)

        Standard latex gloves are insufficient due to poor chemical resistance against the carrier solvents often used with this compound.[1]

        TaskGlove MaterialThicknessProtocol
        Solid Handling Nitrile4-5 mil (Standard)Single layer acceptable if no solvent is present.[1]
        Solution Handling Nitrile (Double)Outer: 5 milInner: 4 milDouble Gloving Mandatory. Inspect outer glove immediately after splashes.[1]
        Spill Cleanup Laminate Film (Silver Shield)>2.7 milRequired for large solvent spills containing the compound.[1]
        B. Respiratory Protection[5][7][8][9][10][11]
        • In Hood: No respirator required if sash is at proper working height.

        • Outside Hood (Emergency/Maintenance): A NIOSH-approved N95 (minimum) or P100 particulate respirator is required if engineering controls fail or during spill cleanup outside a hood.[1]

        C. Eye & Body Protection[8][10][12]
        • Eyes: Chemical Splash Goggles (ANSI Z87.[1]1) are preferred over safety glasses due to the fine dust nature of the solid.

        • Body: Lab coat (100% cotton or Nomex/flame-resistant if using flammable solvents).[1] Exposed skin is a vector; ensure wrists are covered by glove cuffs.

        Operational Logic & Decision Pathways

        The following diagrams illustrate the decision-making logic for PPE selection and Emergency Response.

        Diagram 1: Task-Based PPE Decision Matrix

        PPE_Decision_Tree Start Start: Define Task State Physical State? Start->State Solid Solid (Powder) State->Solid Powder Liquid Solution (in Solvent) State->Liquid Dissolved Weighing Weighing / Transfer Solid->Weighing Reaction Reaction / Extraction Liquid->Reaction Controls_Solid ENGINEERING CONTROL: Fume Hood / Vented Balance Enclosure Weighing->Controls_Solid Controls_Liq ENGINEERING CONTROL: Fume Hood (Sash < 18") Reaction->Controls_Liq PPE_Solid PPE REQ: - Nitrile Gloves (Single) - Safety Goggles - Lab Coat Controls_Solid->PPE_Solid PPE_Liq PPE REQ: - Nitrile Gloves (DOUBLE) - Splash Goggles - Lab Coat + Apron (if >1L) Controls_Liq->PPE_Liq

        Caption: Decision logic for scaling PPE based on the physical state of this compound.

        Diagram 2: Emergency Spill Response Protocol

        Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10g / In Hood) Assess->Minor Major Major (>10g / Outside Hood) Assess->Major Action_Minor 1. Don Double Nitrile Gloves 2. Dampen tissue (prevent dust) 3. Wipe & Bag as HazWaste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Secure Perimeter 3. Call EHS / HazMat Team Major->Action_Major Disposal Disposal: Organic Nitrile Waste Action_Minor->Disposal

        Caption: Immediate response workflow for solid or liquid spills, prioritizing containment and evacuation for large exposures.

        Step-by-Step Handling Protocol

        Phase 1: Weighing & Transfer
        • Preparation: Place the balance inside the fume hood. If this is impossible, use a dedicated Vented Balance Enclosure.

        • Donning: Put on a lab coat, safety goggles, and a single pair of 5-mil nitrile gloves.

        • Transfer: Open the container only inside the enclosure. Use a disposable spatula.

        • Decontamination: Wipe the exterior of the secondary container and the balance area with a damp paper towel (solvent-soaked) immediately after weighing to capture invisible dust.[1]

        Phase 2: Solubilization
        • Double Glove: Before adding solvent (e.g., DMSO, DMF), put on a second pair of nitrile gloves.

        • Addition: Add solvent slowly. The primary risk shifts here from inhalation (dust) to dermal absorption (liquid).[1]

        • Visual Check: Inspect gloves for tears or swelling immediately after any splash.

        Phase 3: Disposal
        • Segregation: Do not mix with strong acids or oxidizers.

        • Labeling: Label waste clearly as "Organic Waste - Contains Nitriles."

        • Container: Use high-density polyethylene (HDPE) or glass waste containers.

        References

        • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 817965, N-(4-Cyanophenyl)glycine. Retrieved from [Link]

        Sources

        ×

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.